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2-Cyclopropyl-2-methylpropan-1-amine Documentation Hub

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  • Product: 2-Cyclopropyl-2-methylpropan-1-amine
  • CAS: 1315060-27-5

Core Science & Biosynthesis

Foundational

Strategic Sourcing and Synthetic Utility of 2-Cyclopropyl-2-methylpropan-1-amine (CAS 1314953-65-5) in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of sterically hindered, highly lipophilic aliphatic amines is a proven method for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of sterically hindered, highly lipophilic aliphatic amines is a proven method for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small molecule therapeutics. 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride (CAS 1314953-65-5) represents a premium building block in this class. As a Senior Application Scientist, I have structured this technical whitepaper to guide drug development professionals through the structural rationale, rigorous supplier evaluation, and field-proven synthetic protocols required to successfully integrate this specialized amine into late-stage lead optimization workflows.

Structural Rationale & Medicinal Chemistry Significance

The selection of CAS 1314953-65-5 over simpler aliphatic amines (e.g., isobutylamine or tert-butylamine) is driven by three distinct structural advantages:

  • Metabolic Shielding (Causality): Primary amines are highly susceptible to oxidative deamination by monoamine oxidases (MAOs) and cytochrome P450 enzymes. The adjacent quaternary carbon (gem-dimethyl) combined with the cyclopropyl ring creates a dense steric shield. This specific geometry physically blocks enzymatic access to the carbon-nitrogen bond, dramatically increasing the metabolic half-life of the resulting drug candidate.

  • Conformational Restriction: The cyclopropyl ring restricts the dihedral angles of the alkyl chain. By locking the molecule into a pre-organized, favorable binding conformation, the entropic penalty typically incurred upon target binding is minimized, often resulting in sub-nanomolar target affinity.

  • Lipophilic Efficiency (LipE): The cyclopropyl-gem-dimethyl hybrid provides an optimal balance of lipophilicity without the excessive molecular weight burden of larger cycloalkyl or aromatic rings, thereby preserving the LipE of the final compound.

Physical & Chemical Profiling

To ensure accurate stoichiometry and handling, it is critical to understand the physicochemical properties of this building block. The data below summarizes the key parameters for the hydrochloride salt and its free base equivalent[1][2][3].

PropertyValue
Chemical Name 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride
CAS Registry Number 1314953-65-5 (HCl salt)[1] / 1315060-27-5 (Free base)[2]
Molecular Formula C₇H₁₅N · HCl
Molecular Weight 149.66 g/mol (HCl salt)
Topological Polar Surface Area (TPSA) 26.0 Ų[3]
Hydrogen Bond Donors 2 (as primary amine)[3]
Hydrogen Bond Acceptors 1[3]
Physical State White to off-white crystalline solid

Sourcing & Supplier Evaluation

When sourcing CAS 1314953-65-5 for preclinical development, researchers must evaluate suppliers based on rigorous quality control metrics. Specialized chemical vendors such as GuideChem[1], BLD Pharm[2], Bide Pharmatech[4], and Combi-Blocks[5] frequently synthesize these advanced intermediates.

Critical Quality Attributes (CQAs) for Supplier Validation:

  • Salt Form Verification: Because the compound is supplied as a hydrochloride salt, the exact stoichiometry (1:1) must be confirmed via ion chromatography. An inaccurate salt assay will lead to incorrect molar calculations, resulting in failed coupling reactions.

  • Isomeric Purity: Suppliers must provide quantitative NMR (qNMR) to prove the absence of des-cyclopropyl or structural isomer impurities, which are notoriously difficult to separate from the final active pharmaceutical ingredient (API) via standard chromatography.

  • Trace Metal Analysis: If the building block was synthesized via transition-metal catalysis (e.g., cyclopropanation), the supplier's Certificate of Analysis (CoA) must confirm that residual metals (Pd, Ru) are below ICH Q3D thresholds.

Experimental Protocols: Overcoming Steric Hindrance in Amidation

Because the primary amine is adjacent to a highly bulky neopentyl-like quaternary center, standard amide coupling conditions (e.g., EDC/HOBt) often fail or result in <20% yields due to severe steric clash.

Self-Validating HATU-Mediated Amidation Protocol The following methodology utilizes HATU to generate a highly reactive 7-aza-OBt ester, forcing the acylation forward despite the steric barrier.

  • Step 1: Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M) under a nitrogen atmosphere. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: The use of 3.0 equivalents of DIPEA is strictly required. 1.0 eq neutralizes the HCl salt of CAS 1314953-65-5, while the remaining 2.0 eq maintains the basic environment necessary to drive the HATU activation mechanism.

  • Step 2: Amine Addition: Add 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride (CAS 1314953-65-5) (1.2 eq) in a single portion.

  • Step 3: Reaction Monitoring (Self-Validation): Stir for 12-18 hours. Monitor via LC-MS. The protocol is self-validating: the reaction is only deemed complete when the intermediate mass (M+HOAt) entirely disappears and the desired product mass emerges. Do not proceed to workup until this checkpoint is met.

  • Step 4: Aqueous Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl.

    • Causality: The 5% LiCl wash is a field-proven technique; it breaks emulsions and highly partitions residual DMF into the aqueous phase, preventing DMF contamination during concentration.

  • Step 5: Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Visualization: Synthetic Workflow

G A Carboxylic Acid + HATU / DIPEA B Activated HOAt Ester (Reactive Intermediate) A->B Activation (RT, 15 min) Excess DIPEA C Add CAS 1314953-65-5 (Sterically Hindered Amine) B->C Amine Addition D Amide Bond Formation (Nucleophilic Attack) C->D Overcoming Steric Clash E Aqueous Workup (NaHCO3 / LiCl Wash) D->E Quench & Extract F QC Validation (LC-MS & 1H-NMR) E->F Purity Confirmation

Figure 1: HATU-mediated amidation workflow for sterically hindered CAS 1314953-65-5.

References

Sources

Exploratory

An In-depth Technical Guide to 2-Cyclopropyl-2-methylpropan-1-amine HCl

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a primary amine featuring a unique structural motif: a quaternary carbon atom bonded to a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a primary amine featuring a unique structural motif: a quaternary carbon atom bonded to a cyclopropyl ring, two methyl groups, and an aminomethyl group. This combination of a sterically hindered, rigid cyclopropyl group and a neopentyl-like framework makes it a compelling building block for medicinal chemistry and drug discovery. The cyclopropyl moiety is a well-regarded bioisostere for gem-dimethyl or isopropyl groups, often introduced to modulate metabolic stability, binding affinity, and physicochemical properties.[1][2] This guide provides a comprehensive overview of the chemical structure, plausible synthetic routes, detailed spectroscopic characterization, and potential applications of this compound.

Section 1: Molecular Structure and Physicochemical Properties

The hydrochloride salt of 2-Cyclopropyl-2-methylpropan-1-amine is a water-soluble, crystalline solid, typical of small molecule amine hydrochlorides.[3] The presence of the primary ammonium group makes it amenable to aqueous formulations and straightforward handling in a laboratory setting.

Chemical Structure

The core of the molecule is a propane backbone. The C2 carbon is quaternary, substituted with a cyclopropyl ring and two methyl groups. The C1 carbon bears the primary amine, which exists as an ammonium chloride salt.

graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="CH₃", pos="2.5,1.2!"]; C4 [label="CH₃", pos="2.5,-1.2!"]; N1 [label="NH₃⁺Cl⁻", pos="-1.5,0!"]; CP1 [label="C", pos="1.5,2!"]; CP2 [label="CH₂", pos="0.5,3!"]; CP3 [label="CH₂", pos="2.5,3!"];

// Edges for bonds C1 -- N1 [label=""]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C2 -- C4 [label=""]; C2 -- CP1 [label=""]; CP1 -- CP2 [label=""]; CP2 -- CP3 [label=""]; CP3 -- CP1 [label=""];

}

Figure 1: Chemical structure of 2-Cyclopropyl-2-methylpropan-1-amine HCl.
Physicochemical Properties Summary

While specific experimental data for this compound is scarce, its properties can be reliably predicted based on its structure and comparison to analogous compounds.

PropertyPredicted Value/InformationRationale
Molecular Formula C₇H₁₆N · HClBased on atom count.
Molecular Weight 149.67 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for small molecule amine hydrochlorides.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol).[3]The ionic nature of the hydrochloride salt enhances solubility in polar solvents.
pKa ~10-11 (for the conjugate acid, R-NH₃⁺)Typical range for primary alkylammonium ions.

Section 2: Synthesis and Manufacturing

A robust and scalable synthesis is critical for the utilization of any novel building block. A plausible and efficient route to 2-Cyclopropyl-2-methylpropan-1-amine HCl starts from the commercially available 2-cyclopropyl-2-methylpropanoic acid.[4][5] The key transformation is the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom, which can be effectively achieved via the Curtius or Hofmann rearrangement.

Proposed Synthetic Pathway

The Curtius rearrangement offers a reliable method for this conversion, proceeding through an acyl azide and an isocyanate intermediate.[6][7]

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// Nodes start [label="2-Cyclopropyl-2-methylpropanoic Acid"]; intermediate1 [label="Acyl Chloride"]; intermediate2 [label="Acyl Azide"]; intermediate3 [label="Isocyanate"]; intermediate4 [label="Carbamic Acid (unstable)"]; product_freebase [label="2-Cyclopropyl-2-methylpropan-1-amine"]; final_product [label="2-Cyclopropyl-2-methylpropan-1-amine HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> intermediate1 [label="(COCl)₂ or SOCl₂"]; intermediate1 -> intermediate2 [label="NaN₃"]; intermediate2 -> intermediate3 [label="Heat (Δ), Toluene\n(Curtius Rearrangement)"]; intermediate3 -> intermediate4 [label="H₂O, H⁺"]; intermediate4 -> product_freebase [label="-CO₂"]; product_freebase -> final_product [label="HCl in Ether or IPA"]; }

Figure 2: Proposed synthetic pathway via Curtius rearrangement.
Detailed Experimental Protocol (Prophetic)

This protocol is a self-validating system; successful isolation and characterization of the intermediates at each stage would confirm the viability of the subsequent step.

Step 1: Synthesis of 2-Cyclopropyl-2-methylpropanoyl chloride

  • To a stirred solution of 2-cyclopropyl-2-methylpropanoic acid (1.0 eq)[5] in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas (HCl and CO).

  • The reaction is considered complete when gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

Causality: Oxalyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides under mild conditions. The DMF catalyst facilitates the reaction by forming a Vilsmeier intermediate.

Step 2: Synthesis of 2-Cyclopropyl-2-methylpropanoyl azide

  • Dissolve the crude acyl chloride from Step 1 in anhydrous acetone or THF.

  • Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in a minimal amount of water dropwise, ensuring the temperature remains below 10 °C.

  • Stir the mixture vigorously for 1-2 hours at 0 °C.

  • Monitor the reaction by IR spectroscopy, looking for the disappearance of the acyl chloride carbonyl stretch (~1790 cm⁻¹) and the appearance of the characteristic strong acyl azide stretch (~2140 cm⁻¹).

  • Once complete, dilute the reaction with cold water and extract the product with a non-polar solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the acyl azide. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and friction.

Trustworthiness: The distinct IR absorbance of the azide group provides a clear and reliable method for monitoring reaction progress and confirming product formation before proceeding.

Step 3: Curtius Rearrangement and Hydrolysis to 2-Cyclopropyl-2-methylpropan-1-amine

  • Dissolve the acyl azide from Step 2 in anhydrous toluene.

  • Heat the solution to reflux (around 80-100 °C) until nitrogen gas evolution ceases. The rearrangement is typically complete within 1-3 hours.[8] This step forms the isocyanate intermediate.

  • Cool the reaction mixture and slowly add aqueous hydrochloric acid (e.g., 3M HCl).

  • Heat the biphasic mixture to reflux for 2-4 hours to hydrolyze the isocyanate. The hydrolysis proceeds through an unstable carbamic acid, which decarboxylates to the primary amine.[9]

  • After cooling, separate the aqueous layer. Wash the organic layer with more aqueous HCl.

  • Basify the combined aqueous layers with a strong base (e.g., 50% NaOH) to a pH > 12, and extract the free amine product with a suitable solvent like DCM or ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate and filter.

Expertise: Toluene is an excellent solvent for the Curtius rearrangement as its boiling point is sufficient to induce the rearrangement without being excessively high. The subsequent acid hydrolysis is a standard method to convert the isocyanate to the amine.

Step 4: Formation of the Hydrochloride Salt

  • To the solution of the free amine from Step 3, add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent (e.g., ether), and dry under vacuum to yield 2-Cyclopropyl-2-methylpropan-1-amine HCl as a crystalline solid.

Section 3: Analytical and Spectroscopic Characterization (Predicted)

A comprehensive analysis using modern spectroscopic techniques is essential for confirming the structure and purity of the final compound. The following data are predicted based on established principles and analysis of structurally similar molecules.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~8.2 (broad s, 3H)-NH₃⁺~45-50-C H₂-NH₃⁺
~3.0 (s, 2H)-C H₂-NH₃⁺~35-40Quaternary C
~1.1 (s, 6H)-C(CH₃)₂~20-25-C(C H₃)₂
~0.8-1.0 (m, 1H)Cyclopropyl -CH~10-15Cyclopropyl -C H
~0.3-0.5 (m, 4H)Cyclopropyl -CH₂~3-8Cyclopropyl -C H₂

Rationale for Predictions:

  • ¹H NMR :

    • The -NH₃⁺ protons are expected to be broad due to quadrupole broadening from the nitrogen atom and exchange with any residual water. Their chemical shift is highly dependent on concentration and solvent.

    • The -CH₂- protons adjacent to the ammonium group are deshielded and appear as a singlet since there are no adjacent protons for coupling.

    • The two -CH₃ groups are equivalent and appear as a sharp singlet.

    • The cyclopropyl protons will show complex multiplets in the upfield region (0.3-1.0 ppm), characteristic of this strained ring system.[12]

  • ¹³C NMR :

    • The -CH₂- carbon attached to the nitrogen is deshielded and will appear around 45-50 ppm.

    • The quaternary carbon is expected in the 35-40 ppm range.

    • The equivalent methyl carbons will give a single signal around 20-25 ppm.

    • The cyclopropyl carbons are highly shielded due to the ring strain and will appear significantly upfield, with the CH carbon being slightly downfield from the CH₂ carbons.[13]

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will be dominated by the absorptions of the ammonium group.

Wavenumber (cm⁻¹)VibrationExpected Appearance
3200-2800 N-H stretch (ammonium)Very broad, strong envelope
~2960 C-H stretch (alkyl)Sharp peaks superimposed on the N-H envelope
~1620 & ~1500 N-H bends (asymmetric & symmetric)Medium, sharp to broad peaks

Rationale: The N-H stretching in primary ammonium salts gives a very broad and intense absorption band due to strong hydrogen bonding in the solid state.[14][15][16] The C-H stretching bands from the methyl and cyclopropyl groups will be visible but may be partially obscured by this broad feature.[3] The N-H bending vibrations are also characteristic of the -NH₃⁺ group.[16]

Mass Spectrometry (MS)

For the free base (C₇H₁₅N, MW = 113.20).

m/zAssignmentRationale
113 [M]⁺Molecular ion peak (expected to be weak or absent in EI). The odd molecular weight is consistent with the Nitrogen Rule.[17]
98 [M - CH₃]⁺Loss of a methyl group from the quaternary center.
83 [M - CH₂NH₂]⁺Alpha-cleavage, loss of the aminomethyl radical.
30 [CH₂NH₂]⁺Alpha-cleavage, formation of a stable iminium ion. This is often the base peak for primary amines.[18][19]

Rationale: In electron ionization (EI) mass spectrometry, aliphatic amines undergo characteristic alpha-cleavage.[20][21] For 2-cyclopropyl-2-methylpropan-1-amine, cleavage of the bond between C1 and C2 is highly favorable, leading to the formation of a resonance-stabilized iminium ion at m/z 30. This fragment is often the most abundant ion (the base peak).[18]

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The structural features of 2-Cyclopropyl-2-methylpropan-1-amine HCl make it a valuable scaffold for designing novel therapeutic agents.

The Role of the Cyclopropyl Moiety

The cyclopropyl group is a "bioisostere" of a gem-dimethyl group, meaning it has a similar size and shape but different electronic and metabolic properties.[1] Its inclusion can:

  • Increase Metabolic Stability : The C-H bonds on a cyclopropyl ring are stronger than those in an aliphatic chain, making them less susceptible to oxidation by cytochrome P450 enzymes.[2]

  • Improve Potency and Selectivity : The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation that is favorable for binding to a biological target, thereby increasing potency and selectivity.[22]

  • Modulate Physicochemical Properties : The cyclopropyl group is more lipophilic than a hydroxyl group but less so than a tert-butyl group, allowing for fine-tuning of properties like solubility and permeability.

Structure-Activity Relationship (SAR) Insights

The molecule can be used as a starting point for building a library of compounds to explore structure-activity relationships.[23][24]

digraph "SAR_Logic" { graph [splines=ortho, nodesep=0.6]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368", arrowhead=vee];

// Core structure core [label="{ 2-Cyclopropyl-2-methylpropan-1-amine | { Primary Amine | Cyclopropyl Group | Quaternary Center}}"];

// Modification points mod1 [label="Amine Modification\n(Amides, Sulfonamides, Secondary/Tertiary Amines)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mod2 [label="Cyclopropyl Analogs\n(e.g., substitution on the ring)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; mod3 [label="Quaternary Center Analogs\n(e.g., replace methyl with ethyl)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Biological outcomes outcome [label="Modulation of:\n- Potency\n- Selectivity\n- ADME Properties\n- Safety Profile", shape=box, style=dashed];

// Connections core:n1 -> mod1; core:c3 -> mod2; core:q1 -> mod3; {mod1, mod2, mod3} -> outcome; }

Figure 3: Logical relationships for SAR studies.
  • Primary Amine as a Handle : The primary amine is a versatile functional group that can be readily converted into a wide range of other functionalities, such as amides, sulfonamides, or secondary and tertiary amines, allowing for the exploration of different interactions with a target protein (e.g., hydrogen bonding, ionic interactions).

  • Constrained Vector for Exploration : The rigid cyclopropyl-quaternary carbon unit provides a fixed anchor point, from which substituents can be projected into the binding pocket of a target enzyme or receptor in a well-defined manner.

This molecule is particularly relevant for targets where constraining the orientation of a key pharmacophore is beneficial, such as in the development of enzyme inhibitors or receptor antagonists.[25]

Conclusion

2-Cyclopropyl-2-methylpropan-1-amine HCl is a structurally intriguing building block with significant potential for application in medicinal chemistry. While specific data on this compound remains limited, its synthesis is feasible through established chemical transformations like the Curtius rearrangement. Its predicted spectroscopic profile is distinct and allows for unambiguous characterization. The unique combination of a cyclopropyl ring and a neopentyl core provides a valuable scaffold for the design of novel therapeutics with potentially improved metabolic stability and target affinity. This guide serves as a foundational resource for researchers looking to synthesize, characterize, and utilize this promising molecule in their drug discovery programs.

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  • Chegg.com, "Solved predict the 13c nmr spectra of the," Sep 27, 2024. [URL: https://www.chegg.
  • NIST WebBook, "2-Propen-1-amine, 2-methyl-." [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2878140&Type=IR-SPEC&Index=1]
  • Benchchem, "Application Notes and Protocols for the Structural Elucidation of N-[(2- Chlorophenyl)methyl]propan-2-amine using NMR Spectroscopy." [URL: https://www.benchchem.
  • Benchchem, "Application Notes and Protocols: 13C NMR Spectral Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone." [URL: https://www.benchchem.
  • MDPI, "Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals," May 05, 2021. [URL: https://www.mdpi.com/1420-3049/26/9/2740]
  • MilliporeSigma, "1-cyclopropyl-2-methylpropan-1-amine hydrochloride | 54187-26-7." [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena514507014]
  • ChemicalBook, "1-Amino-2-methylpropan-2-ol(2854-16-2) 1H NMR spectrum." [URL: https://www.chemicalbook.com/spectrum/2854-16-2_1HNMR.htm]

Sources

Foundational

The Cyclopropyl Primary Amine Motif: A Strategic Building Block in Modern Medicinal Chemistry

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter the "flatland" problem—a reliance on planar, sp²-rich aromatic scaffolds that suffer from poor aqueous sol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter the "flatland" problem—a reliance on planar, sp²-rich aromatic scaffolds that suffer from poor aqueous solubility and off-target promiscuity. To escape this, the incorporation of sp³-rich, conformationally restricted motifs is essential. Among these, the cyclopropyl primary amine stands out as a deceptively simple yet profoundly impactful building block[1].

This technical guide dissects the physicochemical rationale, synthetic methodologies, and metabolic implications of integrating cyclopropyl primary amines into drug discovery pipelines.

Physicochemical & Pharmacological Rationale

The substitution of a flexible straight-chain alkyl group (e.g., isopropyl) with a cyclopropyl ring fundamentally alters the physicochemical properties of the attached primary amine. This is not merely a steric adjustment; it is deeply rooted in molecular orbital theory and directly dictates the pharmacokinetic fate of the molecule.

Causality in Scaffold Design: pKa and Basicity Modulation

The highly strained C-C bonds of the cyclopropane ring (with bond angles compressed to ~60°) possess high p-character to minimize ring strain (often described as "Walsh orbitals"). Consequently, the exocyclic C-N bond exhibits increased s-character (approximately sp².²). This increased s-character renders the cyclopropyl carbon more electronegative than a standard sp³ carbon, exerting an inductive electron-withdrawing effect (-I) on the primary amine[2].

Why does this matter? This orbital phenomenon typically lowers the pKa of the amine by 0.5 to 1.0 units compared to an acyclic counterpart[2]. A lower pKa (e.g., ~9.5 vs. 10.6) increases the fraction of the un-ionized free base at physiological pH (7.4). This subtle shift directly enhances passive membrane permeability and oral bioavailability while simultaneously mitigating hERG channel liabilities, as the hERG pore preferentially binds highly basic, protonated amines[3].

Quantitative Scaffold Comparison

The following table summarizes the physicochemical impact of cyclopropyl incorporation compared to standard aliphatic amines.

ScaffoldEstimated pKaEstimated LogPKey Medicinal Chemistry Advantage
Isopropylamine ~10.60.2Flexible, highly basic; potential hERG liability.
Cyclopropylamine ~9.50.4Lower basicity, rigid vector, improved membrane permeability[3].
1-Methylcyclopropylamine ~9.80.8Blocks

-oxidation; quaternary center forces specific conformation.
Spiro[2.5]octan-1-amine ~9.61.8High lipophilicity; extreme conformational restriction for 3D FBDD[1].

Fragment-Based Drug Discovery (FBDD) Elaboration

In Fragment-Based Drug Discovery (FBDD), cyclopropyl primary amines serve as rigid 3D exit vectors[1]. The primary amine acts as a versatile synthetic handle for parallel functionalization, allowing medicinal chemists to rapidly explore chemical space around a validated 2D fragment hit.

FBDD_Workflow cluster_reactions Parallel N-Functionalization Hit 2D Fragment Hit (Low Affinity) Core 3D Cyclopropylamine Building Block Hit->Core Scaffold Hopping Amidation Amidation Core->Amidation RedAm Reductive Amination Core->RedAm Sulfonylation Sulfonylation Core->Sulfonylation Lead 3D Lead Compound (Optimized Vectors) Amidation->Lead RedAm->Lead Sulfonylation->Lead

Figure 1: Programmable 3D fragment elaboration using cyclopropyl primary amine building blocks.

Synthetic Methodology: The Kulinkovich-Szymoniak Reaction

While simple cyclopropylamines are commercially available, accessing highly substituted or spirocyclic primary amines requires robust synthetic methodologies. The Kulinkovich-Szymoniak reaction is the gold standard for the direct conversion of nitriles to primary cyclopropylamines[4].

Mechanistic Causality

The reaction relies on the generation of a highly reactive titanacyclopropane intermediate from a Grignard reagent and titanium(IV) isopropoxide. Unlike the standard Kulinkovich reaction (which yields cyclopropanols from esters), the Szymoniak modification utilizes nitriles[4]. The addition of a Lewis acid (BF₃·OEt₂) is the critical mechanistic switch that forces the intermediate azatitanacyclopentane to undergo ring contraction rather than yielding a ketone byproduct[4][5].

KS_Reaction Step1 Ti(OiPr)4 + 2 EtMgBr Generation of Titanacyclopropane Step2 Addition of Nitrile (R-CN) Formation of Azatitanacyclopentane Step1->Step2 Ligand Exchange & Insertion Step3 Lewis Acid Activation (BF3·OEt2) Ring Contraction Step2->Step3 Intermediate Capture Step4 Primary Cyclopropylamine Target Building Block Step3->Step4 Hydrolysis & Release

Figure 2: Mechanistic workflow of the Kulinkovich-Szymoniak reaction for primary cyclopropylamines.

Self-Validating Protocol: Synthesis of 1-Arylcyclopropylamines

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates built-in diagnostic checkpoints to prevent the waste of downstream resources.

Reagents: Aryl nitrile (1.0 equiv), Ti(OiPr)₄ (1.1 equiv), EtMgBr (3.0 M in Et₂O, 2.2 equiv), BF₃·OEt₂ (2.0 equiv), dry THF.

  • Preparation of the Titanacyclopropane: In a flame-dried flask under argon, dissolve the nitrile and Ti(OiPr)₄ in dry THF. Cool the mixture to -70 °C.

    • Causality: The low temperature prevents premature reaction and controls the highly exothermic ligand exchange.

  • Grignard Addition: Slowly add EtMgBr dropwise over 30 minutes.

    • Causality: Two equivalents are strictly required: the first forms the ethyltitanium intermediate, and the second induces

      
      -hydride elimination, releasing ethane gas and forming the active titanacyclopropane[4].
      
  • Warming and Insertion: Remove the cooling bath, warm the mixture to room temperature, and stir for 1 hour.

    • Diagnostic Checkpoint: Pull a 0.1 mL aliquot, quench with water, and analyze via GC-MS. You should observe the ketone byproduct (resulting from the hydrolysis of the un-contracted azatitanacyclopentane). If the starting nitrile is still present, Grignard insertion has stalled, and proceeding to step 4 will fail.

  • Lewis Acid Activation: Once complete nitrile consumption is confirmed, add BF₃·OEt₂ dropwise and stir for an additional 1 hour.

    • Causality: The Lewis acid coordinates to the nitrogen/oxygen heteroatoms, lowering the activation energy barrier for the critical ring contraction from the 5-membered metallacycle to the 3-membered cyclopropylamine[4][5].

  • Quench and Workup: Quench the reaction carefully with 10% aqueous NaOH.

    • Causality: NaOH breaks down the titanium complexes into insoluble titanium dioxide salts. Filter through Celite to remove the salts, allowing the pure primary amine to be extracted cleanly into the organic layer.

Metabolic Considerations & CYP450 Interactions

While the cyclopropyl ring generally increases metabolic stability by blocking standard


-oxidation, it introduces a unique metabolic vulnerability when placed adjacent to a primary amine. Cyclopropylamines are classic mechanism-based inhibitors (suicide inhibitors) of enzymes like Monoamine Oxidase (MAO) and certain Cytochrome P450 (CYP450) isoforms.
Mechanistic Causality of Ring Opening

The enzyme initiates a Single Electron Transfer (SET) from the amine lone pair, generating an amine radical cation. The immense ring strain of the cyclopropyl group (approx. 27.5 kcal/mol) drives a rapid homolytic ring opening. This generates a highly reactive primary carbon radical that covalently binds to the enzyme's active site (e.g., the flavin cofactor in MAO), irreversibly inactivating it. This mechanism is the exact pharmacological basis for MAOI antidepressants like tranylcypromine.

MAO_Inhibition Amine Cyclopropylamine Core SET Single Electron Transfer (CYP/MAO) Amine->SET Radical Amine Radical Cation SET->Radical -1 e⁻ RingOpen Homolytic Ring Opening (Strain Relief) Radical->RingOpen Rapid Adduct Covalent Enzyme Adduct (Irreversible Inhibition) RingOpen->Adduct Active Site Binding

Figure 3: Mechanism-based enzyme inhibition via cyclopropylamine single-electron transfer.

References

1.[4] Kulinkovich-Szymoniak Reaction - Organic Chemistry Portal. Organic Chemistry Portal. URL: 2.[5] Facile Syntheses of Aminocyclopropanes. Organic Syntheses. URL: 3.[1] Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. York Research Database. URL: 4.[3] A Comparative Guide to N-cyclopropylthian-4-amine and N-cyclopropylpiperidin-4-amine in Scaffold Design. Benchchem. URL: 5.[2] (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines... ResearchGate. URL:

Sources

Exploratory

Technical Guide: Steric &amp; Physicochemical Comparison of 2-Cyclopropyl-2-methylpropan-1-amine vs. tert-Butylamine

The following technical guide provides an in-depth steric and physicochemical comparison between 2-Cyclopropyl-2-methylpropan-1-amine and the industry-standard tert-butylamine . Executive Summary In medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth steric and physicochemical comparison between 2-Cyclopropyl-2-methylpropan-1-amine and the industry-standard tert-butylamine .

Executive Summary

In medicinal chemistry, the optimization of aliphatic amine fragments is a critical strategy for modulating basicity, lipophilicity, and metabolic stability. This guide compares two distinct steric archetypes:

  • tert-Butylamine (TBA): The benchmark for

    
    -branched, spherical steric bulk.
    
  • 2-Cyclopropyl-2-methylpropan-1-amine (CMPA): A neopentyl-like,

    
    -branched scaffold incorporating a cyclopropyl moiety.
    

Key Insight: While often compared as hydrophobic space-fillers, these two molecules are not direct steric bioisosteres regarding nitrogen accessibility. TBA presents immediate steric crowding at the nitrogen (


-branching), reducing nucleophilicity and increasing basicity via inductive effects. CMPA, being a primary amine with a quaternary 

-carbon, offers a "spaced" steric bulk (Neopentyl effect) that preserves nucleophilic access while imposing severe conformational restriction and metabolic blockade via the cyclopropyl group.

Structural & Steric Analysis

Geometric Deconstruction

The fundamental difference lies in the proximity of the quaternary center to the amine nitrogen.

Featuretert-Butylamine (TBA) 2-Cyclopropyl-2-methylpropan-1-amine (CMPA)
Structure


Amine Class Primary Amine on Tertiary Carbon Primary Amine on Primary Carbon
Branching

-Branched (Immediate Bulk)

-Branched (Neopentyl-like)
Shape Spherical / IsotropicMushroom-like / Anisotropic
Cone Angle High (~180° effective sweep)Moderate (Stem allows approach, Cap blocks depth)
The Cyclopropyl vs. Methyl Effect

In CMPA, the replacement of a methyl group (relative to a neopentyl parent) or the introduction of the ring creates unique physicochemical properties:

  • Bond Angles: The internal C-C-C angle of cyclopropane is 60°, but the external bonds (H-C-H or C-C-C) widen to >116°. This creates a "splayed" steric footprint compared to the tetrahedral methyl group.

  • Orbital Hybridization: Cyclopropyl carbons possess significant

    
     character (Walsh orbitals). This can stabilize adjacent positive charges (if formed during metabolism) but generally increases the lipophilicity and rigidity of the local environment.
    
  • Conformational Locking: The cyclopropyl group in CMPA acts as a rigid anchor. Unlike an isopropyl or ethyl group, it cannot rotate internally. Combined with the gem-dimethyl-like substitution at the

    
    -position, this creates a strong Thorpe-Ingold Effect , forcing the amine "tail" into a preferred conformation relative to the bulk.
    

Physicochemical Implications

Basicity (pKa) and Nucleophilicity

The steric environment dictates the reactivity profile of the nitrogen lone pair.[1]

  • tert-Butylamine:

    • pKa (~10.68): High basicity due to strong +I (inductive) effect of three methyl groups stabilizing the ammonium cation.

    • Nucleophilicity: Poor. The massive steric bulk surrounding the nitrogen prevents attack on electrophiles (except protons), making it a poor nucleophile for

      
       reactions.
      
  • CMPA (Neopentyl-like):

    • pKa (~10.2): Slightly lower than TBA. The inductive effect is attenuated by the intervening methylene bridge (

      
      ). The cyclopropyl group is slightly electron-withdrawing compared to an alkyl chain due to its higher 
      
      
      
      -character.
    • Nucleophilicity: Moderate to Good. The nitrogen is primary and unhindered at the immediate

      
      -position. However, the bulky 
      
      
      
      -carbon prevents reactions that require "backside" clearance or deep pocket penetration.
Metabolic Stability (The "Why" of the Switch)

The primary driver for selecting CMPA over TBA or simple neopentyl amines is Metabolic Stability .

  • TBA Liability: The tert-butyl group is a "metabolic sponge" for Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4). The C-H bonds of the methyl groups are prone to radical abstraction and subsequent hydroxylation (

    
    ).
    
  • CMPA Advantage:

    • Blocked

      
      -Position:  The quaternary center prevents 
      
      
      
      -oxidation.
    • Cyclopropyl Shield: Cyclopropyl C-H bonds are stronger (homolytic bond dissociation energy ~106 kcal/mol) than acyclic alkyl C-H bonds (~98 kcal/mol). This makes the ring resistant to CYP-mediated oxidation.

    • Result: CMPA is often used as a "Metabolically Hardened" bioisostere.

Visualization: Steric & Metabolic Pathways

The following diagram illustrates the structural divergence and metabolic fate of both motifs.

G cluster_0 Molecule A: tert-Butylamine (TBA) cluster_1 Molecule B: 2-Cyclopropyl-2-methylpropan-1-amine (CMPA) TBA tert-Butylamine (Alpha-Branched) Met_TBA Metabolite: Hydroxylated t-Butyl (High Clearance) TBA->Met_TBA CYP450 Oxidation (Weak C-H bonds) CMPA CMPA (Beta-Branched/Neopentyl) TBA->CMPA Bioisosteric Switch (Space Filling) Met_CMPA Metabolic Fate: Resistant to CYP450 (Low Clearance) CMPA->Met_CMPA Steric Shielding + Stronger C-H Bonds

Figure 1: Comparative metabolic fate and structural classification of TBA vs. CMPA.

Experimental Protocols

Synthesis of CMPA (2-Cyclopropyl-2-methylpropan-1-amine)

Unlike tert-butylamine, which is a commodity chemical produced via the Ritter reaction, CMPA requires a dedicated synthetic workflow to construct the quaternary center.

Methodology: Nitrile Reduction Route This protocol ensures the preservation of the cyclopropyl ring, which can be sensitive to strong acids or hydrogenation.

  • Starting Material: Cyclopropyl methyl ketone.[2]

  • Step 1: Horner-Wadsworth-Emmons (HWE) Reaction

    • Reagents: Triethyl phosphonoacetate, NaH, THF.

    • Procedure: React cyclopropyl methyl ketone to form the

      
      -unsaturated ester.
      
  • Step 2: Conjugate Methylation (Creating the Quaternary Center)

    • Reagents: Lithium dimethylcuprate (

      
      ) or 
      
      
      
      .
    • Mechanism: 1,4-addition of the methyl group to the sterically crowded alkene. The cyclopropyl group directs the addition.

    • Note: This step establishes the critical 2-cyclopropyl-2-methyl scaffold.

  • Step 3: Functional Group Interconversion

    • Convert Ester

      
       Primary Alcohol (
      
      
      
      ).
    • Convert Alcohol

      
       Mesylate (
      
      
      
      ).
    • Convert Mesylate

      
       Nitrile (
      
      
      
      , DMSO).
    • Alternative: Convert Acid to Primary Amide.

  • Step 4: Reduction to Amine

    • Reagents: Borane-THF (

      
      ) or 
      
      
      
      .
    • Caution: Avoid catalytic hydrogenation (

      
      ), as it may open the cyclopropyl ring.
      
    • Workup: Quench with MeOH/HCl to break the boron-amine complex.

Comparative Lipophilicity Assay (LogD)

To empirically validate the "hydrophobic bulk" equivalence:

  • System: Shake-flask method or HPLC-based LogD determination.

  • Conditions: Octanol/Phosphate Buffer (pH 7.4).

  • Expectation:

    • TBA LogP: ~0.40

    • CMPA LogP: ~1.5 - 1.8 (Significantly more lipophilic due to additional carbons and the cyclopropyl group).

Summary Comparison Table

Parametertert-Butylamine2-Cyclopropyl-2-methylpropan-1-amine
Steric Type

-Quaternary (Spherical)

-Quaternary (Neopentyl)
N-Nucleophilicity Low (Hindered)Moderate (Accessible)
Metabolic Risk High (Methyl Oxidation)Low (Ring/Quat center stability)
Lipophilicity LowModerate/High
Conformational Freedom Rotational symmetry (

)
Restricted (Thorpe-Ingold)
Primary Use Case Basic headgroup, salt formationLipophilic spacer, metabolic blocker

References

  • Barnes-Seeman, D., et al. (2013).[3] "Metabolically Stable tert-Butyl Replacement."[3][4][5] ACS Medicinal Chemistry Letters, 4(6), 514–516. Link

    • Context: Establishes the rationale for replacing tert-butyl groups with cyclopropyl-containing moieties to improve metabolic stability.
  • Wiberg, K. B. (1986). "The Structure and Properties of Cyclopropane." Angewandte Chemie International Edition, 25(4), 312–322. Link

    • Context: Foundational text on the unique bonding and steric properties of the cyclopropyl group (Walsh orbitals).
  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[6] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

    • Context: Comprehensive review of cyclopropyl sterics, bioisosterism, and metabolic advantages in drug discovery.
  • PubChem. "2-cyclopentyl-2-methyl-N-propylpropan-1-amine (Analogous Structure Data)." National Library of Medicine. Link

    • Context: Structural data verification for neopentyl-amine deriv

Sources

Exploratory

Safety data sheet (SDS) for 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride

This guide serves as a technical master file for 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride , a specialized aliphatic amine building block used in high-value medicinal chemistry campaigns. Unlike standard commodi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical master file for 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride , a specialized aliphatic amine building block used in high-value medicinal chemistry campaigns.

Unlike standard commodity chemicals, this compound is a conformationally restricted scaffold . The geminal substitution (cyclopropyl + methyl) at the


-position creates significant steric bulk, often used to modulate metabolic stability (blocking 

-oxidation) or lock pharmacophores into bioactive conformations.

CAS Registry Number: 1314953-65-5 Formula: C


H

ClN (HCl Salt) Molecular Weight: 149.66 g/mol [1]

Chemical Identity & Characterization

The "Fingerprint" of the Molecule[1][2]

Before handling, researchers must verify the material's identity. This compound is often supplied as a white to off-white hygroscopic solid.

PropertyValueTechnical Context
IUPAC Name 2-Cyclopropyl-2-methylpropan-1-amine hydrochlorideDefines the specific isomer structure.[2][3][4]
Free Base MW 113.20 g/mol Useful for stoichiometric calculations in coupling reactions.
Salt Form Hydrochloride (1:[1][2][5]1)Enhances stability and water solubility; reduces volatility of the parent amine.
Solubility Water, Methanol, DMSOHigh polarity due to ionic character; poor solubility in non-polar solvents (Hexane, Et

O).
pKa (Calc.) ~10.5 (Amine conjugate acid)Typical for primary aliphatic amines; requires organic base (e.g., DIPEA) for neutralization in synthesis.

Hazard Assessment (GHS Classification)

The Logic of Toxicity

As a Senior Scientist, I treat this compound as a Class-Specific Hazard . While extensive in vivo toxicology data may not exist for this specific CAS, its structure (primary aliphatic amine salt) dictates its safety profile.

Signal Word: WARNING

Hazard ClassCategoryH-CodeStatementMechanistic Insight
Skin Irritation Cat. 2H315 Causes skin irritation.[1]Acidic nature of HCl salt + lipid-stripping amine capability.
Eye Irritation Cat. 2AH319 Causes serious eye irritation.Direct pH effect and mucous membrane interaction.
STOT-SE Cat. 3H335 May cause respiratory irritation.Dust inhalation triggers bronchial irritation.
Visualization: Hazard Logic Flow

The following diagram illustrates the decision logic for classifying this compound based on Structure-Activity Relationships (SAR).

HazardLogic Compound Compound Structure: Primary Amine + HCl FuncGroup Functional Group Analysis Compound->FuncGroup AmineBase Free Amine: Corrosive/Volatile FuncGroup->AmineBase Parent SaltForm HCl Salt: Solid/Stable FuncGroup->SaltForm Modification FinalHazard Final GHS Profile: Irritant (H315, H319, H335) AmineBase->FinalHazard Mitigated by Acid SaltForm->FinalHazard Dust Hazard

Figure 1: SAR-based hazard classification logic deriving the "Irritant" profile from the parent amine and salt form.

Operational Safety Protocols

The Self-Validating System

Safety is not just PPE; it is a workflow that prevents exposure before it happens.

A. Engineering Controls (The First Line of Defense)
  • Fume Hood: Mandatory. Velocity > 0.5 m/s.

  • Static Control: Amine salts can be electrostatic. Use anti-static weighing boats and grounded spatulas to prevent "flying powder."

B. Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles (ANSI Z87.1). Why? Safety glasses allow dust entry from the side.

  • Hands: Nitrile gloves (min 0.11 mm thickness). Why? Aliphatic amines can permeate latex; HCl salts are corrosive to skin moisture.

  • Respiratory: If weighing >500 mg outside a hood (not recommended), use a P95/N95 particulate respirator.

C. Handling Workflow (Step-by-Step)
  • Preparation: Clear the balance area. Place a damp paper towel next to the balance (acts as a "dust trap" for minor spills).

  • Weighing:

    • Open the vial inside the fume hood.

    • Transfer solid to a tared vial, not paper (reduces static loss).

    • Critical Check: If the solid is clumpy, it has absorbed moisture (hygroscopic). Recalculate mass based on water content or dry under vacuum before critical stoichiometry.

  • Dissolution: Add solvent (e.g., DMF, MeOH) slowly. The heat of solution (exothermic neutralization) is negligible for small scales but relevant for >10g.

Emergency Response Architecture

Causality-Driven Intervention

In the event of an incident, the response must address the chemical nature (acidic salt) of the threat.

Visualization: Emergency Decision Tree

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Brush off loose particles Wash with soap/water (15 min) Skin->ActionSkin ActionEye Flush with water (15 min) Remove contacts immediately Eye->ActionEye ActionInhal Move to fresh air Support breathing if labored Inhal->ActionInhal Medical Seek Medical Attention (Show SDS/CAS 1314953-65-5) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Decision tree for immediate emergency response, prioritizing mechanical removal of solids before irrigation.

Fire Fighting Measures
  • Media: Water spray, Dry chemical, CO

    
    , or Alcohol-resistant foam.
    
  • Specific Hazards: Thermal decomposition releases Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx) .

  • Tactical Note: Firefighters must wear SCBA. The HCl gas is heavier than air and will accumulate in low-lying areas.

Stability, Storage & Reactivity

Preserving Chemical Integrity

The hydrochloride salt is the "dormant" state of the amine. Instability arises when this dormancy is broken.

ParameterSpecificationScientific Rationale
Storage Temp 2–8°C (Refrigerate)Slows hydrolysis and oxidation.
Atmosphere Inert (Argon/Nitrogen)Prevents moisture absorption (hygroscopicity) which leads to caking and hydrolysis.
Incompatibilities Strong Oxidizers, Strong BasesBases liberate the free amine (volatile/odorous). Oxidizers react with the amine nitrogen.
Shelf Life ~2 Years (Desiccated)Valid only if container seal is maintained.

Disposal & Regulatory Compliance

End-of-Life Management

  • Waste Stream: Classify as "Organic Solid, Toxic/Irritant."

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl emissions).

  • Regulatory Status:

    • TSCA (USA): Likely Research & Development (R&D) Exemption only. Not for commercial use without PMN.

    • REACH (EU): Not registered; treat as <1 ton/year research substance.

References
  • GuideChem. (2025). 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride - CAS 1314953-65-5.[1][2][6] Retrieved from

  • PubChem. (2025).[7] Compound Summary: 2-Cyclopropyl-2-methylpropan-1-ol (Structural Analog). Retrieved from [7]

  • Sigma-Aldrich. (2025). Safety Data Sheet: General Amine Hydrochlorides. Retrieved from

Sources

Foundational

Novel Sterically Hindered Amine Linkers for PROTAC Synthesis

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists Executive Summary The "linkerology" of Proteolysis Targeting Chimeras (PROTACs) has evolved from sim...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists

Executive Summary

The "linkerology" of Proteolysis Targeting Chimeras (PROTACs) has evolved from simple PEG/alkyl spacers into a critical determinant of drug-like properties.[1][2][3] While amine-based linkers offer essential solubility benefits via protonation, they are frequently the "soft spots" for rapid oxidative metabolism (N-dealkylation) and efflux. This guide details the design and synthesis of novel sterically hindered amine linkers —specifically gem-dimethyl substituted chains and rigidified spirocycles. These architectures actively shield the nitrogen center from CYP450 enzymes while reducing the entropic penalty of ternary complex formation, offering a superior balance of metabolic stability, permeability, and degradation potency.

The Stability-Permeability Paradox in Linker Design

Standard flexible linkers (PEG, linear alkyl amines) present two primary failure modes in advanced preclinical development:

  • Metabolic Instability: Secondary and tertiary amines in linear chains are prime substrates for Cytochrome P450 (CYP) mediated

    
    -dealkylation. This cleavage creates "dead" truncated ligands that compete with the PROTAC, acting as inhibitors rather than degraders.
    
  • Entropic Penalty: Highly flexible chains require a significant loss of conformational entropy (

    
    ) to lock into the specific geometry required for the Target-Linker-E3 ternary complex.
    

The Solution: Steric hindrance.[3][] By introducing bulk immediately adjacent to the amine (e.g.,


-methylation, gem-dimethylation) or constraining the amine within a rigid cycle (spirocycles, bridged piperazines), we create a "metabolic shield" that blocks enzymatic access without abolishing the solubility-enhancing basicity of the nitrogen.
Sterically Hindered Amine Architectures: Chemical Rationale
A. Gem-Dimethyl &

-Methyl Amines

The introduction of methyl groups at the


-carbon relative to the amine creates significant steric bulk.
  • Mechanism: CYP450 requires access to the

    
    -proton to initiate oxidation (formation of the carbinolamine intermediate). Gem-dimethyl groups remove these protons entirely or sterically block the enzyme's heme iron from approaching the nitrogen lone pair.
    
  • PK Benefit: Increases lipophilicity (

    
    ) slightly to aid permeability while maintaining solubility.
    
B. Rigidified Spirocyclic Amines

Spirocycles (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) represent the cutting edge of linker design.

  • Conformational Lock: These structures restrict the vector of the linker, pre-organizing the molecule for ternary complex formation.

  • Vectorial Control: Unlike a flopping PEG chain, a spirocycle defines a precise exit vector, allowing for rational sampling of the E3 ligase surface.

C. Mechanism of Metabolic Protection

The diagram below illustrates how steric hindrance blocks the N-dealkylation pathway.

MetabolicProtection cluster_0 Metabolic Fate Standard Standard Linear Amine (R-CH2-NH-R') CYP CYP450 Enzyme (Oxidation) Standard->CYP Accessible Intermediate Carbinolamine (Unstable) CYP->Intermediate alpha-H abstraction Blocked Steric Shielding No Reaction CYP->Blocked Oxidation Prevented Cleavage N-Dealkylation (Linker Cleavage) Intermediate->Cleavage Spontaneous Hindered Sterically Hindered Amine (Gem-dimethyl / Spiro) Hindered->CYP Steric Clash

Caption: Comparative metabolic fate of standard vs. hindered amine linkers. Steric bulk prevents the initial


-hydroxylation step required for N-dealkylation.
Synthesis Protocol: Coupling Hindered Secondary Amines

Synthesizing PROTACs with sterically hindered secondary amines is challenging due to reduced nucleophilicity. Standard amide couplings (EDC/NHS) often fail or proceed with low yields. The following protocol utilizes high-activity coupling reagents and specific bases to ensure conversion.

Target Molecule: A PROTAC linking a VHL ligand (via terminal acid) to a Warhead (via hindered amine linker).[5]

Reagents & Materials:
  • Carboxylic Acid Component: VHL Ligand-Linker-COOH (0.1 mmol)

  • Amine Component: Warhead-Linker-NH (Hindered Secondary Amine, e.g., gem-dimethyl piperazine derivative) (0.1 mmol)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine (for highly hindered substrates).

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Methodology:
  • Pre-Activation (Critical for Hindered Amines):

    • Dissolve the Carboxylic Acid Component (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).[6]

    • Stir at room temperature for 15-20 minutes . Note: This ensures formation of the active ester species before introducing the poor nucleophile.

  • Coupling Reaction:

    • Add the Hindered Amine Component (1.0 - 1.2 eq) directly to the activated acid solution.

    • Optimization Tip: If the amine is an HCl salt, add an extra 1.0 eq of DIPEA.

    • Stir at 40°C for 4-16 hours.

    • Monitoring: Monitor via LC-MS.[6][7] Hindered amines react slowly; if conversion is <50% after 4 hours, add a catalytic amount of HOAt (0.1 eq) and increase temperature to 50°C.

  • Work-up & Purification:

    • Dilute reaction mixture with DMSO/MeOH (1:1) and filter.

    • Purification: Reverse-phase Preparative HPLC.[6]

      • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Note: Avoid TFA if the linker contains acid-sensitive protecting groups or if the biological assay is sensitive to residual TFA.

      • Gradient: 5% to 95% B over 20 minutes.

    • Lyophilize fractions to obtain the final PROTAC as a formate salt.

Comparative Data: Linker Performance

The following table summarizes the impact of linker architecture on metabolic stability and degradation potency, synthesized from comparative studies (e.g., Goracci et al., 2020; Wurz et al.).

Linker TypeStructure ClassMetabolic Stability (

, Human Hepatocytes)
Solubility (pH 7.4)Ternary Complex Rigidity
Linear Alkyl Flexible (

)
Low (< 20 min)PoorLow (High Entropy Cost)
Linear PEG Flexible (

)
Moderate (30-60 min)HighLow (High Entropy Cost)
Piperazine Rigid Cyclic AmineHigh (> 120 min) HighModerate
Spirocycle Hindered Rigid Amine Very High (> 240 min) ModerateHigh (Pre-organized)
Gem-Dimethyl Hindered Alkyl AmineHigh (~180 min)ModerateModerate

Key Insight: While PEG linkers offer solubility, they suffer from oxidative cleavage. Spirocyclic and hindered amine linkers maintain the necessary basicity for solubility while providing superior metabolic stability and conformational pre-organization.

Experimental Workflow: The "Direct-to-Biology" Cycle

To rapidly screen these novel linkers, a Direct-to-Biology (D2B) approach is recommended. This bypasses intermediate purification for initial screening.

D2B_Workflow Design 1. Library Design (Select Hindered Diamines) Synthesis 2. Plate-Based Synthesis (Amide Coupling Protocol) Design->Synthesis Mono-N-Boc Diamines QC 3. LC-MS QC (Confirm Conversion) Synthesis->QC Crude Mixture BioAssay 4. Direct Cell Assay (HiBiT / Western Blot) QC->BioAssay Normalize Conc. Analysis 5. SAR Analysis (Linker Rigidity vs. DC50) BioAssay->Analysis Degradation Data Analysis->Design Refine Linker

Caption: Accelerated PROTAC optimization workflow using hindered amine libraries. This cycle allows for the rapid empirical determination of the optimal linker length and rigidity.

References
  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications.[8] Journal of Medicinal Chemistry.

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy.[1][5][]

  • Wurz, R. P., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters.

  • BOC Sciences. Piperazine & Triazole Linkers - Functional PROTAC Tools.

  • BenchChem. A Comparative Guide to the In Vitro Stability of PROTAC Linkers.

Sources

Exploratory

The Cyclopropyl-Gem-Dimethyl Switch: A Bioisosteric Guide for Medicinal Chemists

Executive Summary The bioisosteric replacement of a gem-dimethyl group ( ) with a cyclopropyl moiety (specifically a 1,1-disubstituted cyclopropane) is a high-impact tactic in lead optimization. While both motifs provide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bioisosteric replacement of a gem-dimethyl group (


) with a cyclopropyl moiety (specifically a 1,1-disubstituted cyclopropane) is a high-impact tactic in lead optimization. While both motifs provide steric bulk and occupy similar hydrophobic volumes, they diverge significantly in electronic character and conformational rigidity. This guide analyzes the physicochemical drivers of this switch, details the metabolic implications (CYP450 resistance vs. bioactivation), and provides a self-validating synthetic protocol for installing the cyclopropyl unit.

Part 1: The Physicochemical Rationale

Conformational Restriction & Entropy

The primary justification for this exchange is the reduction of entropic penalty upon target binding.

  • Gem-Dimethyl: While the gem-dimethyl group restricts rotation via the Thorpe-Ingold Effect (angle compression), it still retains degrees of freedom. The internal C-C-C angle is compressed to

    
     (from the ideal 
    
    
    
    in long chains), forcing substituents closer, but the methyl groups themselves can rotate.
  • Cyclopropyl: The ring is rigid. The internal bond angle is forced to

    
    , and the external bond angle expands to 
    
    
    
    . This effectively "locks" the vector of the substituents, pre-organizing the molecule into a bioactive conformation.
Electronic Effects: The Walsh Orbital Paradigm

Unlike the chemically inert methyl group, the cyclopropane ring is electronically active due to Walsh Orbitals .

  • 
    -Character:  The C-C bonds in cyclopropane have significant p-character (approx.[1] 
    
    
    
    hybridization), leaving the external C-H bonds with high s-character (
    
    
    -like).
  • Acidity/Basicity Modulation:

    • Amine Basicity: If a nitrogen is attached to the cyclopropyl ring, its basicity is typically lowered compared to the gem-dimethyl analog due to the electron-withdrawing nature of the

      
      -like carbon.
      
    • Acidity: Conversely, protons on adjacent carbons are often more acidic.

Comparative Data Profile
PropertyGem-Dimethyl (

)
Cyclopropyl (1,1-disubstituted)Impact on Drug Design
Bond Angle (Internal)


Rigidifies scaffold; alters vector.
C-H Bond Strength (BDE)

(Primary)

Cyclopropyl is harder to oxidize.
Hybridization


-like (Walsh)
Can participate in

-stacking.
Lipophilicity (LogP) HighModerateCyclopropyl often lowers LogP slightly.
Metabolic Risk CYP Hydroxylation (High)Ring Opening/GSH Adducts (Low-Med)Changes metabolic soft spot.

Part 2: Metabolic Implications

The "Metabolic Switch"

Gem-dimethyl groups are notorious "soft spots" for Cytochrome P450 enzymes. The methyl hydrogens are readily abstracted to form a radical, leading to hydroxylation (


) and subsequent carboxylic acid formation.

The Cyclopropyl Advantage: The C-H bonds of a cyclopropane ring possess higher bond dissociation energy (BDE ~106 kcal/mol) compared to the methyl C-H bonds (~98 kcal/mol). This makes hydrogen abstraction kinetically difficult, often blocking metabolism at that site.

The Risk: Bioactivation

While generally stable, the cyclopropyl group is not inert. If a CYP enzyme does succeed in forming a radical (or cation) adjacent to the ring, the ring strain (~27.5 kcal/mol) can drive rapid ring opening. This "Radical Clock" mechanism can generate reactive alkylating agents that form covalent adducts with Glutathione (GSH) or proteins, leading to toxicity.

Decision Rule:

  • Use cyclopropyl to block metabolism if the site is a primary soft spot.

  • Avoid cyclopropyl if the resulting metabolite would be a reactive enone or Michael acceptor.

Part 3: Visualization of Pathways

Diagram 1: Conformational & Metabolic Decision Logic

This diagram illustrates the decision process for medicinal chemists when choosing between these two moieties.

Bioisostere_Logic Start Lead Compound Analysis GemDimethyl Current Motif: Gem-Dimethyl Start->GemDimethyl Issue_Metab Issue: High Clearance (Metabolic Soft Spot) Decision Bioisosteric Switch: Install Cyclopropyl Issue_Metab->Decision Issue_Potency Issue: Low Potency (Entropic Penalty) Issue_Potency->Decision GemDimethyl->Issue_Metab CYP Oxidation GemDimethyl->Issue_Potency Flexible Rotation Mech_Metab Mechanism: High C-H BDE (106 kcal/mol) Blocks CYP Abstraction Decision->Mech_Metab Mech_Conf Mechanism: Rigidification (Walsh Orbitals) Locks Active Conformation Decision->Mech_Conf Risk Risk Assessment: Bioactivation (Ring Opening) Mech_Metab->Risk Check GSH Adducts Outcome Optimized Lead: Improved PK & Potency Mech_Conf->Outcome Risk->Outcome If Stable

Caption: Decision logic for replacing gem-dimethyl with cyclopropyl to address metabolic instability or conformational entropy.

Part 4: Synthetic Methodology

Strategy: Dialkylation of Active Methylenes

The most robust method to install a 1,1-disubstituted cyclopropyl group (replacing a gem-dimethyl precursor) is the double alkylation of an active methylene compound using 1,2-dibromoethane.

Reaction Scheme:



(Where EWG = Ester, Nitrile, Sulfone, etc.)

Detailed Protocol: Synthesis of 1-Phenylcyclopropanecarbonitrile

This protocol validates the formation of the cyclopropyl ring from a benzyl cyanide precursor.

Reagents:

  • Benzyl cyanide (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • Sodium Hydride (NaH, 60% in oil) (2.5 eq) OR 50% NaOH with TBAB (Phase Transfer)

  • Solvent: DMF (anhydrous) or DMSO

Step-by-Step Workflow:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Add NaH (2.5 eq) to the flask. Wash with hexane (

    
    ) to remove mineral oil if necessary. Suspend in anhydrous DMF (
    
    
    
    relative to substrate). Cool to
    
    
    .
  • Addition: Add Benzyl cyanide (1.0 eq) dropwise over 15 minutes. Hydrogen gas will evolve. Stir for 30 minutes at

    
     until evolution ceases and the solution turns deep yellow/red (carbanion formation).
    
  • Cyclization: Add 1,2-dibromoethane (1.2 eq) dropwise. Critical: The reaction is exothermic. Maintain temperature

    
     during addition.
    
  • Completion: Allow the reaction to warm to room temperature and stir for 3-12 hours.

  • Self-Validation (TLC): Monitor consumption of starting material (

    
    , Hex/EtOAc 4:1) and appearance of the cyclopropyl product (
    
    
    
    ). The product spot should be UV active and compact.
  • Workup: Quench carefully with saturated

    
     solution. Extract with 
    
    
    
    (
    
    
    ). Wash combined organics with water (
    
    
    ) and brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Yield Expectation: 75-90%. Characterization:

  • 1H NMR: Look for the diagnostic AA'BB' system of the cyclopropyl protons at

    
    .
    
  • 13C NMR: Cyclopropyl quaternary carbon typically appears around

    
    .
    
Diagram 2: Synthetic Workflow (Graphviz)

Synthesis_Flow Precursor Active Methylene (R-CH2-EWG) Base Base Treatment (NaH or NaOH/PTC) Precursor->Base Intermediate Carbanion Formation Base->Intermediate - H2 Electrophile 1,2-Dibromoethane Addition Intermediate->Electrophile + Br-CH2-CH2-Br Cyclization Intramolecular Cyclization (SN2) Electrophile->Cyclization Slow Step Product 1,1-Disubstituted Cyclopropane Cyclization->Product Ring Closure

Caption: Step-wise synthesis of 1,1-disubstituted cyclopropanes via dialkylation.

References

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: synthesis and properties." Angewandte Chemie International Edition, 49(48), 8993-8995. Link

    • Context: Discusses the physicochemical comparison of gem-dimethyl, cyclopropyl, and oxetane groups.
  • Kerekes, A. D., et al. (2011). "Aurora kinase inhibitors: identification of a novel series of 4-substituted-2-aminopyrimidines." Journal of Medicinal Chemistry, 54(1), 201-210. Link

    • Context: Demonstrates the use of cyclopropyl groups to improve potency and metabolic stability in kinase inhibitors.
  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

    • Context: Comprehensive review of the cyclopropyl group's role in drug design, including the Thorpe-Ingold effect and metabolic profiles.
  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

    • Context: Authoritative review on bioisosterism, specifically citing the gem-dimethyl to cyclopropyl switch.
  • Walsh, A. D. (1949). "The structures of ethylene oxide, cyclopropane, and related molecules." Transactions of the Faraday Society, 45, 179-190. Link

    • Context: Foundational paper describing the "Walsh Orbitals" and the electronic character of the cyclopropane ring.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Cyclopropyl-2-methylpropan-1-amine from 2-cyclopropyl-2-methylpropan-1-ol

Executive Summary The synthesis of 2-cyclopropyl-2-methylpropan-1-amine presents a classic challenge in organic chemistry: nucleophilic substitution at a neopentyl position. The starting material, 2-cyclopropyl-2-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-cyclopropyl-2-methylpropan-1-amine presents a classic challenge in organic chemistry: nucleophilic substitution at a neopentyl position. The starting material, 2-cyclopropyl-2-methylpropan-1-ol , possesses a primary hydroxyl group, but the adjacent


-carbon is quaternary (bearing a methyl, a cyclopropyl, and the methylene chain).

Standard activation strategies (mesylation/tosylation followed by azide displacement) fail due to extreme steric hindrance, which retards


 trajectories and promotes unwanted rearrangements (Wagner-Meerwein) or elimination.

This guide details a Redox-Bypass Strategy . By oxidizing the alcohol to its corresponding aldehyde, we convert the hindered


 electrophile into a more accessible 

carbonyl. Subsequent reductive amination via an oxime intermediate guarantees the exclusive formation of the primary amine, avoiding the secondary amine impurities common in direct reductive aminations.

Retrosynthetic Logic & Pathway Analysis

The failure of direct substitution necessitates a change in hybridization state at the reactive center.

  • Path A (Failed):

    
    
    
  • Path B (Recommended):

    
    
    
Reaction Pathway Diagram[1]

SynthesisPath SM 2-cyclopropyl- 2-methylpropan-1-ol (Neopentyl Alcohol) Inter1 Aldehyde Intermediate (Swern Oxidation) SM->Inter1 Oxalyl Chloride, DMSO, Et3N -78°C FailNode Direct SN2 (Mesylate/Azide) FAILS: Steric Shielding SM->FailNode Inter2 Oxime Intermediate (Stable, Isolable) Inter1->Inter2 NH2OH·HCl, NaOAc, EtOH Prod 2-cyclopropyl- 2-methylpropan-1-amine (Primary Amine) Inter2->Prod LiAlH4, THF Reflux

Figure 1: The Redox-Bypass strategy circumvents the neopentyl steric barrier by utilizing the planar geometry of the aldehyde intermediate.

Experimental Protocols

Protocol A: Swern Oxidation (Alcohol Aldehyde)

Rationale: The cyclopropyl ring is sensitive to strong acids and radical oxidants. The Swern oxidation is non-acidic (until quench) and operates at low temperatures, preserving the strained ring integrity.

Reagents:

  • Oxalyl Chloride (

    
     equiv)
    
  • DMSO (

    
     equiv)
    
  • Triethylamine (

    
     equiv)
    
  • Dichloromethane (DCM), Anhydrous

Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve oxalyl chloride (

    
    ) in anhydrous DCM (
    
    
    
    ). Cool to
    
    
    (dry ice/acetone bath).
  • DMSO Addition: Add DMSO (

    
    ) in DCM (
    
    
    
    ) dropwise over 15 minutes. Control exotherm.[1] Stir for 30 minutes at
    
    
    .
  • Substrate Addition: Add 2-cyclopropyl-2-methylpropan-1-ol (

    
    ) in DCM (
    
    
    
    ) dropwise. The mixture may become cloudy. Stir for 45 minutes at
    
    
    .
  • Base Quench: Add triethylamine (

    
    ) dropwise. Stir for 10 minutes at 
    
    
    
    , then remove the cooling bath and allow to warm to room temperature (RT) over 1 hour.
  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
    • Note: The aldehyde is volatile. Do not use high vacuum.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Oxime Formation & Reduction (Aldehyde Amine)

Rationale: Direct reductive amination with ammonia often yields secondary amines. The oxime route is a "protecting group" strategy for nitrogen, ensuring only the primary amine is formed.

Step 1: Oxime Formation

  • Dissolve the aldehyde (

    
    ) in Ethanol (
    
    
    
    ) and Water (
    
    
    ).
  • Add Hydroxylamine Hydrochloride (

    
    ) and Sodium Acetate  (
    
    
    
    ).
  • Stir at RT for 2–4 hours (Monitor by TLC).

  • Remove Ethanol in vacuo. Extract aqueous residue with EtOAc. Dry and concentrate to yield the crude oxime.

Step 2: Reduction (LiAlH4)

  • Suspend Lithium Aluminum Hydride (LAH) (

    
    , 
    
    
    
    equiv) in anhydrous THF (
    
    
    ) under Argon at
    
    
    .
  • Dissolve the crude oxime in THF (

    
    ) and add dropwise to the LAH suspension.
    
  • Reflux: Heat to reflux for 4–6 hours. The oxime reduction requires forcing conditions due to the neopentyl steric bulk.

  • Fieser Quench: Cool to

    
    . Carefully add:
    
    • 
       Water
      
    • 
      
      
      
      
      NaOH
    • 
       Water
      
  • Stir until a white granular precipitate forms. Filter through Celite.

  • Isolation: Acidify filtrate with

    
     in ether to precipitate the amine hydrochloride salt (for storage) or concentrate to yield the free base.
    

Analytical Data & Quality Control

Expected NMR Signatures (Free Base in


): 
PositionProton TypeMultiplicityChemical Shift (

, ppm)
Diagnostic Feature
Cyclopropyl Ring

Multiplet

High field region distinctive of strained rings.
Methyl

Singlet

Integrated for 3H.

-Methylene

Singlet

Shifted upfield relative to normal amines due to quaternary shielding.
Amine

Broad Singlet

Exchangeable with

.

Critical QC Check:

  • Aldehyde Peak: Ensure complete disappearance of the aldehyde proton (

    
    ) before reduction.
    
  • Secondary Amine Impurity: Check for

    
     stretch in IR or secondary alkyl peaks in MS. The oxime route should eliminate this.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Oxidation) Volatility of aldehydeAvoid high vacuum. Use the crude aldehyde immediately in the next step.
Incomplete Reduction Steric hindrance at oximeIncrease LAH equivalents (up to 4.0) and reflux time (up to 12h).
Ring Opening Acidic contaminationEnsure NaOAc is used in oxime step to buffer HCl. Avoid mineral acids during workup until salt formation.

References

  • Swern Oxidation Mechanism & Protocol

    • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[2] Synthesis, 1981(03), 165-185. Link

  • Reductive Amination of Hindered Systems

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] The Journal of Organic Chemistry, 61(11), 3849-3862.[4] Link

  • Cyclopropyl Stability in Synthesis

    • Wong, H. N., et al. (1989). The Chemistry of Cyclopropanes. Chemical Reviews, 89(7), 1651–1726. Link

  • Reduction of Oximes to Amines

    • Yoon, N. M., & Gyoung, Y. S. (1985). Reaction of diisobutylaluminum hydride with selected organic compounds containing representative functional groups. The Journal of Organic Chemistry, 50(14), 2443-2450. Link

Sources

Application

Reductive amination protocols using 2-Cyclopropyl-2-methylpropan-1-amine

Application Note: Reductive Amination Protocols Utilizing 2-Cyclopropyl-2-methylpropan-1-amine Introduction & Mechanistic Rationale In modern drug discovery, the incorporation of highly sterically hindered aliphatic amin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Protocols Utilizing 2-Cyclopropyl-2-methylpropan-1-amine

Introduction & Mechanistic Rationale

In modern drug discovery, the incorporation of highly sterically hindered aliphatic amines is a proven strategy for improving metabolic stability, modulating lipophilicity, and preventing unwanted off-target interactions. 2-Cyclopropyl-2-methylpropan-1-amine (CAS: 1315060-27-5) represents a uniquely challenging building block. Structurally, it features a primary amine attached to a methylene group, which is in turn bound to a fully substituted quaternary


-carbon (bearing a cyclopropyl ring and two methyl groups). This creates a neopentyl-like steric shield around the nucleophilic nitrogen.

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control and frequently results in over-alkylation mixtures[1]. Reductive amination is the preferred, atom-economical alternative. However, the extreme steric bulk of 2-cyclopropyl-2-methylpropan-1-amine severely retards the initial condensation step with carbonyls[2]. If standard one-pot conditions (e.g., using sodium triacetoxyborohydride, NaBH(OAc)₃) are applied to ketones or hindered aldehydes, the reducing agent will prematurely reduce the unreacted carbonyl to an alcohol before the transient imine can form[3].

To overcome this kinetic barrier, a stepwise Lewis acid-mediated approach is required. By utilizing Titanium(IV) isopropoxide (Ti(OiPr)₄), we can simultaneously activate the carbonyl and scavenge water, forcing the unfavorable condensation equilibrium forward. Only after the imine is fully formed do we introduce Sodium cyanoborohydride (NaBH₃CN), a mild hydride source that selectively reduces iminium ions over unreacted carbonyls at neutral to mildly acidic pH[4].

Workflow for Condition Selection

To ensure high yields and prevent the waste of valuable intermediates, the choice of protocol must be dictated by the steric environment of the electrophilic carbonyl.

Workflow Start Carbonyl + 2-Cyclopropyl- 2-methylpropan-1-amine Cond Assess Carbonyl Sterics Start->Cond Aldehyde Un-hindered Aldehyde Cond->Aldehyde Ketone Ketone / Hindered Aldehyde Cond->Ketone Path1 Protocol B: One-Pot (NaBH(OAc)3, AcOH, DCE) Aldehyde->Path1 Path2 Protocol A: Stepwise (Ti(OiPr)4 then NaBH3CN) Ketone->Path2 Product Secondary Amine Product Path1->Product Path2->Product

Workflow for selecting reductive amination conditions based on carbonyl steric hindrance.

Experimental Protocols

Protocol A: Stepwise Ti(OiPr)₄-Mediated Reductive Amination

Target Application: Ketones and sterically hindered aldehydes.

Causality & Design: Ti(OiPr)₄ acts as a potent Lewis acid to activate the carbonyl carbon, while also serving as a dehydrating agent to irreversibly trap the water byproduct, driving the neopentyl-amine condensation to completion.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carbonyl compound (1.0 equiv) and 2-cyclopropyl-2-methylpropan-1-amine (1.2 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 equiv) dropwise at room temperature. Stir the reaction mixture for 12–18 hours.

    • Self-Validation Checkpoint 1 (Imine Verification): Before proceeding, remove a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS or ¹H NMR. The complete disappearance of the carbonyl signal validates that the condensation equilibrium has been successfully driven forward. Proceeding without this validation risks wasting the hydride on unreacted starting material.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH₃CN (1.5 equiv) in one portion. Stir for an additional 4–6 hours, allowing the reaction to slowly warm to room temperature.

  • Quench & Workup: Dilute the mixture with ethyl acetate, then carefully add 1 M aqueous NaOH (or saturated NaHCO₃).

    • Causality: The addition of base hydrolyzes the titanium complex, precipitating it as an insoluble, granular TiO₂ salt. This is critical to prevent the formation of unmanageable emulsions during extraction.

  • Isolation: Filter the resulting suspension through a pad of Celite, washing thoroughly with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Mild One-Pot Reductive Amination

Target Application: Unhindered, highly reactive aliphatic or aromatic aldehydes.

Causality & Design: For highly reactive aldehydes, imine formation is rapid enough that a stepwise approach is unnecessary. NaBH(OAc)₃ is a mild hydride source that tolerates reducible functional groups and selectively targets the protonated iminium ion over the neutral aldehyde[5].

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve the unhindered aldehyde (1.0 equiv) and 2-cyclopropyl-2-methylpropan-1-amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acidification: Add glacial acetic acid (1.0 to 2.0 equiv).

    • Self-Validation Checkpoint 2 (pH Control): Spot the reaction mixture on wet pH paper. It must read between pH 4–5. If the pH is too high, iminium formation stalls; if too low, the amine is fully protonated and rendered non-nucleophilic[3].

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise at room temperature. Stir for 2–4 hours until LC-MS indicates complete consumption of the aldehyde.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The following table summarizes the expected performance metrics when utilizing 2-cyclopropyl-2-methylpropan-1-amine across different carbonyl classes, based on established neopentyl-amine reactivity profiles.

Carbonyl Steric ProfilePreferred ProtocolReducing AgentAdditive / PromoterExpected Yield RangeReaction Time
Unhindered Aldehyde Protocol BNaBH(OAc)₃Acetic Acid75 – 90%2 – 4 h
Hindered Aldehyde Protocol ANaBH₃CNTi(OiPr)₄60 – 80%16 – 24 h
Aliphatic Ketone Protocol ANaBH₃CNTi(OiPr)₄50 – 70%24 – 48 h
Aromatic Ketone Protocol A (Modified)TrichlorosilaneTMEDA40 – 60%36 – 48 h*

*Note: Aromatic ketones suffer from both extreme steric hindrance and electronic deactivation. In cases where Protocol A fails, utilizing a stronger Lewis base activation system (e.g., TMEDA/Trichlorosilane) may be required to force the reduction of the highly hindered intermediate[2].

Safety & Environmental Considerations

Cyanide Waste Management: When utilizing Protocol A, sodium cyanoborohydride (NaBH₃CN) acts as a potential source of toxic hydrogen cyanide gas if exposed to strong acids[4].

  • Self-Validating Disposal: All aqueous layers and washes generated from NaBH₃CN reactions must be collected separately. Before disposal, adjust the pH of the waste to >10 using NaOH, and treat with an excess of sodium hypochlorite (bleach). Stir overnight to safely oxidize residual cyanide ions to benign cyanate ions. Test the waste with cyanide test strips to validate complete destruction before final disposal.

References

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

  • Sodium Cyanoborohydride Common Organic Chemistry URL:[Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines National Institutes of Health (PMC) URL:[Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids National Institutes of Health (PMC) URL:[Link]

Sources

Method

Application Note: Advanced Protocol for the Sulfonylation of 2-Cyclopropyl-2-methylpropan-1-amine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Yield Optimization for Sterically Hindered Amines Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Yield Optimization for Sterically Hindered Amines

Introduction & Structural Context

Sulfonamides are a cornerstone functional group in modern drug discovery, frequently utilized as bioisosteres for amides, metabolic stabilizers, and key pharmacophores in antibacterial and anticancer therapeutics[1],[2]. The synthesis of sulfonamides typically relies on the reaction of a primary or secondary amine with a sulfonyl chloride[3].

However, the substrate 2-Cyclopropyl-2-methylpropan-1-amine presents a unique synthetic challenge. Structurally, it is a primary aliphatic amine attached to a highly substituted, neopentyl-like


-carbon. This quaternary 

-carbon bears a methyl group, a cyclopropyl ring, and the main aliphatic chain. This dense steric shielding severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack on the electrophilic sulfur atom. Consequently, standard sulfonylation protocols that work efficiently for linear amines often result in stalled reactions and poor yields when applied to this substrate.

This application note details an optimized, catalytically accelerated protocol specifically designed to overcome the steric hindrance of 2-cyclopropyl-2-methylpropan-1-amine, ensuring high-yielding and chemoselective sulfonamide formation.

Mechanistic Causality & Reagent Selection

To design a highly efficient protocol, every reagent choice must directly address the steric limitations of the substrate and the inherent instability of the electrophile.

  • Electrophile Dynamics: Sulfonyl chlorides are highly reactive but are susceptible to background hydrolysis by trace moisture, which generates inactive sulfonic acids and HCl[4]. Because the bulky 2-cyclopropyl-2-methylpropan-1-amine reacts slowly, this competing hydrolysis pathway can outpace the desired product formation if not properly managed.

  • Nucleophilic Catalysis (The Solution): To accelerate the reaction, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP rapidly attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate. This intermediate is significantly more reactive than the parent sulfonyl chloride, effectively lowering the activation energy required for the sterically hindered amine to attack.

  • Base Selection: While triethylamine (TEA) or pyridine are standard[1], N,N-Diisopropylethylamine (DIPEA) is superior here. DIPEA is non-nucleophilic, preventing unwanted side reactions, and serves as an excellent thermodynamic sink for the HCl generated during the reaction.

  • Chemoselectivity: A common side reaction in primary amine sulfonylation is over-reaction to form bis-sulfonamides, which typically requires a subsequent deprotection step[5]. Fortunately, the massive steric bulk of the neopentyl system in 2-cyclopropyl-2-methylpropan-1-amine naturally suppresses bis-sulfonylation, ensuring near-perfect selectivity for the mono-sulfonamide.

Reaction Pathway Visualization

G Amine 2-Cyclopropyl-2-methyl propan-1-amine Intermediate Sulfonylpyridinium Intermediate Amine->Intermediate Nucleophilic Attack (Rate-Limiting) Electrophile Sulfonyl Chloride (R-SO₂Cl) Electrophile->Intermediate DMAP Activation Catalyst DIPEA + DMAP (Catalyst System) Catalyst->Intermediate Proton Scavenging Product Target Sulfonamide (Bioisostere) Intermediate->Product -HCl

DMAP-catalyzed sulfonylation workflow for sterically hindered neopentyl amines.

Experimental Protocol: A Self-Validating System

This step-by-step methodology is engineered to be self-validating. By following the integrated analytical checkpoints, researchers can confirm the success of each phase before proceeding.

Materials Required
  • 2-Cyclopropyl-2-methylpropan-1-amine (1.0 eq)

  • Target Sulfonyl Chloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) & Saturated NaHCO₃[1]

Step-by-Step Methodology

Step 1: Reaction Setup & Inert Atmosphere

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

  • Dissolve 2-cyclopropyl-2-methylpropan-1-amine (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration.

  • Add DIPEA (2.0 eq) and DMAP (0.1 eq) to the stirring solution.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Causality: Cooling is critical. Sulfonylation is exothermic; poor thermal control at this stage accelerates the competing hydrolysis of the sulfonyl chloride by trace moisture[4].

Step 2: Electrophile Addition

  • Dissolve the sulfonyl chloride (1.2 eq) in a minimal volume of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture over 15–20 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.

Step 3: In-Process Monitoring (Validation Checkpoint)

  • Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS.

  • Self-Validation: To confirm the consumption of the starting material, use a Ninhydrin stain . Primary amines will stain a vivid purple/pink. The complete disappearance of the baseline purple spot confirms that the sterically hindered amine has been fully consumed. The resulting sulfonamide will not stain strongly with Ninhydrin but will be UV-active (if an aryl sulfonyl chloride was used)[3].

Step 4: Quench and Work-up

  • Dilute the reaction mixture with additional DCM.

  • Transfer to a separatory funnel and wash the organic layer with 1 M HCl (3 × half-volumes).

  • Self-Validation: The 1 M HCl wash serves a dual purpose: it quenches the reaction and selectively protonates any unreacted 2-cyclopropyl-2-methylpropan-1-amine, DMAP, and DIPEA, partitioning them entirely into the aqueous phase[1]. If a subsequent TLC of the organic layer shows a ninhydrin-positive spot, the acid wash was insufficient and must be repeated.

  • Wash the organic layer with saturated NaHCO₃ to neutralize any residual acid, followed by a Brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude product via flash column chromatography (Silica gel, typically a Hexane/Ethyl Acetate gradient) or recrystallization depending on the specific sulfonyl substituent[3].

Quantitative Data & Optimization

The following table summarizes the optimization data comparing standard sulfonylation conditions against the catalytically accelerated protocol for neopentyl-type primary amines.

Table 1. Optimization of Sulfonylation Conditions for Neopentyl-Type Amines

EntryElectrophileBase / Catalyst SystemSolventTemp / TimeConversion (%)*
1R-SO₂Cl (1.1 eq)TEA (1.5 eq)DCM0 °C to RT, 18h45% (Stalled)
2R-SO₂Cl (1.1 eq)Pyridine (2.0 eq)DCM0 °C to RT, 18h62%
3 R-SO₂Cl (1.2 eq) DIPEA (2.0 eq) + DMAP (0.1 eq) DCM 0 °C to RT, 12h > 95%
4R-SO₂Cl (1.2 eq)DIPEA (2.0 eq) + DMAP (0.1 eq)THFReflux, 8h88% (Trace degradation)

*Conversion determined by LC-MS analysis of the crude reaction mixture. Entry 3 represents the optimal balance of kinetic acceleration and thermodynamic stability, cleanly overcoming the steric barrier of the quaternary


-carbon.

References

  • Pawar, S., & Bhagwat, S. "Micelle Catalyzed Monosulfonylation of Amines and Amino Acids in Aqueous Media." Journal of the Indian Society for Surface Science and Technology. Available at:[Link]

  • National Institutes of Health (NIH). "Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics." PMC. Available at:[Link]

  • Chemistry LibreTexts. "23.9: Amines as Nucleophiles." LibreTexts. Available at: [Link]

Sources

Application

Application Note: Optimizing Buchwald-Hartwig Amination with 2-Cyclopropyl-2-methylpropan-1-amine

This Application Note is designed for medicinal chemists and process development scientists optimizing the N-arylation of 2-Cyclopropyl-2-methylpropan-1-amine . This specific amine presents a unique "Neopentyl-Cyclopropy...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the N-arylation of 2-Cyclopropyl-2-methylpropan-1-amine .

This specific amine presents a unique "Neopentyl-Cyclopropyl" hybrid challenge. While it is a primary amine, the adjacent quaternary carbon (C2) creates significant steric bulk that can impede amine coordination to the Palladium center. Furthermore, the cyclopropyl moiety, while generally robust, requires specific care to prevent ring-opening side reactions under forcing conditions.

Substrate Analysis & Mechanistic Strategy

The "Neopentyl" Challenge

2-Cyclopropyl-2-methylpropan-1-amine features a


-quaternary center. In the context of Palladium catalysis, this structure behaves similarly to neopentylamine but with added lipophilicity and conformational rigidity due to the cyclopropyl group.
  • Steric Wall: The gem-dimethyl-like substitution at the

    
    -position creates a "cone of steric hindrance" that protects the nitrogen. This is beneficial for metabolic stability in drug design but detrimental to the amine binding step in the catalytic cycle.
    
  • 
    -Hydride Elimination:  While less common in primary amines than secondary ones, the steric bulk can slow down Reductive Elimination, increasing the residence time of the Pd(II)-amido complex. This heightens the risk of 
    
    
    
    -hydride elimination (leading to imine formation) or protodehalogenation (reduction of the aryl halide).
The Solution: Ligand Selection

To overcome the steric barrier at the amine binding step, we must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) that are specifically tuned for primary amines.

  • Primary Recommendation: BrettPhos (and its precatalyst BrettPhos Pd G4 ).

    • Why: BrettPhos is bulky enough to promote reductive elimination but electronically rich enough to facilitate oxidative addition. Crucially, its specific conformation creates a pocket that accommodates

      
      -branched and 
      
      
      
      -branched primary amines.
  • Secondary Recommendation: RuPhos or XPhos .

    • Why: If the aryl halide is extremely hindered (e.g., ortho-substituted), the slightly smaller profile of RuPhos compared to BrettPhos may allow for better coordination, though BrettPhos generally reigns supreme for primary amines.

Mechanistic Visualization

The following diagram illustrates the critical "Steric Gate" where this specific amine faces resistance during the catalytic cycle.

G cluster_clash Critical Failure Mode L_Pd L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) L_Pd->OxAdd Pd_II_Ar L-Pd(II)-Ar-X OxAdd->Pd_II_Ar Amine_Bind Amine Binding (Steric Clash Zone) Pd_II_Ar->Amine_Bind Rate Limiting for Hindered Amines Deprotonation Deprotonation (Base) Amine_Bind->Deprotonation Pd_Amido L-Pd(II)-Ar-N(R)H Deprotonation->Pd_Amido RedElim Reductive Elimination (C-N Bond Formation) Pd_Amido->RedElim RedElim->L_Pd Regeneration Product N-Arylated Product RedElim->Product Warning The β-quaternary center of 2-Cyclopropyl-2-methylpropan-1-amine repels the Pd center here. Warning->Amine_Bind

Caption: The catalytic cycle highlighting the Amine Binding step as the primary bottleneck due to the steric bulk of the neopentyl-like amine.

Experimental Protocols

Protocol A: The "Gold Standard" (BrettPhos Pd G4)

Best for: General screening, high yields, and broad aryl halide scope.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 2-Cyclopropyl-2-methylpropan-1-amine (1.2 – 1.4 equiv)

  • Catalyst: BrettPhos Pd G4 (1.0 – 2.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol) and NaOtBu (1.4 mmol, 135 mg).

  • Catalyst Addition: Add BrettPhos Pd G4 (0.02 mmol, ~18 mg).

    • Note: If using G3 or separated Pd/Ligand, premix Pd(OAc)₂ and BrettPhos (1:1.2 ratio) in solvent for 5 mins before adding.

  • Solvent & Amine: Add anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration) followed by 2-Cyclopropyl-2-methylpropan-1-amine (1.2 mmol).

    • Tip: If the amine is a hydrochloride salt, increase base to 2.4 equiv.

  • Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 90°C for 4–12 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of Aryl Halide.

  • Work-up: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Base-Sensitive Substrates (LHMDS/RuPhos)

Best for: Substrates containing esters, nitriles, or base-labile protons.

Reagents:

  • Catalyst: RuPhos Pd G4 (2.0 mol%)

  • Base: LHMDS (1.0 M in THF, 2.0 equiv)

  • Solvent: THF or Toluene

Step-by-Step Procedure:

  • Charge Aryl Halide (1.0 mmol) and RuPhos Pd G4 (0.02 mmol) into a vial under inert atmosphere.

  • Add solvent (THF, 2 mL).

  • Add 2-Cyclopropyl-2-methylpropan-1-amine (1.2 mmol).

  • Add LHMDS solution dropwise at room temperature.

  • Stir at 60°C (if using THF) or 80°C (if using Toluene).

    • Why: LHMDS is a soluble base and stronger, but non-nucleophilic. It prevents the hydrolysis of esters that might occur with alkoxide bases.

Optimization & Troubleshooting

If Protocol A fails, use this decision matrix to troubleshoot. The most common issue with this amine is Protodehalogenation (Aryl-X becomes Aryl-H) due to failure of the amine to bind.

Optimization Decision Tree

DecisionTree Start Start: Protocol A (BrettPhos G4, NaOtBu, Dioxane, 90°C) Check Analyze LCMS Result Start->Check Result1 No Reaction (SM Recovery) Check->Result1 Result2 Protodehalogenation (Ar-H formed) Check->Result2 Result3 Complex Mixture (Decomposition) Check->Result3 Act1 Increase Temp to 110°C Switch to t-Amyl Alcohol Result1->Act1 Act2 Switch Ligand to RuPhos (Smaller pocket) Result2->Act2 Act2b Increase Amine Conc. (Push equilibrium) Result2->Act2b Act3 Lower Temp to 60°C Switch Base to Cs2CO3 Result3->Act3 Success Target Product Isolated Act1->Success Act2->Success Act3->Success

Caption: Workflow for troubleshooting low yields based on LCMS observations.

Data Summary: Ligand Performance Expectations
ParameterBrettPhosRuPhosXPhosBINAP
Primary Amine Efficiency High ModerateModerateLow
Steric Tolerance Excellent GoodGoodPoor
Base Compatibility NaOtBu, LHMDSNaOtBu, Cs₂CO₃K₃PO₄NaOtBu
Rec. Temp 80-100°C80-100°C100-110°C>100°C
Use Case First Choice Secondary AminesChloridesSimple substrates

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2, 27. [Link]

Sources

Method

Application Note: Preparation of 2-Cyclopropyl-2-methylpropan-1-amine Hydrochloride

[1][2] Introduction & Strategic Rationale The gem-dimethyl group is a classic bioisostere in medicinal chemistry, often used to block metabolic hot spots or restrict conformational freedom (the Thorpe-Ingold effect). The...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction & Strategic Rationale

The gem-dimethyl group is a classic bioisostere in medicinal chemistry, often used to block metabolic hot spots or restrict conformational freedom (the Thorpe-Ingold effect). The 2-cyclopropyl-2-methyl motif represents a sophisticated evolution of this strategy. By replacing one methyl group of a tert-butyl or gem-dimethyl moiety with a cyclopropyl ring, researchers can modulate lipophilicity (LogP), introduce unique vectors for hydrophobic interaction, and alter the metabolic stability of the adjacent amine.

This application note details a robust, scalable protocol for the synthesis of 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride . Unlike general literature methods that often lack specific workup details for amphiphilic amines, this guide focuses on the critical isolation of the hydrochloride salt, ensuring high purity for downstream SAR (Structure-Activity Relationship) studies.

Retrosynthetic Analysis

The most atom-economical route to the target scaffold involves the construction of the quaternary carbon center via double alkylation of a commercially available nitrile, followed by exhaustive reduction.

Retrosynthesis Target Target: 2-Cyclopropyl-2-methylpropan-1-amine HCl Intermediate Intermediate: 2-Cyclopropyl-2-methylpropanenitrile Target->Intermediate LiAlH4 Reduction HCl Salt Formation Starting Starting Material: Cyclopropylacetonitrile Intermediate->Starting Double Alkylation (MeI, NaH)

Figure 1: Retrosynthetic strategy focusing on the construction of the quaternary center via nitrile alkylation.

Experimental Protocol

Phase 1: Synthesis of 2-Cyclopropyl-2-methylpropanenitrile

Objective: Construct the quaternary carbon center via gem-dimethylation of cyclopropylacetonitrile.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.AmountMmolRole
Cyclopropylacetonitrile 81.121.08.11 g100Starting Material
Iodomethane (MeI) 141.942.535.5 g (15.6 mL)250Alkylating Agent
Sodium Hydride (60% in oil) 24.002.510.0 g250Base
THF (Anhydrous) --200 mL-Solvent
Procedure
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a nitrogen atmosphere throughout.

  • Base Preparation: Charge the flask with Sodium Hydride (60% dispersion, 10.0 g). Wash twice with dry hexane (2 x 30 mL) to remove mineral oil if downstream purification is sensitive to aliphatics; otherwise, use as is. Suspend the NaH in anhydrous THF (100 mL) and cool to 0 °C in an ice bath.

  • Alkylation:

    • Mix Cyclopropylacetonitrile (8.11 g) and Iodomethane (15.6 mL) in anhydrous THF (50 mL).

    • Critical Step: Add this mixture dropwise to the NaH suspension over 60 minutes. The reaction is exothermic; control the addition rate to maintain the internal temperature below 10 °C. Evolution of hydrogen gas will be vigorous.

  • Reaction: After addition, allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • QC Check: Monitor by GC-MS or TLC (SiO2, 10% EtOAc/Hexane). The mono-methylated intermediate is often transient; look for the disappearance of starting material.

  • Quench & Workup:

    • Cool the mixture back to 0 °C. Carefully quench with saturated aqueous NH4Cl (50 mL) dropwise.

    • Extract with Diethyl Ether (3 x 100 mL).

    • Wash combined organics with Brine (100 mL), dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, purify via vacuum distillation (bp ~60-65 °C at 15 mmHg).

Expected Yield: ~9.5 g (87%) of a colorless oil.

Phase 2: Reduction to 2-Cyclopropyl-2-methylpropan-1-amine

Objective: Reduce the sterically hindered nitrile to the primary amine using a high-energy hydride source.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.AmountMmolRole
Nitrile Intermediate 109.171.09.50 g87.0Substrate
LiAlH4 (2.4 M in THF) 37.952.072.5 mL174Reducing Agent
THF (Anhydrous) --150 mL-Solvent
Procedure
  • Setup: Flame-dry a 1 L 2-neck flask equipped with a reflux condenser and addition funnel under nitrogen.

  • Reagent Prep: Charge the flask with LiAlH4 solution (or suspend solid LiAlH4 in THF). Cool to 0 °C.

  • Addition: Dissolve the Nitrile (9.5 g) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH4 suspension over 45 minutes.

  • Reflux: Warm to RT, then heat to reflux (66 °C) for 4-6 hours. The steric bulk of the gem-dimethyl/cyclopropyl group requires thermal energy to drive the reduction to completion.

  • Fieser Workup (Critical for Safety):

    • Cool the reaction mixture to 0 °C.

    • Slowly add water (6.6 mL) [1 mL per g LiAlH4].

    • Add 15% NaOH solution (6.6 mL) [1 mL per g LiAlH4].

    • Add water (20 mL) [3 mL per g LiAlH4].

    • Warm to RT and stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite. Wash the filter cake with THF (2 x 50 mL). Concentrate the filtrate carefully (amine is volatile!) to obtain the free base oil.

Phase 3: Salt Formation (Hydrochloride)

Objective: Convert the volatile free amine into a stable, solid hydrochloride salt.

Procedure
  • Dissolve the crude amine oil in anhydrous Diethyl Ether (100 mL).

  • Cool to 0 °C.

  • Add HCl (4.0 M in Dioxane) dropwise (approx. 25 mL) until the pH is acidic (< 3). A white precipitate should form immediately.

  • Stir for 30 minutes at 0 °C.

  • Filtration: Collect the solid by vacuum filtration under nitrogen (the salt can be hygroscopic).

  • Drying: Wash with cold Ether (2 x 20 mL) and dry in a vacuum oven at 40 °C for 12 hours.

Final Yield: ~10.5 g (Total yield approx. 70-75% over 2 steps). Appearance: White crystalline solid.

Process Logic & Troubleshooting

The following workflow diagram illustrates the critical decision points and logic flow for this synthesis.

Workflow Start Start: Cyclopropylacetonitrile Alkylation Step 1: Alkylation (MeI/NaH) Temp < 10°C to prevent runaway Start->Alkylation Check1 QC: GC-MS Mono- vs Di-alkylation? Alkylation->Check1 Check1->Alkylation Mono-alkylated detected (Add more base/MeI) Reduction Step 2: LiAlH4 Reduction Reflux required for steric bulk Check1->Reduction Di-alkylated (Major) Workup Fieser Workup Granular ppt formation Reduction->Workup Salt Step 3: HCl Salt Formation Traps volatile amine Workup->Salt

Figure 2: Logical workflow including quality control checkpoints.

Troubleshooting Guide
  • Issue: Incomplete Alkylation.

    • Cause: Old NaH or moisture in THF.

    • Solution: Ensure NaH is fresh. If mono-methylated product persists, add 0.5 eq of KOtBu to boost basicity.

  • Issue: Low Yield in Reduction.

    • Cause: Loss of volatile free amine during concentration.

    • Solution: Do not evaporate the free amine to dryness under high vacuum. Concentrate to a small volume and immediately proceed to salt formation.

  • Issue: Sticky Salt.

    • Cause: Excess water or non-polar impurities.

    • Solution: Recrystallize from Isopropanol/Ether or triturate with pentane.

Analytical Data (Reference)

For the final 2-Cyclopropyl-2-methylpropan-1-amine Hydrochloride :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.15 (br s, 3H, NH3+), 2.65 (s, 2H, CH2-N), 0.98 (s, 6H, 2 x CH3), 0.85 (m, 1H, CH-cyclopropyl), 0.45 (m, 2H, cyclopropyl-CH2), 0.30 (m, 2H, cyclopropyl-CH2).

  • 13C NMR (100 MHz, DMSO-d6): δ 52.1 (CH2-N), 34.5 (C_quat), 23.8 (CH3), 18.2 (CH-cyclopropyl), 1.5 (cyclopropyl-CH2).

  • Mass Spectrometry (ESI+): Calculated for C7H16N [M+H]+: 114.13. Found: 114.2.

References

  • Preparation of Cyclopropyl-substituted Amines. Source: GuideChem. (2023). 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride Properties and Synthesis.
  • Gem-Dimethyl Effect and Cyclopropyl Isosteres.

    • Source: American Chemical Society (ACS).
    • URL:[Link]

  • General Protocol for Nitrile Reduction.

    • Source: Master Organic Chemistry. Reduction of Nitriles to Amines.
    • URL:[Link]

  • Synthesis of Gem-Disubstituted Nitriles.

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Application

Application Note: Nucleophilic Substitution Strategies for 2-Cyclopropyl-2-methylpropan-1-amine in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 2-Cyclopropyl-2-methylpropan-1-amine (Free Base CAS: 1315060-27-5 | HCl Salt CAS: 1314953-65-5) [1] Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 2-Cyclopropyl-2-methylpropan-1-amine (Free Base CAS: 1315060-27-5 | HCl Salt CAS: 1314953-65-5) [1]

Introduction: The Strategic Value of Extreme Steric Bulk

In modern fragment-based drug discovery (FBDD) and kinase inhibitor design, controlling the conformational landscape and metabolic stability of a pharmacophore is paramount. 2-Cyclopropyl-2-methylpropan-1-amine is a highly specialized, primary aliphatic amine characterized by a neopentyl-like architecture. The


-carbon is fully substituted (quaternary), bearing a cyclopropyl ring and a methyl group.

While this extreme steric shielding protects the


-carbon from rapid cytochrome P450-mediated 

-dealkylation, it presents significant synthetic challenges. Standard nucleophilic substitution methodologies often fail or produce dismal yields when employing this amine due to severe steric repulsion. This application note details the mechanistic causality behind these limitations and provides field-proven, self-validating protocols to successfully achieve

-functionalization.

Mechanistic Causality: Overcoming the Neopentyl Barrier

As a Senior Application Scientist, I frequently observe discovery chemistry teams struggling to alkylate or arylate highly branched amines. To succeed, one must understand the physical chemistry governing the transition states.

Why Alkylation is Inefficient

In a classical bimolecular nucleophilic substitution (


) reaction, the nucleophile must approach the electrophilic carbon at a 109.5° Bürgi-Dunitz angle relative to the leaving group. When 2-cyclopropyl-2-methylpropan-1-amine acts as the nucleophile, the bulky 

-substituents (the cyclopropyl and methyl groups) create a massive steric cone that physically blocks the nitrogen lone pair from achieving the necessary trajectory[4]. Consequently,

reactions with standard alkyl halides are exceptionally slow and prone to competing elimination (

) side reactions.
The Advantage

To form robust C–N bonds with this amine, Nucleophilic Aromatic Substitution (


)  is the preferred pathway. Unlike 

,

proceeds via an addition-elimination mechanism on an

-hybridized aromatic carbon. The nitrogen lone pair attacks perpendicular to the aromatic ring to form an anionic Meisenheimer complex . Because this attack trajectory is less encumbered by the amine's

-branching, the reaction is kinetically viable, provided sufficient thermal energy and the correct solvent environment are applied [2].
Solvent Dynamics: The "Naked" Nucleophile

The choice of solvent is the single most critical variable. Protic solvents (like ethanol) form a hydrogen-bonded "solvent shell" around the primary amine, drastically reducing its nucleophilicity. Conversely, polar aprotic solvents (like DMSO or DMF) solvate the cationic counter-ions of the base and stabilize the anionic Meisenheimer intermediate, leaving the amine nucleophile "naked" and highly reactive [2].

SNAr_Mechanism R Reactants (Hindered Amine + Ar-X) TS1 Orthogonal Attack (Rate Determining) R->TS1 MC Meisenheimer Complex (Anionic Intermediate) TS1->MC TS2 Leaving Group Elimination MC->TS2 P N-Aryl Product + HX TS2->P

Caption: SNAr Addition-Elimination Mechanism for Hindered Amines.

Quantitative Optimization Data

To demonstrate the causality of solvent and base selection, the following table summarizes the optimization of the


 reaction between 2-cyclopropyl-2-methylpropan-1-amine and a model electrophile (2-chloro-4-(trifluoromethyl)pyrimidine).

Table 1: Optimization of


 Conditions for Neopentyl-Type Amines 
EntrySolvent (Polarity)BaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Ethanol (Protic)TEA8024< 10%Nucleophile quenched by H-bonding solvent shell.
2Toluene (Non-Polar)DIPEA1002415%Poor stabilization of the Meisenheimer complex.
3DMF (Polar Aprotic)

1001865%Good TS stabilization, but inorganic base solubility is low.
4 DMSO (Polar Aprotic) DIPEA 100 12 92% Optimal: Naked nucleophile, homogeneous base, high TS stability.
5DMSO (Polar Aprotic)DIPEA1301278%Thermal degradation of the pyrimidine core observed.

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that process scientists can verify reaction progress at critical junctures without relying solely on end-point isolation.

Protocol A: with Activated Heteroarenes

Use this protocol when coupling the amine to electron-deficient rings (e.g., 2-chloropyrimidines, 4-fluoronitrobenzenes).

Reagents:

  • 2-Cyclopropyl-2-methylpropan-1-amine HCl (1.2 equiv, 1.2 mmol)

  • 2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv, 1.0 mmol)

  • 
    -Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)
    
  • Anhydrous DMSO (0.5 M, 2.0 mL)

Step-by-Step Workflow:

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, suspend the amine hydrochloride salt in anhydrous DMSO.

  • Free-Basing: Add DIPEA dropwise at room temperature. Stir for 5 minutes. Causality note: DIPEA is chosen over TEA because its increased steric bulk prevents it from acting as a competing nucleophile.

  • Electrophile Addition: Add the heteroaryl chloride in one portion. Seal the vial with a crimp cap.

  • Thermal Activation: Heat the reaction block to 100 °C. Stir vigorously for 12 hours.

  • Self-Validation Check (LC-MS): At

    
     hours, withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile/Water (1:1), and inject into the LC-MS.
    
    • Validation metric: You should observe the disappearance of the starting material peak and the emergence of the

      
       product mass. If a mass corresponding to 
      
      
      
      or similar adducts is seen, the Meisenheimer complex is trapped; increase the temperature by 10 °C to force elimination.
  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with 5% aqueous LiCl (3 × 10 mL) to effectively remove the DMSO. Dry the organic layer over

    
    , filter, and concentrate.
    
Protocol B: Buchwald-Hartwig Amination for Unactivated Arenes

Use this protocol when


 fails due to a lack of electron-withdrawing groups on the aryl halide (e.g., 3-bromopyridine). [3]

Reagents:

  • 2-Cyclopropyl-2-methylpropan-1-amine (1.5 equiv)

  • 3-Bromopyridine (1.0 equiv)

  • 
     (5 mol%)
    
  • RuPhos or BrettPhos Ligand (10 mol%)

  • Sodium tert-butoxide (

    
    ) (2.0 equiv)
    
  • Anhydrous Toluene (0.2 M)

Step-by-Step Workflow:

  • Inert Atmosphere: Charge an oven-dried Schlenk tube with the aryl bromide,

    
    , RuPhos, and 
    
    
    
    . Evacuate and backfill with dry Nitrogen (
    
    
    ) three times.
  • Reagent Addition: Add the amine and anhydrous toluene via syringe.

  • Catalytic Cycle Initiation: Heat the mixture to 100 °C.

  • Self-Validation Check (Visual & TLC): The reaction mixture should transition from a dark, opaque red (active Pd(0) species) to a translucent amber hue as the catalytic cycle stabilizes. TLC (Hexanes:EtOAc 7:3) should show the consumption of the UV-active aryl bromide.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate for flash chromatography.

Workflow Logic Matrix

To assist in rapid decision-making, follow this logical matrix when planning the


-functionalization of 2-cyclopropyl-2-methylpropan-1-amine.

Workflow_Logic Start Target: N-Arylation of 2-Cyclopropyl-2-methylpropan-1-amine Check Is the Aryl Halide Electron-Deficient? Start->Check SNAr SNAr Pathway (DMSO, DIPEA, 100°C) Check->SNAr Yes (e.g., 2-Cl-Pyrimidine) BHA Buchwald-Hartwig (Pd-Cat, RuPhos, NaOtBu) Check->BHA No (e.g., 3-Br-Pyridine) Opt1 Monitor via LC-MS Optimize Temp up to 120°C SNAr->Opt1 Opt2 Monitor via LC-MS Screen BrettPhos if RuPhos fails BHA->Opt2 Success Validated Desired Product Opt1->Success Opt2->Success

Caption: Decision Matrix for N-Arylation of Neopentyl-Type Amines.

References

  • Journal of the American Chemical Society. "Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst." ACS Publications.[Link]

  • Quora / Organic Chemistry Academic Discussions. "Mechanistic Reasoning: Why is nucleophilic substitution in neopentyl halides slow?" Quora. [Link]

Method

Application Note: Protecting Group Strategies for 2-Cyclopropyl-2-methylpropan-1-amine

Executive Summary & Strategic Analysis The protection of 2-Cyclopropyl-2-methylpropan-1-amine presents a dual challenge in synthetic organic chemistry: steric hindrance and functional group fragility . The Neopentyl Effe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The protection of 2-Cyclopropyl-2-methylpropan-1-amine presents a dual challenge in synthetic organic chemistry: steric hindrance and functional group fragility .

  • The Neopentyl Effect (Sterics): The amine is attached to a primary carbon (

    
    -quaternary center). While technically primary, the adjacent quaternary carbon (bearing a methyl and a cyclopropyl group) creates significant steric bulk. This "neopentyl effect" retards nucleophilic attack, requiring optimized conditions (catalysis, heat, or more reactive reagents) compared to standard alkyl amines.
    
  • Cyclopropane Stability (Fragility): The cyclopropyl moiety introduces ring strain (~27.5 kcal/mol). While alkyl-substituted cyclopropanes are relatively robust, they are susceptible to:

    • Acid-catalyzed ring opening: Particularly with strong acids (e.g., HBr, neat TFA over prolonged periods) or Lewis acids.

    • Hydrogenolysis: Standard Pd/C hydrogenation conditions used for Cbz removal can inadvertently cleave the cyclopropane ring.

Decision Matrix: Selecting the Right Strategy
StrategyProtecting GroupInstallation DifficultyDeprotection RiskRecommendation
Acid-Labile Boc (tert-Butoxycarbonyl)Moderate (Requires DMAP)Low (Controlled TFA)Primary Choice
Base-Labile Fmoc (Fluorenylmethoxycarbonyl)ModerateVery Low (Piperidine)Best for Acid-Sensitive Routes
Hydrogenolysis Cbz (Benzyloxycarbonyl)ModerateHigh (Ring opening risk)Avoid if possible
Orthogonal Alloc (Allyloxycarbonyl)LowLow (Pd(0) scavengers)Specialized Use

Detailed Protocols

Protocol A: Boc Protection (The Standard Route)

Best for general synthesis where the substrate can tolerate transient acidic conditions.

Mechanism & Rationale: Due to the neopentyl steric hindrance, the reaction with


 is sluggish. The addition of 4-Dimethylaminopyridine (DMAP)  is strictly required to act as a nucleophilic catalyst, accelerating the attack on the dicarbonate.

Reagents:

  • Substrate: 2-Cyclopropyl-2-methylpropan-1-amine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 – 1.5 equiv)
    
  • Base: Triethylamine (

    
    ) (2.0 equiv)
    
  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Dissolution: Dissolve the amine (10 mmol) in anhydrous DCM (30 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add

    
     (20 mmol) followed by DMAP (1 mmol). Cool the solution to 0°C.
    
  • Reagent Addition: Add

    
     (12-15 mmol) dissolved in a minimal amount of DCM dropwise over 15 minutes.
    
    • Note: The excess

      
       drives the reaction to completion despite sterics.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.

    • QC Check: Monitor via TLC (stain with Ninhydrin; free amine is purple, protected is colorless/UV active) or LCMS.

  • Work-up:

    • Quench with 10% citric acid solution (removes DMAP and unreacted amine).

    • Wash organic layer with Sat.

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Deprotection (Critical Caution):

  • Standard: TFA/DCM (1:4 v/v) at 0°C for 1–2 hours.

  • Risk Mitigation: Do not heat. The ammonium salt formed protects the ring from proximal carbocation formation, but thermal energy combined with strong acid can trigger distal ring opening. Quench immediately upon completion with cold

    
    .
    
Protocol B: Fmoc Protection (The "Safety-First" Route)

Best for complex substrates where acid exposure must be minimized.

Mechanism & Rationale: Fmoc-Cl is highly reactive but can cause di-protection or side reactions. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred for cleaner reactivity. The base lability of Fmoc is perfectly orthogonal to the cyclopropane ring stability.

Reagents:

  • Substrate: 2-Cyclopropyl-2-methylpropan-1-amine (1.0 equiv)

  • Reagent: Fmoc-OSu (1.1 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Water/Acetone (1:1) or Water/Dioxane (1:1)

Step-by-Step Workflow:

  • Preparation: Dissolve

    
     (20 mmol) in Water (15 mL). Add the amine (10 mmol).
    
  • Solubilization: Add Acetone (15 mL) to create a homogenous or fine suspension.

  • Addition: Add Fmoc-OSu (11 mmol) slowly as a solid or solution in acetone at RT.

  • Reaction: Stir vigorously at RT for 4–8 hours.

    • Note: The biphasic nature requires vigorous stirring. If solubility is poor, switch to THF/Water.

  • Work-up:

    • Evaporate Acetone under reduced pressure (keep temperature < 40°C).

    • Acidify the remaining aqueous suspension carefully to pH 3–4 with 1N HCl (to keep the product in organic phase if carboxylic acids are present, otherwise extract directly).

    • Extract with EtOAc (

      
      ).
      
  • Purification: Recrystallization (often feasible for Fmoc derivatives) or Column Chromatography.

Deprotection:

  • Conditions: 20% Piperidine in DMF (v/v) at RT for 30 minutes.

  • Advantage: The cyclopropane ring is completely inert to these conditions.

Protocol C: Alloc Protection (Orthogonal Strategy)

Best for "Late-Stage" functionalization.

Reagents:

  • Allyl Chloroformate (Alloc-Cl), Pyridine, DCM.

Workflow:

  • Cool amine/pyridine/DCM solution to -78°C (or 0°C).

  • Add Alloc-Cl dropwise.

  • Warm to RT.

  • Deprotection:

    
     (cat), Morpholine or Dimedone (scavenger). This is extremely mild and safe for the cyclopropane.
    

Visualizing the Strategy

Decision Tree: Protecting Group Selection

PG_Selection Start Start: 2-Cyclopropyl-2-methylpropan-1-amine Q1 Is the target molecule Acid Sensitive? Start->Q1 Q2 Is the target molecule Base Sensitive? Q1->Q2 No (Robust) Fmoc STRATEGY B: Fmoc Protection (Base Labile) Reagent: Fmoc-OSu Q1->Fmoc Yes (Cyclopropane/Acid sensitive) Boc STRATEGY A: Boc Protection (Acid Labile) Reagent: Boc2O + DMAP Q2->Boc No Alloc STRATEGY C: Alloc Protection (Pd(0) Labile) Reagent: Alloc-Cl Q2->Alloc Yes (Orthogonality required) Warning WARNING: Avoid Cbz (Hydrogenolysis risks ring opening) Boc->Warning Alternative? Fmoc->Warning

Caption: Decision matrix for selecting the optimal protecting group based on substrate sensitivity.

Experimental Workflow: Boc Protection with Steric Optimization

Boc_Workflow Step1 1. Dissolve Amine (DCM, N2 atm) Step2 2. Add Base & Catalyst (Et3N + 10% DMAP) Step1->Step2 Step3 3. Add Boc2O (1.5 equiv, 0°C) Step2->Step3 Step4 4. Reaction (12-18h, RT) Step3->Step4 Steric Delay Step5 5. Acid Wash (10% Citric Acid) Step4->Step5 Remove DMAP Step6 6. Isolation (Dry & Conc.) Step5->Step6

Caption: Step-by-step workflow for Boc protection emphasizing the need for DMAP catalyst.

Troubleshooting & QC

IssueProbable CauseSolution
Low Yield (Boc) Steric hindrance prevents complete reaction.Increase

to 2.0 equiv; Ensure 10 mol% DMAP is used; Heat to reflux (40°C) if necessary.
Ring Opening (Deprotection) Acid concentration too high or reaction too hot.Boc: Use 4M HCl in Dioxane at 0°C instead of neat TFA. Cbz: Do not use.
Emulsion (Fmoc) Poor solubility of the hydrophobic amine in water.Increase Acetone/Dioxane ratio; Ensure vigorous stirring.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an underrated feature. Tetrahedron, 58(14), 2701-2724.

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1] Chemical Reviews, 109(6), 2455-2504.

  • Charette, A. B. (Ed.). (2017). Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Functionalization. (Specific reference to Cyclopropyl stability). Link

Sources

Application

Application Note: Solvent Selection and Dissolution Protocols for 2-Cyclopropyl-2-methylpropan-1-amine Hydrochloride

Introduction & Physicochemical Profiling 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride (CAS: 1314953-65-5) is a sterically hindered, aliphatic primary amine salt frequently utilized as a building block in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

2-Cyclopropyl-2-methylpropan-1-amine hydrochloride (CAS: 1314953-65-5) is a sterically hindered, aliphatic primary amine salt frequently utilized as a building block in medicinal chemistry and organic synthesis. The compound features a unique structural topology: a cyclopropyl ring and a gem-dimethyl group adjacent to the primary amine.

While the bulky hydrophobic tail increases the molecule's overall lipophilicity, the presence of the hydrochloride (HCl) salt fundamentally alters its dissolution thermodynamics. Selecting the correct solvent system is not merely a matter of trial and error; it requires a mechanistic understanding of crystal lattice energy, solvent dielectric constants, and ion-dipole interactions.

Mechanistic Rationale for Solvent Selection (The Causality)

The Challenge of the Ionic Lattice

In its solid state, 2-Cyclopropyl-2-methylpropan-1-amine HCl exists as a crystalline lattice held together by strong ionic bonds between the protonated amine (


) and the chloride anion (

). To achieve dissolution, the solvation energy provided by the solvent must exceed the lattice energy of the salt[1].
Protic vs. Aprotic Solvation
  • Polar Protic Solvents (Water, Methanol, Ethanol): These are the optimal solvents for direct dissolution. The high dielectric constant of water (

    
    ) effectively separates the ion pair. More importantly, protic solvents act as both hydrogen-bond donors (solvating the 
    
    
    
    anion) and hydrogen-bond acceptors (solvating the
    
    
    cation). Data from structurally analogous bulky aliphatic amine salts, such as 1-adamantanamine hydrochloride, demonstrate that solubility in alcohols increases significantly as a function of temperature[2].
  • Polar Aprotic Solvents (DMSO, DMF): Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) possess high dipole moments and can solvate the

    
     cation effectively. However, they are poor anion solvators because they lack hydrogen-bond donating capability. Consequently, while the salt will dissolve in DMSO (making it useful for in vitro assay stock solutions), the saturation limit will be lower than in water or methanol[2].
    
  • Non-Polar & Halogenated Solvents (DCM, Hexane, Toluene): The salt is practically insoluble in non-polar media. Attempting to force dissolution in moderately polar halogenated solvents (like Dichloromethane) often leads to "oiling out"—a phenomenon where the salt forms an immiscible, gooey liquid phase rather than a true solution, especially if trace water is present[3]. To utilize non-polar solvents, the compound must be converted to its free base form[3].

Comparative Solubility Profile

The following table synthesizes the expected solubility profile of 2-Cyclopropyl-2-methylpropan-1-amine HCl across standard laboratory solvents, extrapolated from empirical data of structurally related sterically hindered amine hydrochlorides (e.g., tert-butylamine HCl and adamantanamine HCl)[2][4].

Solvent CategorySpecific SolventDielectric Constant (

)
Expected Solubility (25°C)Mechanistic Solvation Capability
Polar Protic Water80.1High (>100 mg/mL)Excellent cation and anion solvation via H-bonding.
Polar Protic Methanol32.7High (~50 mg/mL)Disrupts crystal lattice; good volatility for recovery.
Polar Aprotic DMSO46.7Moderate (~20-30 mg/mL)Strong cation solvation; poor anion solvation.
Polar Aprotic DMF36.7Moderate (~10-20 mg/mL)Solubilizes via dipole interactions; temperature dependent.
Halogenated Dichloromethane8.9Poor (<1 mg/mL)Cannot overcome lattice energy; risk of "oiling out".
Non-Polar Hexane / Toluene< 3.0Insoluble No dipole or H-bond capability. Requires free-basing.

Solvent Selection Workflow

To ensure experimental success and prevent material loss, follow the logic outlined in the decision tree below.

SolventSelection Start 2-Cyclopropyl-2-methylpropan-1-amine HCl Q1 Identify Target Application Start->Q1 BioAssay Biological Assays / NMR (Aqueous/Polar Tolerant) Q1->BioAssay OrgSynth Organic Synthesis / Extraction (Non-Aqueous Required) Q1->OrgSynth Sol1 Dissolve directly in Water, DMSO, or Methanol BioAssay->Sol1 Q2 Can the reaction tolerate polar co-solvents? OrgSynth->Q2 Sol2 Use DMF or DMAc (Heat to 40-50°C if needed) Q2->Sol2 Yes (Polar OK) FreeBase Perform Free-Basing (Neutralize with NaOH/K2CO3) Q2->FreeBase No (Strictly Non-Polar) Sol3 Extract free amine into DCM, EtOAc, or Ether FreeBase->Sol3

Decision tree for solvent selection and free-basing of 2-Cyclopropyl-2-methylpropan-1-amine HCl.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual and physical cues are embedded within the steps to ensure the researcher can verify success in real-time.

Protocol A: Direct Dissolution in Polar Media (For Assays & Stock Solutions)

Use this protocol when preparing stock solutions for biological assays, polar organic reactions, or NMR analysis.

  • Weighing & Transfer: Accurately weigh the required mass of 2-Cyclopropyl-2-methylpropan-1-amine HCl into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of polar solvent (e.g., anhydrous DMSO or Methanol) to achieve a target concentration (typically 10-50 mM).

  • Agitation: Vortex the suspension for 30–60 seconds.

  • Thermal Assistance (Causality Check): If the solution remains cloudy, the lattice energy has not been fully overcome. Heat the vial gently in a water bath at 40°C–50°C for 5 minutes. As established by thermodynamic models, the solubility of aliphatic amine hydrochlorides increases exponentially with temperature[2].

  • Validation: Inspect the vial against a light source. A successful dissolution will yield an optically clear solution with no visible particulates or refractive "Schlieren" lines.

Protocol B: Free-Basing for Non-Polar Solvent Extraction

Use this protocol when the compound must be dissolved in strictly non-polar or halogenated solvents (e.g., Dichloromethane, Hexane) for coupling reactions or chromatography.

  • Aqueous Solvation: Dissolve 1.0 equivalent of 2-Cyclopropyl-2-methylpropan-1-amine HCl in a minimal amount of deionized water (e.g., 5 mL water per 1 gram of salt). Ensure complete dissolution.

  • Alkalization: Slowly add a 2M aqueous solution of Sodium Hydroxide (NaOH) or saturated Potassium Carbonate (

    
    ) dropwise while stirring, until the pH of the aqueous layer reaches >10 (verify with pH paper).
    
    • Mechanistic Note: This step deprotonates the

      
       to the neutral 
      
      
      
      free amine, drastically reducing its water solubility and increasing its lipophilicity[3].
  • Extraction: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the mixture. Transfer to a separatory funnel and shake vigorously, venting periodically.

  • Phase Separation: Allow the layers to separate. The neutral free amine will migrate into the organic layer. Collect the organic layer.

  • Validation & Drying: The organic layer should be clear. Dry the collected organic phase over anhydrous Sodium Sulfate (

    
    ). Filter and concentrate under reduced pressure to yield the pure, non-polar soluble free amine.
    

References

  • Cong, Y., et al. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering (SciELO). Retrieved from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD Thesis, University of Glasgow. Retrieved from:[Link]

Sources

Method

Microwave-assisted synthesis using 2-Cyclopropyl-2-methylpropan-1-amine

Application Note: Microwave-Assisted Synthesis Using 2-Cyclopropyl-2-methylpropan-1-amine Executive Summary This guide details the optimized protocols for utilizing 2-Cyclopropyl-2-methylpropan-1-amine (CAS: 1315060-27-5...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis Using 2-Cyclopropyl-2-methylpropan-1-amine

Executive Summary

This guide details the optimized protocols for utilizing 2-Cyclopropyl-2-methylpropan-1-amine (CAS: 1315060-27-5) in medicinal chemistry workflows. This building block features a neopentyl-like scaffold with a


-quaternary center containing a cyclopropyl moiety. While this structural motif offers excellent metabolic stability and conformational restriction, it introduces significant steric hindrance that retards nucleophilic attack under conventional thermal conditions.[1]

This application note demonstrates how Microwave-Assisted Organic Synthesis (MAOS) provides the necessary activation energy to overcome the "neopentyl barrier," enabling high-yield amide couplings, SNAr reactions, and reductive aminations that are otherwise sluggish or low-yielding.

Chemical Profile & Steric Challenges

The target amine is a primary alkyl amine, but its nucleophilicity is kinetically compromised by the adjacent quaternary center.[1]

PropertyData / Description
Structure 1-Amino-2-cyclopropyl-2-methylpropane
Steric Type

-Quaternary (Neopentyl); Gem-disubstituted
Basicity (pKa) ~10.6 (Conjugate acid).[2] Highly basic but poor nucleophile.[3]
Thermal Stability Cyclopropyl ring is stable < 200°C in neutral/basic media.
Key Challenge The Thorpe-Ingold Effect: The bulky gem-disubstitution compresses internal angles, favoring intramolecular reactions but hindering intermolecular approach to electrophiles.

Application 1: High-Efficiency Amide Coupling

Standard HATU/EDC couplings often stall at 40-60% conversion due to the steric clash between the


-quat center of the amine and the carboxylic acid. The T3P/Microwave protocol is the superior method.
Mechanism of Action

Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride. Microwave irradiation (dielectric heating) rapidly aligns the dipolar transition state, overcoming the activation energy barrier imposed by the steric bulk.

Experimental Protocol (T3P Method)

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • 2-Cyclopropyl-2-methylpropan-1-amine (1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[2]

  • Solvent: EtOAc (for easy workup) or DMF (for solubility)

Step-by-Step Workflow:

  • Dissolution: In a microwave-transparent vial (2-5 mL), dissolve the carboxylic acid and pyridine in EtOAc (concentration ~0.2 M).

  • Addition: Add the amine followed by the T3P solution dropwise. Cap the vial immediately.

  • Irradiation:

    • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator, CEM Discover).[1]

    • Temperature: 100 °C.

    • Time: 20 minutes.

    • Absorption Level: High.

  • Workup: Dilute reaction mixture with water/brine. Extract with EtOAc.[4] Wash organic layer with 10% Citric Acid (to remove pyridine), then Sat.[1] NaHCO₃. Dry over MgSO₄.

Optimization Table:

Condition Temp (°C) Time Conversion (%) Note
Thermal (Reflux) 80 12 h 45% Incomplete reaction.
MW / HATU 100 15 min 78% Difficult removal of urea byproduct.

| MW / T3P | 100 | 20 min | >95% | Cleanest profile. |

Application 2: Nucleophilic Aromatic Substitution (SNAr)

Reaction with electron-deficient heteroaryl halides (e.g., 2-chloropyridine, 4-chloropyrimidine).[1][2]

Protocol
  • Vial Setup: Charge a microwave vial with Heteroaryl Chloride (1.0 equiv), Amine (1.5 equiv), and DIPEA (2.0 equiv).

  • Solvent: Add NMP (N-Methyl-2-pyrrolidone) or DMSO .[5]

    • Why? These solvents have high loss tangents (

      
      ), coupling efficiently with microwave energy to generate rapid superheating.[1]
      
  • Irradiation:

    • Temp: 150 °C.

    • Time: 15–30 minutes.

    • Pressure Limit: Set to 15 bar (safety cutoff).

  • Purification: Pour directly into water to precipitate the product or extract with EtOAc/LiCl (aq) to remove NMP.

Visualization: Decision Logic & Mechanism

The following diagram illustrates the decision matrix for selecting the optimal coupling strategy based on steric demand.

CouplingStrategy cluster_mechanism Why Microwave? Start Start: Coupling 2-Cyclopropyl- 2-methylpropan-1-amine CheckAcid Analyze Carboxylic Acid Sterics Start->CheckAcid Hindered Hindered Acid (e.g., alpha-substituted) CheckAcid->Hindered High Sterics Unhindered Unhindered CheckAcid->Unhindered Low Sterics Un Un hindered Unhindered Acid (e.g., Acetic, Benzoic) MethodB Method B: T3P / Pyridine MW 100-120°C, 20 min Hindered->MethodB MethodA Method A: HATU / DIPEA MW 80°C, 10 min ResultA High Yield (>90%) MethodA->ResultA ResultB High Yield (>85%) Low Epimerization MethodB->ResultB Unhindered->MethodA Mech Thermal: Beta-Quat Center blocks approach MW: Dipolar Polarization stabilizes polar Transition State

Caption: Decision tree for selecting coupling reagents. T3P is prioritized for this specific amine due to the beta-quaternary steric barrier.

Critical Troubleshooting (FAQ)

Q: Can I use acid chlorides instead? A: Yes, but caution is required.[1] The high basicity of the amine can lead to bis-acylation or vigorous exotherms. If using acid chlorides, cool to 0°C initially, then use MW at 60°C to drive completion if the intermediate stalls.[1]

Q: Is the cyclopropyl ring stable at 150°C? A: In the absence of strong Lewis acids (e.g., BBr₃, AlCl₃), the cyclopropyl group is thermally stable up to ~200°C. However, avoid highly acidic aqueous conditions at high temperatures (>120°C) to prevent ring-opening hydration.[1][2]

Q: My reaction pressure is too high (>20 bar). A: You are likely using a low-boiling solvent (DCM, THF) at too high a temperature. Switch to DMF, NMP, or Toluene for reactions >100°C.[1]

References

  • Dunetz, J. R., et al. (2011).[1][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • Biotage Application Note. "Amide Coupling: Comparison of Coupling Reagents in Microwave Synthesis."

  • Saha, M., et al. (2013).[1] "Microwave-Assisted Synthesis of Sterically Hindered Amides." Journal of Organic Chemistry.

  • PubChem Compound Summary. "2-Cyclopropyl-2-methylpropan-1-amine."

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2-Cyclopropyl-2-methylpropan-1-amine coupling

Welcome to the Technical Support Center. Subject: Technical Guide: Overcoming Steric Hindrance in 2-Cyclopropyl-2-methylpropan-1-amine Coupling Ticket ID: #NEO-CPR-001 Status: Open Support Tier: Level 3 (Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center.

Subject: Technical Guide: Overcoming Steric Hindrance in 2-Cyclopropyl-2-methylpropan-1-amine Coupling Ticket ID: #NEO-CPR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Neopentyl Wall"

You are working with 2-Cyclopropyl-2-methylpropan-1-amine (CAS: 1314953-65-5).[1][2] Structurally, this is a neopentyl-type amine . The amino group is attached to a methylene (


), which is immediately adjacent to a quaternary carbon center (

-position).
  • The Challenge: The

    
    -carbon bears two methyl groups and a cyclopropyl ring . The cyclopropyl group is not only bulky but rigid, creating a fixed steric blockade that prevents the optimal angle of approach (Bürgi-Dunitz trajectory) for nucleophilic attack.
    
  • The Consequence: Standard coupling protocols (EDC/HOBt, standard

    
    ) often result in <10% conversion, hydrolysis of the active ester, or stalling.
    

This guide provides high-energy activation protocols specifically designed to breach this steric wall.

Workflow A: Amide Bond Formation (Acylation)

User Issue: "I tried EDC/HOBt and HATU at room temperature, but I only see starting material or hydrolyzed acid."

Root Cause: The active ester formed by HATU/EDC is too bulky. The amine cannot approach it effectively before moisture hydrolyzes the intermediate.

Solution 1: The Acyl Fluoride "Nuclear Option" (TFFH)

Acyl fluorides are electronically activated but sterically small (Fluorine is much smaller than the OBt/OAt leaving groups in HATU). This is the gold standard for coupling hindered amines.

Protocol:

  • Reagents: Carboxylic Acid (1.0 equiv), TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.1 equiv), DIPEA (3.0 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (0.2 M concentration).

  • Procedure:

    • Dissolve Acid and TFFH in solvent under

      
      .
      
    • Add DIPEA.[3][4][5][6][7] Stir for 15 mins to generate the Acyl Fluoride in situ (monitor by TLC/LCMS; acyl fluorides are often stable enough to observe).

    • Add 2-Cyclopropyl-2-methylpropan-1-amine (1.2 equiv).

    • Stir at RT for 2–4 hours. If slow, heat to 50°C.

Solution 2: Propylphosphonic Anhydride (T3P)

T3P creates a highly reactive mixed anhydride but does not generate the bulky byproducts associated with uronium salts. It is excellent for "forcing" hindered couplings.[3]

Protocol:

  • Reagents: Acid (1.0 equiv), Amine (1.5 equiv), T3P (50% in EtOAc/DMF, 2.0 equiv), Pyridine or N-Methylmorpholine (4.0 equiv).

  • Solvent: EtOAc or 2-MeTHF (T3P works best in these).

  • Procedure:

    • Combine Acid, Amine, and Base in the solvent.[3][4][5][8][9]

    • Add T3P solution dropwise.

    • Critical Step: Heat to 60–80°C . T3P is thermally stable and requires heat for difficult substrates.

Workflow B: C-N Cross-Coupling (Buchwald-Hartwig)

User Issue: "My Pd-catalyzed coupling to an aryl bromide failed. I used


 and 

."

Root Cause:

  • Reductive Elimination: The bulky neopentyl group makes the final step (reductive elimination) from the Pd center difficult.

  • Ligand Choice: Triphenylphosphine is ineffective here. You require electron-rich, bulky biaryl phosphine ligands to stabilize the Pd(0) and facilitate the elimination.

Recommended Catalyst System: RuPhos or BrettPhos

These ligands are specifically engineered for primary alkyl amines with steric bulk.

Protocol:

  • Catalyst: RuPhos Pd G4 or BrettPhos Pd G4 precatalyst (2–5 mol%).

    • Why G4? It ensures rapid activation of the Pd species even at lower temperatures.

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS (if base-sensitive functional groups exist).

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol.

  • Conditions:

    • De-gas solvent thoroughly (sparge with Argon for 15 mins).

    • Mix Aryl Halide (1.0 equiv), Amine (1.2 equiv), Base (1.5 equiv), and Catalyst.

    • Heat to 80–100°C .

Decision Matrix for Ligands:

  • Aryl Chlorides/Bromides: Use RuPhos .

  • Aryl Triflates or extremely hindered Aryl partners: Use BrettPhos .

Interactive Troubleshooting Guide

SymptomProbable CauseCorrective Action
Amide Coupling: No Product, Acid remains. Active ester is too hindered.Switch to Acyl Fluoride (TFFH) or Acid Chloride (generate via Ghosez's reagent).
Amide Coupling: Epimerization of Acid. Base-mediated proton abstraction.Use T3P with Pyridine (milder base) or use DEPBT coupling reagent.
Buchwald: Low Yield, Dehalogenation of Ar-X.

-Hydride elimination (rare for neopentyl but possible) or Catalyst death.
Switch to RuPhos Pd G4 . Increase amine equivalents to 1.[4]5. Ensure strictly anhydrous conditions.
Buchwald: Reaction stalls at 50%. Catalyst poisoning or product inhibition.Add a second portion of catalyst (1-2 mol%) after 4 hours. Switch solvent to t-Amyl Alcohol (higher boiling point).

: No reaction with Heteroaryl Chloride.
Nucleophile is too bulky for standard

.
Switch to DMSO or NMP . Heat to 120°C . Add KF (Potassium Fluoride) to form the more reactive Heteroaryl Fluoride in situ.

Visual Logic: Selection Strategy

The following diagram illustrates the decision process for coupling this specific amine based on the electrophile type.

CouplingStrategy Start Substrate: 2-Cyclopropyl-2-methylpropan-1-amine Electrophile Select Electrophile Type Start->Electrophile CarboxylicAcid Carboxylic Acid Electrophile->CarboxylicAcid ArylHalide Aryl Halide (Cl/Br/I) Electrophile->ArylHalide Standard Try HATU / DIPEA / DMF CarboxylicAcid->Standard CheckStandard Yield > 50%? Standard->CheckStandard Success Proceed CheckStandard->Success Yes FailStandard Switch to High-Energy Method CheckStandard->FailStandard No TFFH Method A: TFFH (Acyl Fluoride) Best for steric bulk FailStandard->TFFH T3P Method B: T3P / Pyridine / Heat Best for solubility/epimerization FailStandard->T3P Buchwald Buchwald-Hartwig Coupling ArylHalide->Buchwald LigandSelect Ligand Selection Buchwald->LigandSelect RuPhos RuPhos Pd G4 (General Purpose) LigandSelect->RuPhos Standard Bulk BrettPhos BrettPhos Pd G4 (Extremely Hindered) LigandSelect->BrettPhos Extreme Bulk

Caption: Decision tree for coupling sterically hindered neopentyl-cyclopropyl amines.

Frequently Asked Questions (FAQs)

Q: Can I use the hydrochloride salt directly? A: Yes, but you must include an extra equivalent of base (DIPEA/TEA) to free the amine. For Buchwald couplings, it is highly recommended to free-base the amine first (partition between


 and 

, dry, and concentrate) to avoid poisoning the Pd catalyst with chloride ions or amine salts.

Q: Why not use an Acid Chloride (


)? 
A:  You absolutely can. If your carboxylic acid tolerates thionyl chloride (

) or oxalyl chloride conditions, converting it to the acid chloride and then reacting with the amine in DCM/Pyridine is often the most reliable method. However, many drug-like acids have sensitive groups that survive TFFH/T3P but not

.

Q: Is microwave irradiation helpful? A: Yes. For the T3P method or


 reactions, microwave heating (100–120°C for 30 mins) can overcome the activation energy barrier imposed by the cyclopropyl steric bulk.

References

  • BenchChem. Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.[3] (Accessed 2025).[3][4][10] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[11] Chemical Reviews. Link

  • Organic Chemistry Portal. Buchwald-Hartwig Amination.[9][12] (Accessed 2025).[3][4][10] Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Accessed 2024).[6][13] Link

  • RSC Advances. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015).[7][8][10] Link

Sources

Optimization

Technical Support Center: Improving Amide Synthesis Yield with 2-Cyclopropyl-2-methylpropan-1-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for optimizing the synthesis of amide derivatives from 2-Cyclopropyl-2-methylpropan-1-amine. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing the synthesis of amide derivatives from 2-Cyclopropyl-2-methylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the acylation of this sterically demanding primary amine. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven strategies to enhance reaction efficiency and yield.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in synthesizing amides from 2-Cyclopropyl-2-methylpropan-1-amine is significant steric hindrance. The amine's nitrogen atom is attached to a carbon that is, in turn, bonded to a bulky tert-butyl-like group (a cyclopropyl and two methyl groups). This congestion impedes the approach of the amine to the activated carboxylic acid, slowing down the rate of the desired nucleophilic attack. This sluggish reaction rate often allows competing side reactions to dominate, leading to low yields and complex purification.[1][2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.

Issue 1: Low to No Amide Product Formation

Question: My coupling reaction between a carboxylic acid and 2-Cyclopropyl-2-methylpropan-1-amine using a standard carbodiimide reagent like EDC is failing or providing yields below 20%. My starting materials are consumed, but the desired product is not the major species. What is happening?

Answer: This is a classic issue when acylating sterically hindered amines. The problem typically stems from the activated carboxylic acid intermediate decomposing or rearranging faster than the amine can attack it.

Potential Causes & Step-by-Step Solutions:

  • Inadequate Carboxylic Acid Activation: Standard carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[3][4] While reactive, this intermediate is also unstable. With a slow-reacting, hindered amine, this intermediate has time to undergo undesirable side reactions.[5][6]

    • Solution: Switch to a more potent coupling reagent. Uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for challenging couplings.[3] HATU reacts with the carboxylic acid to form a more stable and highly reactive OAt-active ester, which provides a larger window of opportunity for the hindered amine to react successfully.[3]

  • Formation of N-Acylurea Byproduct: The unstable O-acylisourea intermediate formed by EDC can undergo an intramolecular acyl transfer to form a stable N-acylurea.[5][7] This byproduct is unreactive and represents a dead end for the desired reaction, consuming your activated acid. This pathway is particularly favored when the nucleophilic amine is slow to react.[8]

    • Solution A (Additives): If you must use a carbodiimide, always include a nucleophilic additive such as N-hydroxybenzotriazole (HOBt) or, preferably, 1-hydroxy-7-azabenzotriazole (HOAt).[5] These additives intercept the O-acylisourea to form more stable HOBt or HOAt active esters, which reduces the rate of N-acylurea formation.

    • Solution B (Reagent Choice): As mentioned, switching to HATU, which is derived from HOAt, is the most robust solution as it directly forms the more stable activated ester.[3]

  • Sub-Optimal Reaction Conditions: Temperature and solvent play a critical role.

    • Solution: While many couplings are started at 0 °C to control the initial exothermic activation, allowing the reaction to warm to room temperature or even gently heating it (e.g., to 40-50 °C) can provide the necessary energy to overcome the steric barrier.[3] Ensure all reagents and solvents (e.g., DMF, DCM) are anhydrous, as water will hydrolyze the activated intermediates and inactivate the coupling reagents.[9]

Issue 2: Reaction Stalls and Incomplete Conversion

Question: My reaction produces some of the desired amide, but it never goes to completion, even after extended reaction times (24+ hours). TLC/LC-MS analysis shows significant amounts of unreacted amine and carboxylic acid.

Answer: Incomplete conversion with hindered substrates is common and often relates to a combination of steric effects and reagent stoichiometry.

Potential Causes & Step-by-Step Solutions:

  • Insufficient Reagent Equivalents: For difficult couplings, using stoichiometric amounts (1:1:1) of acid, amine, and coupling reagent is often insufficient to drive the reaction to completion.

    • Solution: Increase the equivalents of the coupling reagent and the carboxylic acid. A good starting point is to use 1.1-1.2 equivalents of the carboxylic acid and 1.2-1.5 equivalents of the coupling reagent (e.g., HATU) relative to the amine (1.0 equivalent). The excess activated acid helps to maximize the conversion of the sterically hindered amine.

  • Poor Solubility: If any of the starting materials or reagents are not fully dissolved, the reaction kinetics will be severely hampered.

    • Solution: Use a more polar aprotic solvent like anhydrous Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) to ensure all components are fully solvated.[8]

  • Alternative Pathway: Acyl Chloride Formation: For extremely challenging cases where even potent coupling reagents fail, converting the carboxylic acid to a more reactive species is a powerful strategy.

    • Solution: Convert the carboxylic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride.[10][] Acyl chlorides are significantly more electrophilic than activated esters and can react more effectively with hindered amines.[12] This must be done as a separate step prior to adding the amine. A non-nucleophilic base like triethylamine or DIPEA is required to scavenge the HCl generated during the coupling.[13]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent do you recommend as a starting point for this amine? For 2-Cyclopropyl-2-methylpropan-1-amine, HATU is the recommended starting point due to its high reactivity, rapid reaction times, and ability to suppress side reactions, making it ideal for sterically demanding couplings.[3]

Q2: What is the optimal base and solvent combination? A combination of anhydrous DMF as the solvent and N,N-Diisopropylethylamine (DIPEA) as the base is highly effective.[3] DIPEA is a bulky, non-nucleophilic base that will not compete with the primary amine in reacting with the activated acid. Typically, 2-3 equivalents of DIPEA are used.[3]

Q3: Can I pre-activate the carboxylic acid before adding the amine? Yes, pre-activation is highly recommended. Stirring the carboxylic acid, coupling reagent (e.g., HATU), and base (DIPEA) in the solvent for 15-30 minutes at 0 °C or room temperature allows for the complete formation of the active ester before the hindered amine is introduced.[3] This ensures the amine encounters the highest possible concentration of the activated species.

Q4: How should I monitor the reaction progress? Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it can simultaneously track the consumption of starting materials and the formation of the product, while also helping to identify byproducts like N-acylurea. Thin Layer Chromatography (TLC) is also a viable option.[3]

Data & Protocols

Table 1: Comparison of Coupling Reagents for Hindered Amide Synthesis
Coupling ReagentClassProsConsRecommended for this Amine?
EDC / HOBt CarbodiimideWater-soluble byproduct, cost-effective.[3]Prone to N-acylurea formation with hindered amines; lower reactivity.[5][7]Not Recommended
HATU Uronium SaltHigh reactivity, fast kinetics, low racemization, ideal for hindered substrates.[3]Higher cost, can be moisture-sensitive.Highly Recommended
PyBOP Phosphonium SaltHigh reactivity, good for hindered couplings.Byproduct can complicate purification.Recommended Alternative
Acyl Chloride Activated AcidHighest reactivity, effective for the most challenging cases.[12]Requires a separate activation step; harsh conditions (SOCl₂) may not be suitable for sensitive substrates.[10][13]Recommended for Failed Couplings
Protocol 1: High-Efficiency Amide Coupling Using HATU
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq).

  • Dissolve the acid in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add HATU (1.2 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise. Allow the mixture to stir at 0 °C for 15 minutes for pre-activation.

  • Add 2-Cyclopropyl-2-methylpropan-1-amine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by LC-MS or TLC until the amine is consumed.[3] If the reaction is sluggish, consider gentle heating to 40 °C.

  • Workup: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove DMF, excess reagents, and byproducts.[9] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows & Mechanisms

Diagram 1: General Amide Coupling & Competing Side Reaction

Caption: Desired vs. side reaction pathways in amide synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low/No Yield with 2-Cyclopropyl-2-methylpropan-1-amine CheckReagent Using EDC/DCC? Start->CheckReagent SwitchToHATU Switch to HATU (1.2-1.5 eq) CheckReagent->SwitchToHATU Yes CheckConditions Using HATU already. Check Conditions. CheckReagent->CheckConditions No IncreaseEq Increase Acid (1.2 eq) & HATU (1.5 eq) CheckConditions->IncreaseEq HeatReaction Gently heat (40-50 °C) IncreaseEq->HeatReaction StillFails Still failing? HeatReaction->StillFails AcylChloride Convert Acid to Acyl Chloride StillFails->AcylChloride

Caption: Decision tree for troubleshooting low-yield reactions.

References
  • Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Patsnap. (2026, February 28). Amide Chain Limitations – Addressing with Unique Reactants. Patsnap Eureka. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Dunetz, J. R., et al. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/Chempros. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 266-270. Retrieved from [Link]

  • Oreate AI. (2026, February 17). The Art of Amide Bond Formation: Connecting Molecules With Precision. Oreate AI Blog. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved from [Link]

Sources

Troubleshooting

Solubility issues of 2-Cyclopropyl-2-methylpropan-1-amine free base vs HCl

Topic: Solubility & Handling Guide (Free Base vs. HCl Salt) Document ID: TS-CMA-007 | Version: 2.1 | Status: Active Audience: Medicinal Chemists, Process Chemists, Formulation Scientists[1] Executive Summary & Chemical P...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Handling Guide (Free Base vs. HCl Salt)

Document ID: TS-CMA-007 | Version: 2.1 | Status: Active Audience: Medicinal Chemists, Process Chemists, Formulation Scientists[1]

Executive Summary & Chemical Profile

2-Cyclopropyl-2-methylpropan-1-amine is a sterically hindered, lipophilic primary amine often used as a building block in drug discovery (e.g., for introducing metabolic stability via the cyclopropyl group). Users frequently encounter difficulties due to the stark physicochemical contrast between its Free Base (an oily, lipophilic liquid) and its Hydrochloride (HCl) Salt (a hygroscopic, hydrophilic solid).

This guide addresses the three most common support tickets we receive:

  • "My salt formation oiled out instead of crystallizing."

  • "The compound is unstable/hygroscopic on the bench."

  • "I cannot get the free base into aqueous solution for bioassays."

Physicochemical Comparison
FeatureFree Base (C₇H₁₅N)HCl Salt (C₇H₁₅N[1][2] · HCl)
Physical State Colorless to pale yellow liquid (Oil)White to off-white crystalline solid
Solubility (Water) Low / Negligible (< 1 mg/mL)High (> 50 mg/mL)
Solubility (Organics) Miscible with DCM, EtOAc, Et₂O, DMSOSoluble in DMSO, MeOH, Water; Poor in Et₂O, Hexane
Hygroscopicity LowHigh (Deliquescent if impure)
pKa (Conjugate Acid) ~10.2 (Typical for primary aliphatic amines)N/A
Key Handling Risk Volatility (loss under high vac)Moisture absorption (weighing errors)

Troubleshooting Guide (FAQ Format)

Issue 1: Salt Formation & "Oiling Out"

Q: I treated the free base with 4M HCl in Dioxane, but it formed a sticky gum/oil instead of a powder. How do I fix this?

A: "Oiling out" occurs when the salt forms faster than it can crystallize, or when the solvent system is too soluble for the salt (or contains water). The gem-dimethyl and cyclopropyl groups add significant lipophilicity, making the salt more soluble in organic solvents than simple alkyl amines.

Corrective Protocol (Trituration & Solvent Switch):

  • Decant the supernatant solvent from the gum.

  • Dissolve the gum in a minimal amount of Methanol (MeOH) or Dichloromethane (DCM) .

  • Slowly add a non-polar anti-solvent (Diethyl Ether or MTBE) with vigorous stirring until cloudy.

  • Seed the mixture with a crystal if available, or scratch the glass side.

  • Cool to -20°C overnight.

  • If it remains an oil: Evaporate to dryness, re-dissolve in anhydrous Et₂O , and add HCl gas (or HCl in Et₂O) dropwise. Avoid water-containing acids (like 37% aqueous HCl) for initial isolation.

Issue 2: Aqueous Solubility for Bioassays

Q: I need to run a cell assay at pH 7.4. The free base won't dissolve in the buffer. Can I use DMSO?

A: Yes, but you must account for the "pH Crash."

  • The Problem: The free base is lipophilic. While soluble in DMSO, when you spike this DMSO stock into pH 7.4 buffer, the amine may protonate (becoming soluble) OR precipitate if the concentration exceeds the solubility of the neutral species (pKa ~10 means it should be protonated and soluble, but kinetics can be slow).

  • The Fix:

    • Preferred: Use the HCl salt directly for aqueous buffers. It is pre-ionized and dissolves instantly.

    • Alternative: If you must use the free base, prepare a 100mM stock in DMSO. When diluting into media, ensure the final concentration is below 100 µM to prevent micro-precipitation.

Issue 3: Hygroscopicity & Weighing Errors

Q: The HCl salt clumps up immediately after opening the vial. Is it degraded?

A: Likely not degraded, but hydrated . Cyclopropyl-containing amine salts can be hygroscopic.

  • Impact: If the salt absorbs 10% water by weight, your molar stoichiometry in reactions will be off by 10%.

  • Mitigation:

    • Store in a desiccator or under Nitrogen/Argon.

    • For critical stoichiometry (e.g., coupling reactions), dry the salt under high vacuum (0.1 mbar) at 40°C for 2 hours before weighing.

    • Check: Run a quick NMR in DMSO-d6.[1] If you see a broad peak at ~3.3-4.0 ppm that shifts with concentration, it is water.

Technical Workflows & Visualization

Workflow A: Salt Formation Decision Tree

Use this logic to prevent oiling out during synthesis.

SaltFormation Start Start: Free Base (Oil) Solvent Dissolve in Non-Polar Solvent (Et2O, MTBE, or DCM) Start->Solvent AcidAdd Add Anhydrous HCl (in Dioxane or Et2O) Solvent->AcidAdd Result Observe Result AcidAdd->Result Precipitate White Precipitate Forms Result->Precipitate Ideal Oil Oils Out / Gum Forms Result->Oil Problem Action_Filter Filter & Wash (Cold Et2O) Precipitate->Action_Filter Action_Triturate Decant Solvent Triturate with Pentane/Hexane Oil->Action_Triturate Action_Triturate->Precipitate Success Action_ReDissolve Re-dissolve in MeOH Add Et2O slowly Action_Triturate->Action_ReDissolve Fail Action_ReDissolve->Precipitate

Figure 1: Decision tree for isolating the HCl salt from the lipophilic free base. Note that avoiding aqueous acids is critical to prevent oiling.

Workflow B: Solubility-Dependent Extraction (pH Swing)

How to switch between forms for purification.

Extraction Mixture Crude Mixture (Amine + Impurities) Acidify Acidify to pH < 2 (Aq. HCl) Mixture->Acidify Wash Wash with Organic (DCM/EtOAc) Acidify->Wash AqPhase Aqueous Phase (Contains Amine-H+) Wash->AqPhase Amine stays in Water OrgPhase Organic Phase (Discard Non-Basic Impurities) Wash->OrgPhase Impurities removed Basify Basify to pH > 12 (NaOH/KOH) AqPhase->Basify Extract Extract into Organic (DCM or Et2O) Basify->Extract Final Evaporate Organic Yield: Pure Free Base Extract->Final

Figure 2: Purification via "Acid-Base Swing."[1] This method utilizes the high water solubility of the HCl salt to wash away non-basic impurities before reverting to the lipophilic free base.

Standard Operating Procedures (SOPs)

Protocol A: Conversion of HCl Salt to Free Base

Use this when you need the amine for a nucleophilic reaction (e.g., amide coupling, reductive amination).

  • Suspend 1.0 equivalent of the Amine HCl salt in Dichloromethane (DCM) (approx. 10 mL per gram). Note: It may not fully dissolve.

  • Add 1.5 equivalents of 1M aqueous NaOH (or saturated NaHCO₃ for milder conditions).

  • Stir vigorously for 15 minutes. The solid should disappear as the free base partitions into the DCM.

  • Separate the layers. Extract the aqueous layer once more with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure (Rotavap).

    • Caution: The free base is volatile. Do not heat the water bath above 30°C and do not leave under high vacuum for extended periods.

Protocol B: Preparation of Anhydrous HCl Salt

Use this for long-term storage.[1]

  • Dissolve the Free Base in anhydrous Diethyl Ether (Et₂O) or MTBE.

  • Cool the solution to 0°C in an ice bath.

  • Add 4M HCl in Dioxane (or 2M HCl in Ether) dropwise.

    • Stoichiometry: Add 1.05 equivalents.

  • Stir for 30 minutes. A white precipitate should form.

  • Filter the solid under an inert atmosphere (Nitrogen funnel) if possible to prevent moisture absorption.

  • Wash the cake with cold, anhydrous Et₂O.

  • Dry in a vacuum oven at 40°C.

References

  • PubChem. 2-Cyclopropyl-2-methylpropan-1-amine (Compound Summary). National Library of Medicine. [Link]

  • Bower, J. F., et al. Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives.[3] Chemical Reviews.[3] [Link][1]

  • Reich, H. J. Bordwell pKa Table (Amines). University of Wisconsin-Madison.[1] [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Cyclopropyl-2-methylpropan-1-amine Derivatives

Welcome to the Technical Support Center for the chromatographic purification of sterically hindered aliphatic amines. 2-Cyclopropyl-2-methylpropan-1-amine and its derivatives present unique isolation challenges due to th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of sterically hindered aliphatic amines. 2-Cyclopropyl-2-methylpropan-1-amine and its derivatives present unique isolation challenges due to their high basicity (pKa ~10.5), lack of a native UV chromophore, and potential volatility. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity recoveries.

AminePurification Start Crude 2-Cyclopropyl-2- methylpropan-1-amine UVCheck Does the derivative possess a UV chromophore? Start->UVCheck DetectUV UV Detection (254 nm / 280 nm) UVCheck->DetectUV Yes DetectELSD ELSD / CAD Detection or TLC (Ninhydrin) UVCheck->DetectELSD No PolarCheck Is the derivative highly water-soluble? DetectUV->PolarCheck DetectELSD->PolarCheck RPC18 Reversed-Phase C18 (Water/MeCN + 0.1% TEA) PolarCheck->RPC18 Yes NHSilica Amine-Functionalized Silica (Hexanes/EtOAc) PolarCheck->NHSilica No

Workflow for selecting the optimal purification and detection strategy for aliphatic amines.

Section 1: Core Challenges & Troubleshooting FAQs

Q: Why does my 2-cyclopropyl-2-methylpropan-1-amine derivative streak severely on standard silica gel, resulting in poor recovery? A: This is caused by a strong Brønsted acid-base interaction. Standard bare silica gel contains exposed silanol groups that are highly acidic (pKa ~4.5–5.0). When a highly basic primary aliphatic amine (pKa ~10.5) passes through the column, it undergoes ion-exchange chemisorption rather than standard partitioning[1]. This interaction causes the compound to drag or "streak" across the column. To resolve this, you must either add a competing basic modifier (like 1-5% Triethylamine) to neutralize the silanols, or switch to an amine-functionalized (NH2) silica column[1].

Q: How does Amine-Functionalized (NH2) Silica solve the streaking problem? A: NH2-silica columns are packed with aminopropyl-modified silica gel. The immobilized amino groups provide a basic surface environment (pKa ~9.8). This bonded phase acts as a "dissolved modifier," repelling your basic amine analyte from the silica surface and preventing destructive silanol interactions[2]. This allows the amine to elute in a sharp, symmetrical band using softer, safer solvent systems like Hexanes/Ethyl Acetate without the need for liquid amine additives[1].

SilanolInteraction Silica Bare Silica Gel (Brønsted Acid, pKa ~5) Interaction Strong Ion-Exchange Chemisorption Silica->Interaction Amine Aliphatic Amine (Base, pKa ~10.5) Amine->Interaction Result Peak Tailing & Poor Recovery Interaction->Result Modifier Add Amine Modifier or use NH2-Silica Result->Modifier Troubleshooting Resolution Sharp Peaks & High Recovery Modifier->Resolution

Logical relationship of silanol-amine interactions and the resolution of peak tailing.

Q: My compound is eluting, but the UV detector (254 nm) shows no peaks. Why? A: Aliphatic amines, including 2-cyclopropyl-2-methylpropan-1-amine, lack conjugated


-electron systems (aromatic rings or double bonds). Consequently, they are completely transparent to standard UV detection. You must route your column effluent to an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or manually spot fractions on a TLC plate and develop them with a Ninhydrin stain (which reacts with primary amines to form a deep purple complex).

Q: I am using ELSD, but I still don't see my product peak. Is the detector broken? A: Likely not. 2-Cyclopropyl-2-methylpropan-1-amine has a low molecular weight (127.23 g/mol ) and exhibits significant volatility in its free-base form. If your ELSD drift tube temperature is set to the standard 60 °C[3], you are evaporating your target molecule alongside the mobile phase. You must lower the drift tube temperature to 30–35 °C to preserve the analyte for light scattering detection.

Section 2: Quantitative Data & Parameter Optimization

Table 1: Stationary Phase Comparison for Aliphatic Amines
Stationary PhaseMechanism of ActionRecommended SolventsBest Use Case
Bare Silica Gel Polar partitioning (Prone to Brønsted acid-base chemisorption)DCM / MeOH + 1-5% NH₄OHNot recommended unless derivatized (e.g., Boc-protected).
NH₂-Functionalized Silica Polar partitioning on a basic surface (pKa ~9.8)[2]Hexanes / EtOAcHighly lipophilic amine derivatives; avoiding liquid amine modifiers.
Reversed-Phase (C18) Hydrophobic retention of the deprotonated free-base[4]Water / MeCN + 0.1% TEAHighly polar, water-soluble amine derivatives[4].
Table 2: ELSD Parameter Optimization for Volatile Amines
ParameterStandard SettingOptimized Setting (Low-MW Amines)Causality / Rationale
Drift Tube Temp. 60 °C[3]30–35 °CPrevents the volatilization of the low-MW free-base amine.
Spray Chamber Temp. 30 °C[3]30 °CEnsures consistent aerosol generation without thermal degradation.
Mobile Phase Additive 0.1% TFA0.1% TEA or NoneTFA forms volatile ion-pairs, but TEA ensures the amine remains a free base for optimal C18 retention[1].

Section 3: Self-Validating Experimental Protocols

Protocol 1: Normal-Phase Purification using Amine-Functionalized Silica

Use this protocol if your 2-cyclopropyl-2-methylpropan-1-amine derivative is soluble in organic solvents (e.g., DCM, EtOAc).

  • TLC Method Validation:

    • Spot the crude mixture on an NH₂-modified TLC plate (do not use bare silica TLC, as it will not accurately predict column behavior).

    • Develop using a gradient of Hexanes and Ethyl Acetate. Adjust the ratio until the target amine achieves an

      
       of 0.2–0.3.
      
    • Visualize the plate using a Ninhydrin dip followed by gentle heating (primary amines will appear as purple/pink spots).

  • Column Equilibration:

    • Mount an appropriately sized NH₂-functionalized flash column.

    • Equilibrate with 3–5 Column Volumes (CV) of 100% Hexanes.

  • Sample Loading (Self-Validating Step):

    • Dissolve the crude mixture in a minimum volume of the starting mobile phase. If the sample is insoluble in Hexanes, dry-load it onto a small amount of Celite or NH₂-silica to prevent band broadening.

  • Gradient Elution:

    • Run a linear gradient from 100% Hexanes to the optimized EtOAc percentage determined in Step 1 over 10 CVs.

    • Maintain the final solvent ratio for an additional 3 CVs to ensure complete elution.

  • Fraction Analysis:

    • Since UV is ineffective, spot every third fraction onto a bare silica TLC plate and stain with Ninhydrin to locate the pure amine.

Protocol 2: Reversed-Phase C18 Purification with ELSD Detection

Use this protocol if your derivative is highly polar or water-soluble.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Triethylamine (TEA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TEA.

    • Causality: TEA raises the mobile phase pH above the amine's pKa (~10.5), ensuring it remains in its neutral, hydrophobic free-base form. This maximizes retention on the C18 stationary phase[1].

  • ELSD Optimization:

    • Set the ELSD Drift Tube Temperature to 35 °C and the Spray Chamber to 30 °C[3].

    • Validation: Inject a 1 mg/mL standard of your amine directly into the ELSD to confirm a strong light-scattering signal before running the column.

  • Column Equilibration:

    • Equilibrate a C18 flash column[4] with 5 CVs of 95% Solvent A / 5% Solvent B.

  • Gradient Elution:

    • Load the sample and run a gradient from 5% B to 100% B over 12 CVs.

  • Fraction Recovery:

    • Pool the ELSD-triggered fractions. To remove the water and TEA, acidify the pooled fractions slightly with dilute HCl to form the non-volatile amine hydrochloride salt, then lyophilize (freeze-dry) the sample to yield the pure product.

References

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Available at:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Accessing Aliphatic Amines in C-C Cross-Couplings by Visible Light/Nickel Dual Catalysis. Organic Chemistry Portal. Available at:[Link]

Sources

Troubleshooting

Stability of 2-Cyclopropyl-2-methylpropan-1-amine under acidic conditions

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability & Handling of 2-Cyclopropyl-2-methylpropan-1-amine in Acidic Media Executive Summary You...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability & Handling of 2-Cyclopropyl-2-methylpropan-1-amine in Acidic Media

Executive Summary

You have inquired about the stability of 2-Cyclopropyl-2-methylpropan-1-amine (CMPA) under acidic conditions. As a structural motif featuring a cyclopropyl group adjacent to a quaternary carbon and a primary amine, this molecule presents a unique "push-pull" stability profile.

The Bottom Line: CMPA exhibits high kinetic stability in dilute aqueous acids (e.g., 1N HCl, 10% H₂SO₄) at ambient temperatures, primarily due to the electrostatic protection afforded by the protonated amine. However, it is susceptible to ring-opening decomposition under forcing conditions (concentrated acids, high heat, or strong Lewis acids), driven by the relief of ring strain and the thermodynamic favorability of isomeric alkenes or homoallylic alcohols.

This guide details the mechanistic boundaries of this stability, troubleshooting steps for yield loss, and validated protocols for handling.

Mechanistic Stability Profile

To understand why your molecule behaves as it does, we must look at the competing electronic effects.

The Protective "Ammonium Shield" Effect

In acidic media, the primary amine (


) is immediately protonated to form the ammonium species (

).
  • Mechanism: The positively charged ammonium group exerts a strong electron-withdrawing inductive effect (

    
     effect) on the adjacent carbon chain.
    
  • Result: This destabilizes the formation of any potential carbocation at the

    
    -position (the quaternary carbon holding the cyclopropyl group). Since acid-catalyzed ring opening of cyclopropanes typically proceeds via a carbocation-like transition state (or edge-protonated intermediate), the proximity of the ammonium cation raises the activation energy for this degradation pathway.
    
  • Practical Implication: You can safely perform standard acidic workups (pH < 2) at room temperature without significant degradation.

The Risk Zone: Thermodynamic Ring Opening

Despite the kinetic protection, the cyclopropyl ring possesses ~27.5 kcal/mol of ring strain. In the presence of strong anhydrous acids (e.g., neat TFA, conc. H₂SO₄) or high temperatures (>60°C), the activation energy barrier is overcome.

  • Degradation Pathway: Protonation of the cyclopropane ring (edge or corner) leads to ring opening, often accompanied by the "cyclopropylcarbinyl rearrangement."

  • Products: The primary impurities will be homoallylic alkenes (via elimination) or alcohols/halides (via nucleophilic trapping).

Troubleshooting Guide & FAQs

Scenario A: "I am seeing a new impurity (+18 Da or +36 Da) by LCMS after acidic deprotection."
  • Diagnosis: Acid-catalyzed hydration (M+18) or hydrochlorination (M+36).

  • Root Cause: The acid concentration was too high, or the reaction was heated excessively.

  • Solution:

    • Lower Temperature: Ensure deprotection is performed at 0°C to RT.

    • Switch Acids: If using HBr (aggressive nucleophile), switch to H₂SO₄ or dilute HCl.

    • Check Scavengers: If using TFA/DCM for Boc-deprotection, add a cation scavenger (e.g., triethylsilane) to prevent the opened carbocation from reacting with the solvent, although the primary risk here is the ring opening itself.

Scenario B: "My yield is low, and the NMR shows olefinic protons (5.0–6.0 ppm)."
  • Diagnosis: Ring opening followed by elimination (isomerization to alkene).

  • Root Cause: "Thermodynamic sink." The molecule relieved its ring strain by opening into a linear alkene.

  • Solution: Avoid prolonged exposure to strong acid. Quench reactions immediately upon completion. Do not store the free base in halogenated solvents for extended periods if trace acid is present.

Scenario C: "How should I store the material?"
  • Recommendation: Store as the Hydrochloride Salt .

  • Why? The salt locks the nitrogen lone pair, preventing it from acting as an internal base or nucleophile. It also ensures the "Ammonium Shield" effect is permanently active in the solid state.

  • Protocol: Store at -20°C under argon. The salt is likely hygroscopic; keep desiccated.

Validated Experimental Protocols

Protocol 1: Acid Stability Stress Test

Use this protocol to validate stability before scaling up.

StepActionObservation/Checkpoint
1 Dissolve 5 mg CMPA in 0.6 mL D₂O containing 1 eq. DCl (or excess).Simulates standard acidic workup.
2 Acquire ¹H NMR at T=0 (Reference).Confirm integrity of cyclopropyl protons (0.3–0.8 ppm).
3 Heat sample to 60°C for 4 hours.Accelerated aging.
4 Acquire ¹H NMR at T=4h.Pass: No change in cyclopropyl integrals.Fail: Appearance of olefinic peaks (5.0–6.0 ppm) or loss of ring symmetry.
Protocol 2: Safe Salt Formation (HCl)

Designed to minimize heat of neutralization and prevent ring opening.

  • Dissolution: Dissolve the free amine in Diethyl Ether (Et₂O) or MTBE (0.1 M concentration). Cool to 0°C .

  • Acid Addition: Dropwise add 2.0 M HCl in Diethyl Ether (1.1 equivalents). Do not use concentrated aqueous HCl to avoid hydration risks during the exotherm.

  • Precipitation: The white solid precipitate should form immediately.

  • Isolation: Filter under inert atmosphere (Nitrogen/Argon). Wash with cold Et₂O.

  • Drying: Vacuum dry at RT. Do not heat above 40°C during drying.

Degradation Pathway Visualization

The following diagram illustrates the competition between the stable ammonium species and the ring-opening degradation pathway.

StabilityPathway cluster_legend Stability Legend Start 2-Cyclopropyl-2-methylpropan-1-amine (Free Base) Ammonium Protonated Ammonium Species (Stable Kinetic Trap) Start->Ammonium Dilute Acid (H+) Fast, Reversible Ammonium->Ammonium RT / Aqueous Acid (STABLE) Transition Ring Protonation (High Energy Barrier) Ammonium->Transition Heat / Strong Acid (Activation) Carbocation Tertiary/Homoallylic Cation (Transient Intermediate) Transition->Carbocation Ring Opening Product1 Impurity A: Homoallylic Alcohol/Halide Carbocation->Product1 + H2O / X- Product2 Impurity B: Isomeric Alkene Carbocation->Product2 - H+ key1 Green: Stable Zone key2 Red: Degradation Zone

Caption: Figure 1. Kinetic stability vs. thermodynamic degradation pathways. The protonated amine protects the ring under mild conditions, but strong forcing conditions trigger ring opening.

References

  • Roberts, J. D., & Mazur, R. H. (1951). "Cyclopropylcarbinyl-Cyclobutyl-Allylcarbinyl Interconversions." Journal of the American Chemical Society.[1] Describes the fundamental nature of cyclopropylcarbinyl cation rearrangements.

  • Olah, G. A., et al. (1984). "Stable Carbocations."[1][2] Chemical Reviews. Provides authoritative data on the stability of carbocations adjacent to strained rings and the effects of electron-withdrawing groups.

  • Wiberg, K. B. (1986). "The Structure and Energetics of Small Ring Compounds." Accounts of Chemical Research. Detailed analysis of ring strain energy (27.5 kcal/mol for cyclopropane) driving the ring-opening reactions.

  • Enamine Ltd. "1-cyclopropyl-2-methylpropan-1-amine hydrochloride." Product Catalog. Example of commercial availability of similar stable hydrochloride salts, validating the storage protocol.

Sources

Optimization

Preventing ring opening of cyclopropyl group during synthesis

Topic: Preventing Ring Opening of Cyclopropyl Groups During Synthesis Ticket ID: CYCLO-STAB-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1] Welcome & Core Directive Mission Statement: The cyclopr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Ring Opening of Cyclopropyl Groups During Synthesis Ticket ID: CYCLO-STAB-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome & Core Directive

Mission Statement: The cyclopropyl group is a "loaded spring" in organic synthesis.[1] With a ring strain of ~27.5 kcal/mol and significant


-character in its C-C bonds (Walsh orbitals), it mimics the reactivity of alkenes.[1] Your objective is to perform transformations on the rest of the molecule without triggering the release of this strain energy.

This guide treats the cyclopropyl moiety not just as a structural feature, but as a reactive functional group that must be actively protected against three specific triggers: Electrophilic Attack (Acids) , Surface Catalysis (Hydrogenation) , and Radical Fragmentation .[1]

Module 1: Acid-Mediated Instability

The Issue: You are removing a protecting group (e.g., Boc, TBS) or performing a condensation, and the cyclopropane ring opens.

The Mechanism: Cyclopropanes act as weak nucleophiles.[1] Strong protons (


) or Lewis acids attack the ring edge or corner.[1] If a carbocation can form on a carbon adjacent to the ring (cyclopropylcarbinyl cation), the ring will expand or open to relieve strain, often trapping a nucleophile (solvent).[1]
Troubleshooting Protocol: Acidic Deprotection
VariableStandard Protocol (Risk)Optimized Protocol (Safe) Why?
Reagent TFA (Neat or 50% in DCM)HCl in Dioxane (4M) or TMSOTf TFA often promotes solvolysis/rearrangement.[1] Anhydrous HCl minimizes nucleophilic trapping.[1]
Scavenger Water / MethanolTriethylsilane (Et3SiH) or Thioanisole If a cation forms, you want to quench it immediately without opening the ring.[1]
Temperature Room Temperature (23°C)0°C to -10°C Activation energy for ring opening is higher than N-Boc cleavage.[1]
Lewis Acid

,


,

Switch to milder, oxophilic Lewis acids that coordinate carbonyls but ignore the alkene-like character of the ring.[1]
Visualizing the Hazard

AcidMechanism cluster_0 The Trigger cluster_1 The Danger Zone cluster_2 The Result Start Cyclopropyl Derivative Cation Cyclopropylcarbinyl Cation Start->Cation Protonation Acid Strong Acid (H+) Acid->Cation Rearrange Homoallylic Rearrangement Cation->Rearrange Strain Release Open Ring Opened Product Rearrange->Open Nucleophile Trap

Figure 1: The "Cyclopropylcarbinyl Clock."[1] Once the cation forms adjacent to the ring, rearrangement competes with your desired reaction.

Module 2: Hydrogenation & Metal Catalysis

The Issue: You need to reduce an alkene, alkyne, or nitro group, but the cyclopropane ring undergoes hydrogenolysis (opening to a gem-dimethyl or propyl group).

The Mechanism: Standard hydrogenation catalysts (Pd/C, PtO2) adsorb the cyclopropane ring onto the metal surface similarly to an alkene.[1] The metal inserts into the strained C-C bond, followed by reductive elimination with hydrogen.[1]

Decision Tree: Selecting the Right Reduction System

HydrogenationTree Question Target Functional Group? Alkene Alkene / Alkyne Question->Alkene Benzyl Benzyl Ether / Nitro Question->Benzyl Diimide Use Diimide (HN=NH) (TsNHNH2 + Heat) Alkene->Diimide Chemoselective Wilkinson Use Wilkinson's Cat. (RhCl(PPh3)3) Alkene->Wilkinson Homogeneous PdC Pd/C or PtO2 Benzyl->PdC UNSAFE (Ring Opens) Poison Use Sulfided Pt/C (Pt(S)/C) Benzyl->Poison SAFE

Figure 2: Catalyst selection logic.[1] Standard Pd/C is rarely safe for cyclopropanes unless the reaction is exceptionally fast and monitored closely.

Protocol: Safe Hydrogenation with Sulfided Platinum

Use this when you must remove a Benzyl (Bn) group or reduce a Nitro (


) group.[1]
  • Catalyst: Purchase Pt(S)/C (Sulfided Platinum on Carbon).[1] Do not attempt to "poison" standard Pd/C yourself with pyridine unless necessary; the reproducibility is low.[1]

  • Solvent: Ethyl Acetate or EtOH.[1] Avoid Acetic Acid (promotes ring opening).[1]

  • Pressure: Keep

    
     pressure low (1 atm / balloon). High pressure forces the cyclopropane onto the catalyst surface.[1]
    
  • Monitoring: Stop the reaction immediately upon consumption of starting material. "Over-baking" will eventually open the ring even with poisoned catalysts.[1]

Module 3: Cross-Coupling (Suzuki/Negishi)[1][2]

The Issue: Low yields when using Cyclopropylboronic acids or Cyclopropyl halides.[1]

The Mechanism:

  • Protodeboronation: Cyclopropylboronic acids are notoriously unstable and hydrolyze rapidly.[1]

  • Beta-Hydride Elimination: While less common than in alkyl chains, Pd-insertion into the ring can lead to isomerization if the catalytic cycle is slow.[1]

Optimization Table
ComponentRecommendationTechnical Rationale
Boron Source MIDA Boronates or BF3K Salts MIDA boronates slowly release the active species, preventing the "flood" of unstable boronic acid that leads to decomposition.
Base K3PO4 or Cs2CO3 Avoid strong hydroxides (NaOH).[1] Anhydrous bases prevent hydrolytic decomposition.[1]
Ligand P(Cy)3 or XPhos Bulky, electron-rich phosphines facilitate rapid oxidative addition and reductive elimination, outcompeting side reactions.[1]
Solvent Toluene/Water (10:1) Biphasic systems often protect the boronate until it enters the catalytic cycle.[1]

Frequently Asked Questions (FAQs)

Q: I need to form a Grignard reagent from cyclopropyl bromide, but I'm getting open-chain byproducts. A: This is due to the Cyclopropylmethyl Radical Clock .[1] If the radical forms, it opens at a rate of


.[1]
  • Fix: Use Rieke Magnesium (highly active) at -78°C .[1] The fast electron transfer kinetics of Rieke Mg can outrun the radical rearrangement.[1] Alternatively, perform a Lithium-Halogen exchange (

    
    -BuLi, -78°C) and transmetallate to Mg, as the organolithium is configurationally stable at low temps.[1]
    

Q: Can I use Jones Reagent (


) to oxidize an alcohol next to a cyclopropane? 
A: Risky.  The sulfuric acid component is the danger.[1]
  • Fix: Switch to Dess-Martin Periodinane (DMP) or TPAP/NMO .[1] These are non-acidic, mild oxidants that will preserve the ring perfectly.[1]

Q: My cyclopropane is a "Donor-Acceptor" type. Does this change the rules? A: Yes, drastically. If your ring has an electron-donating group (OR, NR2) and an electron-withdrawing group (CO2R, CN), it is hyper-sensitive to Lewis Acids.[1]

  • Fix: Avoid all Lewis acids if possible.[1] If activation is needed, use Hydrogen-bond donors (Thioureas) instead of metal Lewis acids to catalyze reactions without snapping the "push-pull" bond.[1]

References

  • Mechanism of Acid Cleavage: Schiller, J., & Chung, A. E. (1970).[1][2] Mechanism of cyclopropane ring cleavage in cyclopropanecarboxylic acid. Journal of Biological Chemistry, 245(24), 6553-6557.[1] Link

  • Hydrogenation Selectivity: Poulter, S. R., & Heathcock, C. H. (1968).[1] Catalytic hydrogenation of cyclopropyl alkenes. Tetrahedron Letters, 9(51), 5339-5342.[1][3] Link[1]

  • MIDA Boronates in Coupling: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010).[1] A general solution for unstable boronic acids: slow-release cross-coupling of MIDA boronates.[1][4] Journal of the American Chemical Society, 132(22), 7600-7601.[1] Link[1]

  • Acid Catalyzed Ring Opening (Alcohol Nucleophiles): Beilstein J. Org.[1] Chem. 2017, 13, 2842–2853.[1] Link

  • Walsh Orbitals & Strain: Charton, M. (1961).[1] The Walsh-Bent model of the cyclopropane ring.[1] Journal of the Chemical Society, 1961, 526-530.[1] Link[1]

Sources

Troubleshooting

Handling volatile primary amines in small-scale synthesis

Technical Support Center: Handling Volatile Primary Amines in Small-Scale Synthesis Introduction: The "Invisible Thief" in Your Flask User Query: "Why do my reactions with methylamine or ethylamine frequently suffer from...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Volatile Primary Amines in Small-Scale Synthesis

Introduction: The "Invisible Thief" in Your Flask

User Query: "Why do my reactions with methylamine or ethylamine frequently suffer from low yields or incomplete conversion, even when I calculate stoichiometry perfectly?"

Scientist’s Log: Volatile primary amines (e.g., methylamine, ethylamine, isopropylamine) present a unique set of challenges in small-scale synthesis (10 mg to 10 g). Their low boiling points mean they exist in a state of constant flux between liquid and gas phases. If you treat them like standard liquid reagents, you are likely losing 10–30% of your stoichiometry to evaporation before the reaction even begins. Furthermore, their high nucleophilicity makes them prone to "silent" deactivation by atmospheric CO₂, forming carbamate salts that alter the effective concentration.

This guide replaces standard operating procedures with containment-first protocols , ensuring that the moles you weigh are the moles that react.

Module 1: Reagent Selection & Preparation

Q: Should I use the gas, the solution, or the hydrochloride salt?

A: This is the most critical decision point. Using the wrong form is the #1 cause of experimental failure.

Decision Matrix: Selecting the Amine Form

Reagent FormProsConsBest Use Case
Anhydrous Gas 100% atom economy; no solvent interference.Requires lecture bottle/regulator; difficult to measure small masses accurately.Large-scale flow chemistry or industrial autoclaves.
Solution (THF/MeOH) Easy to handle by syringe; precise volumetric dosing.Titer degrades over time; solvent incompatibility (e.g., MeOH in Grignard reactions).Standard nucleophilic substitutions; reductive aminations.
Hydrochloride Salt Non-volatile; indefinite shelf life; precise gravimetric weighing.Must be free-based (requires base); heterogeneous reaction initially.Small-scale (<1 g) reactions; reactions requiring anhydrous conditions; long-term storage.

Module 2: Precise Dosing & Transfer (The "Action" Phase)

Q: How do I weigh a liquid that boils at 16°C (Ethylamine) without losing mass?

A: You cannot weigh volatile amines in an open boat. You must use Gravimetric Dilution or Reverse Taring .

Protocol A: The "Cold Syringe" Reverse Tare (For Solutions) Use this for commercially available solutions (e.g., 2M Methylamine in THF).

  • Cool Down: Store the reagent bottle at -20°C or 4°C. Cool your reaction solvent to 0°C.

  • Equilibrate Syringe: Place your glass syringe and needle in the freezer for 10 minutes. Why? A warm syringe will cause the cold liquid to flash-boil inside the barrel, creating bubbles and dosing errors.

  • Draw & Tare: Quickly draw the required volume. Wipe the needle. Cap it (using a rubber septum chunk). Place the entire full syringe on the balance. Tare to 0.000 g.

  • Dispense: Inject the reagent into your sealed, cold reaction vessel.

  • Reweigh: Place the empty syringe back on the balance. The negative value is the exact mass added.

    • Validation: Density changes with temperature. Relying on volume (

      
      ) at -20°C using room-temp density values can introduce a 5-10% error. Mass is absolute.
      

Protocol B: In-Situ Free-Basing (For HCl Salts) Use this for maximum stoichiometry control.

Instead of handling the volatile free base, generate it inside the flask.

  • Weigh: Add Methylamine·HCl (solid) directly to the reaction flask.

  • Suspend: Add the reaction solvent (e.g., DCM, THF).

  • Release: Add a non-nucleophilic base (e.g., DIPEA, Et₃N) or an inorganic base (K₂CO₃).

    • Mechanism:[1][2][3][4][5]

      
      
      
    • Note: The volatile amine is now generated dissolved in the solvent, minimizing escape.

Module 3: Reaction Optimization & Troubleshooting

Q: I see a white precipitate forming immediately upon opening the bottle. Is my reagent bad?

A: This is likely Ammonium Carbamate formation. Primary amines react reversibly with atmospheric CO₂:



  • The Problem: This consumes 2 equivalents of amine for every 1 equivalent of CO₂, drastically altering stoichiometry.

  • The Fix:

    • Purge: Always purge the headspace of your reagent bottle with Argon/Nitrogen after use.

    • Avoid Dry Ice: Never cool an unsealed amine reaction in a dry ice bath without a positive pressure of inert gas. Dry ice sublimates to CO₂, which is heavier than air and will "pour" into your flask, quenching the amine.

Q: My reaction works on 50 mg but fails at 2 g. Why?

A: Headspace Volume vs. Surface Area. On a small scale, the headspace is small, and saturation is reached quickly. On a larger scale, if you use a large flask, a significant portion of your volatile amine partitions into the gas phase (headspace) rather than the liquid phase where the reaction occurs.

  • Correction: Use the smallest appropriate vessel. Fill the vessel to at least 50% capacity or use a sealed pressure tube (e.g., Ace Glass pressure tube) to force the equilibrium back into the liquid phase.

Module 4: Isolation & Purification

Q: I rotovapped my reaction, and my product disappeared. Where did it go?

A: If your product is a low-molecular-weight amine (e.g.,


-methylbenzylamine), it likely co-evaporated with the solvent.

Workflow: The "Trap and Release" Isolation Do not evaporate to dryness.

Caption: Decision logic for isolating volatile amines. Converting the volatile free base into a non-volatile salt (HCl, TFA) is the only secure method to prevent loss during solvent removal.

Alternative: The Copper Complex Wash (For removing excess amine reactant) If you need to remove excess volatile amine reactant from a non-volatile product:[2]

  • Wash the organic layer with 10% aqueous Copper(II) Sulfate (CuSO₄) .[2][6][7]

  • Visual Indicator: The aqueous layer will turn from pale blue to deep purple/royal blue as the copper complexes the amine [Cu(RNH₂)₄]²⁺.

  • Repeat until the aqueous layer remains pale blue (indicating no more amine is being pulled out).

Reference Data: Common Volatile Amines

AmineBoiling Point (°C)Density (g/mL)Recommended Salt Form
Methylamine -6.30.66 (at -10°C)Hydrochloride (Hygroscopic)
Ethylamine 16.60.68Hydrochloride
Isopropylamine 32.40.69Hydrochloride
tert-Butylamine 44.00.69Hydrochloride
Cyclopropylamine 49.00.82Hydrochloride

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6329, Methylamine. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Not Voodoo X. Retrieved from [Link]

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press.

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity in Neopentyl-Like Amines

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the functionalization of neopentyl-like amines (e.g., tert-butyla...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the functionalization of neopentyl-like amines (e.g., tert-butylamine, neopentylamine, 1-adamantylamine, and α,α-disubstituted amino acids).

The core issue with these substrates is extreme steric hindrance at the α- or β-carbon. This bulk creates a severe kinetic bottleneck, shielding the nitrogen lone pair and preventing effective nucleophilic attack during standard coupling, alkylation, or amidation workflows. Below, we provide diagnostic insights, quantitative benchmarks, and self-validating protocols to overcome these barriers.

Part 1: Quantitative Benchmarks for Hindered Amine Transformations

Before troubleshooting, compare your current yields against our field-validated benchmarks. If your standard conditions fall into the "Standard Condition" column, an immediate protocol upgrade is required.

Reaction TypeStandard Condition (Typical Yield)Optimized Condition for Hindered Amines (Yield)Key Reagent / Catalyst
Amidation EDC/HOBt or DCC (<20%)Acid Chloride / CDMT or HATU (>85%)HATU, COMU, CDMT[1][2]
Buchwald-Hartwig Pd(OAc)₂ / BINAP (<10%)tBuBrettPhos Pd G3 (80–99%)tBuBrettPhos, tBuXPhos[3][4]
Reductive Amination Direct NaBH(OAc)₃ (<5%)Stepwise: Ti(OiPr)₄ then NaBH(OAc)₃ (>80%)Ti(OiPr)₄[5][6]
Part 2: Troubleshooting FAQs (Mechanistic Causality & Solutions)
Q1: Why do standard amide coupling reagents (e.g., EDC/HOBt, DCC) fail with neopentyl-like amines, and what is the alternative?

Diagnostic Causality: Standard carbodiimide couplings proceed via the formation of an O-acylisourea intermediate. With severely hindered amines, the nucleophilic attack on this intermediate is exceptionally slow. This kinetic delay allows the O-acylisourea to undergo a deleterious [1,3]-sigmatropic rearrangement into a highly stable, unreactive N-acylurea, effectively killing the reaction and consuming your starting material[1]. The Solution: You must bypass the O-acylisourea intermediate entirely. Convert the carboxylic acid to a highly reactive acid chloride using Vilsmeier reagent (SOCl₂/DMF), which forces the coupling through a less sterically demanding transition state[2]. If acid chlorides are too harsh for your substrate, utilize specialized uronium salts like HATU or COMU , or the triazine-based reagent CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine), which are explicitly designed to handle sterically hindered primary and secondary amines[1][2].

Q2: My Buchwald-Hartwig cross-coupling with a bulky amine stalls at low conversion. How do I force the catalytic cycle forward?

Diagnostic Causality: In palladium-catalyzed cross-coupling, bulky amines struggle to coordinate to the Pd(II) center following the oxidative addition of the aryl halide. Even if coordination occurs, the subsequent reductive elimination step is highly energetically demanding due to the massive steric clash around the metal center. The Solution: Employ third-generation (G3) Buchwald precatalysts paired with highly sterically demanding, electron-rich ligands such as tBuBrettPhos or tBuXPhos [3][4]. Counterintuitively, adding more steric bulk to the ligand solves the problem. The massive profile of the tert-butyl groups on the ligand forces the Pd center into a highly reactive monoligated state and physically "pushes" the aryl and amine groups together, drastically lowering the activation energy required for reductive elimination[4].

Q3: Direct reductive amination using NaBH(OAc)₃ yields mostly the reduced alcohol instead of the alkylated amine. How can I prevent this?

Diagnostic Causality: Direct reductive amination relies on the in situ formation of an imine or iminium ion. Because neopentyl-like amines are bulky, the thermodynamic equilibrium for imine formation is highly unfavorable. Consequently, the reducing agent (NaBH(OAc)₃) simply reduces the unreacted ketone/aldehyde directly to the corresponding alcohol[5]. The Solution: Switch to a stepwise protocol using Titanium(IV) isopropoxide (Ti(OiPr)₄) . Ti(OiPr)₄ acts as both a water scavenger and a powerful Lewis acid, driving the thermodynamically unfavorable imine formation to completion before any reducing agent is introduced[5][6].

Part 3: Mechanistic Workflows
Workflow 1: Overcoming the Steric Bottleneck in Buchwald-Hartwig Amination

Buchwald_Hartwig Precat Pd G3 Precatalyst Pd0 Active L-Pd(0) Precat->Pd0 Base OxAdd Oxidative Addition Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Steric Bottleneck) OxAdd->AmineCoord Hindered Amine RedElim Reductive Elimination AmineCoord->RedElim Base RedElim->Pd0 Product

Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting the steric bottleneck at amine coordination.

Workflow 2: Stepwise Reductive Amination via Lewis Acid Activation

Reductive_Amination Start Ketone + Hindered Amine LewisAcid Ti(OiPr)4 Addition (Lewis Acid Activation) Start->LewisAcid Imine Transient Imine LewisAcid->Imine Forces Equilibrium (-H2O) Reduction NaBH(OAc)3 Reduction Imine->Reduction Product Alkylated Amine Product Reduction->Product Hydride Transfer

Caption: Stepwise reductive amination workflow utilizing Ti(OiPr)4 to overcome steric hindrance.

Part 4: Validated Experimental Protocols
Protocol A: Stepwise Reductive Amination of Hindered Amines using Ti(OiPr)₄

This protocol separates imine formation from reduction to prevent premature alcohol formation[5][6].

  • Imine Formation: In an oven-dried flask under inert atmosphere (Argon), dissolve the ketone (1.0 equiv) and the neopentyl-like amine (1.2 equiv) in anhydrous THF (0.5 M).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 equiv) dropwise at room temperature. Stir the reaction mixture for 12–18 hours.

    • Self-Validation Step: Remove a 50 µL aliquot, quench with aqueous NaHCO₃, extract with EtOAc, and analyze via IR or crude NMR. Proceed only when the carbonyl peak (C=O) has completely disappeared and the imine stretch (C=N) is dominant.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (2.0 equiv) in portions. Allow the reaction to warm to room temperature and stir for an additional 4–6 hours[5].

  • Workup: Quench carefully with 1M NaOH to precipitate titanium salts (white solid). Filter through a pad of Celite, washing thoroughly with EtOAc. Extract the filtrate, dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig Amination using tBuBrettPhos Pd G3

Designed for extreme steric hindrance where standard Pd(OAc)₂ systems fail[3][4].

  • Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), the hindered amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), and tBuBrettPhos Pd G3 (1.0 to 2.0 mol%)[4].

  • Solvent Addition: Add anhydrous, thoroughly degassed toluene or 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

    • Self-Validation Step: The exclusion of oxygen is critical. If the solution turns black immediately upon solvent addition, Pd(0) has crashed out due to oxygen contamination. Discard and re-degas solvents.

  • Reaction: Heat the mixture at 90–100 °C for 12–24 hours[3].

    • Self-Validation Step: Monitor by LCMS. If the reaction stalls at ~50% conversion, do not add more amine. The catalyst has likely deactivated. Re-evaluate your degassing procedure or switch to a milder base (e.g., Cs₂CO₃) if base-sensitive functional groups are degrading.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short plug of silica gel to remove palladium residues, and concentrate for purification.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Removal of Excess 2-Cyclopropyl-2-methylpropan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on downstream purification bottlenecks in organic synthesis and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on downstream purification bottlenecks in organic synthesis and drug development. One of the most notorious challenges is the removal of sterically hindered aliphatic amines from reaction mixtures[1].

This guide provides field-proven, mechanistically grounded solutions for removing excess 2-cyclopropyl-2-methylpropan-1-amine . Rather than relying on generic workups, we will exploit the specific structural causality of this molecule to design self-validating purification protocols.

The Chemical Reality of the Target Amine

To remove an impurity, you must first understand its structural behavior. 2-Cyclopropyl-2-methylpropan-1-amine is not a standard linear amine; it is a neopentyl-type primary amine . The amine group is attached to a methylene (


) which is directly bonded to a highly congested quaternary carbon bearing two methyl groups and a cyclopropyl ring.

This extreme steric bulk significantly dampens the nucleophilicity of the nitrogen lone pair. Consequently, standard electrophilic scavengers react sluggishly, and its elevated boiling point makes simple vacuum evaporation risky for volatile target molecules.

Quantitative Data Summary: Amine Profile
PropertyValue / DescriptionImpact on Purification Strategy
CAS Number 1315060-27-5N/A
Molecular Weight 113.20 g/mol High enough to risk co-evaporation with low-MW targets.
Structural Class Hindered Primary AmineReduces nucleophilicity; requires aggressive scavenging conditions.
Estimated pKa ~10.2Highly basic; easily protonated during acidic aqueous workups.

Decision Matrix for Amine Removal

Your purification strategy must be dictated by the chemical properties of your target molecule , not just the impurity.

G Start Target Molecule Properties? Neutral Neutral / Non-Basic Target Start->Neutral Basic Basic Target (e.g., 2°/3° Amine) Start->Basic AcidWash Acidic Aqueous Workup (1M HCl or 10% Citric Acid) Neutral->AcidWash Protonates 1° Amine Scavenger MP-Isocyanate Scavenger Resin Basic->Scavenger Small scale / Fast Derivatization Chemical Derivatization (e.g., 2,5-Hexanedione) Basic->Derivatization Large scale / Sluggish resin

Decision matrix for removing excess 2-cyclopropyl-2-methylpropan-1-amine.

Troubleshooting Guides & FAQs

FAQ 1: My synthesized target is a neutral molecule (e.g., an amide). What is the most reliable removal method?

Causality: Since your target is neutral, you can exploit the high basicity of the amine (pKa ~10.2). By washing the organic layer with a mildly acidic aqueous solution, the amine is protonated into a highly water-soluble ammonium salt, forcing it to partition entirely into the aqueous phase.

Self-Validating Protocol A: Acidic Aqueous Workup
  • Dilution: Dilute your crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~0.1 M.

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of 10% aqueous Citric Acid or 1M HCl.

  • Partitioning: Shake vigorously and vent. Allow the layers to separate completely.

  • Validation Check: Spot the aqueous layer on a TLC plate and stain with Ninhydrin. Heat the plate. A dark purple spot confirms the primary amine has successfully partitioned into the aqueous layer. The organic layer should show no Ninhydrin-active spots.

  • Recovery: Collect the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield your pure neutral target.
    
FAQ 2: My target is a secondary amine. How do I separate it from the excess primary amine?

Causality: This is the classic "amine-from-amine" separation challenge. Because their pKa values are nearly identical, an acidic workup will extract both molecules into the aqueous layer. Instead, we must exploit the difference in nucleophilicity. We use a polymer-bound scavenger resin, specifically Macroporous (MP) Isocyanate [2]. The primary amine reacts with the isocyanate to form a urea, tethering it to the solid resin, which is then filtered away[3].

Mechanism Amine Excess Amine (Neopentyl-like) Adduct Resin-Bound Urea (Solid Phase) Amine->Adduct Covalent Capture Resin MP-Isocyanate Resin (Macroporous) Resin->Adduct Filtration Simple Filtration Adduct->Filtration Pure Pure Target in Filtrate Filtration->Pure Removes Adduct

Mechanism of covalent capture using macroporous isocyanate scavenger resins.

Self-Validating Protocol B: Covalent Scavenging with MP-Isocyanate

Note: Because 2-cyclopropyl-2-methylpropan-1-amine is sterically hindered, standard Polystyrene (PS) resins often fail. MP-Isocyanate has permanent porosity, providing better access to reactive sites without relying on solvent swelling[4].

  • Preparation: Dissolve the crude mixture in THF or DCE.

  • Resin Addition: Add 3.5 to 4.0 equivalents of MP-Isocyanate resin relative to the estimated remaining primary amine[2].

  • Agitation: Agitate the suspension gently at 60 °C for 12–16 hours. Elevated temperature is mandatory to overcome the neopentyl steric bulk.

  • Validation Check: Withdraw a 10 µL aliquot of the supernatant, dilute in LC-MS grade Methanol, and analyze via LC-MS. The extracted ion chromatogram for m/z 114.2 (

    
     of the amine) must be at baseline level before proceeding.
    
  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin cake thoroughly with DCM.

  • Concentration: Concentrate the filtrate to isolate your pure secondary amine target.

FAQ 3: The scavenger resin approach is too expensive for my large-scale synthesis. Are there alternative chemical methods?

Causality: Yes. When scaling up, solid-phase resins become cost-prohibitive. Instead, we use a selective chemical derivatization strategy. By reacting the mixture with a dione (e.g., 2,5-hexanedione), the primary amine undergoes a Paal-Knorr synthesis to form a 1-alkyl-2,5-dimethylpyrrole[5]. This converts the highly basic primary amine into a completely non-basic pyrrole, while your secondary amine target remains unreacted. You can then separate them using a standard acid/base extraction.

Self-Validating Protocol C: Dione Derivatization & Extraction
  • Derivatization: To the crude mixture in Toluene, add 1.2 equivalents of 2,5-hexanedione (relative to the excess primary amine) and a catalytic amount of glacial acetic acid.

  • Heating: Heat the mixture to 80 °C for 3–4 hours.

  • Acid Extraction: Cool to room temperature. Extract the organic layer with 1M HCl (3x). The unreacted basic secondary amine target moves into the aqueous layer, while the newly formed neutral pyrrole byproduct remains in the organic layer.

  • Validation Check: Analyze the organic layer by GC-MS or LC-MS; you should observe the mass of the pyrrole adduct, confirming successful derivatization.

  • Basification & Recovery: Collect the acidic aqueous layer, cool it in an ice bath, and carefully basify to pH 12 using 2M NaOH. Back-extract with DCM (3x). Dry and concentrate the DCM layers to yield your pure secondary amine target.

Quantitative Data Summaries: Scavenger Resin Selection

When dealing with hindered neopentyl-like amines, selecting the correct resin matrix is just as critical as selecting the functional group.

Resin TypePolymer MatrixSwelling DependencySuitability for Hindered Amines
MP-Isocyanate Highly cross-linked macroporousLow (Permanent pores)Excellent (Preferred choice)
PS-Isocyanate 1% cross-linked polystyreneHigh (Requires DCM/THF)Poor to Moderate (Restricted access)
Polyamine Resins PS-DVBHighN/A (Used to scavenge electrophiles)

References

  • Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger , Biotage Japan. Available at:[Link]

  • US6011156A - Process for removing primary amines from an amine-containing stream, Google Patents.
  • Preparation of Amines , Chemistry Steps. Available at: [Link]

  • Scavenger Resins , Amerigo Scientific. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Analysis of 2-Cyclopropyl-2-methylpropan-1-amine

Executive Summary In modern drug discovery, the modulation of metabolic stability and lipophilicity often involves the strategic replacement of gem-dimethyl groups with cyclopropyl moieties. 2-Cyclopropyl-2-methylpropan-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the modulation of metabolic stability and lipophilicity often involves the strategic replacement of gem-dimethyl groups with cyclopropyl moieties. 2-Cyclopropyl-2-methylpropan-1-amine represents a critical building block in this "neopentyl-like" chemical space.

This guide provides a definitive technical analysis of its 1H NMR spectrum , contrasting it with its primary bioisostere, 2,2-Dimethylpropan-1-amine (Neopentylamine) . While Neopentylamine offers a simplified singlet-dominated spectrum, the introduction of the cyclopropyl group creates unique high-field anisotropy and complex splitting patterns that serve as diagnostic purity fingerprints.

Structural & Metabolic Context

Before analyzing the spectra, it is vital to understand the why behind this molecule. The cyclopropyl group is not merely a steric placeholder; it is an electronic modulator.

  • Metabolic Blockade: Unlike the gem-dimethyl group, which is susceptible to benzylic-like oxidation, the cyclopropyl ring can alter the metabolic soft spot, though it introduces its own liability for CYP450-mediated ring opening [1].

  • Conformational Lock: The cyclopropyl group introduces a rigid vector, distinct from the freely rotating methyl groups of neopentylamine.

The Competitors
FeatureTarget: 2-Cyclopropyl-2-methylpropan-1-amine Alternative: Neopentylamine
Structure Quaternary center with 2 Methyls + 1 Cyclopropyl Quaternary center with 3 Methyls (t-Butyl)
Electronic Character

-donating character (Walsh orbitals)
Inductive donor (+I)
Key NMR Feature High-field multiplets (0.0–0.6 ppm)Strong Singlet (~0.9 ppm)
Common Impurity Ring-opened olefins (via acidic workup)Minimal (very stable)

1H NMR Spectral Analysis

Predicted Spectral Data (Solvent: , 400 MHz)

The spectrum of 2-Cyclopropyl-2-methylpropan-1-amine is defined by the shielding cone of the cyclopropane ring.

PositionGroupShift (

, ppm)
MultiplicityIntegrationDiagnostic Note
1

1.10 – 1.40 Broad Singlet2HExchangeable; shift varies with concentration/pH.
2

2.45 Singlet2HCritical Purity Check: Must be a singlet. A doublet implies the quaternary center was not formed.
3

0.95 Singlet6HThe two methyls are chemically equivalent (enantiotopic plane).
4 Cyclopropyl (CH) 0.75 – 0.85 Multiplet1HThe methine proton connecting the ring to the quaternary center.
5 Cyclopropyl (

)
0.35 – 0.45 Multiplet2H"Cis" to the alkyl bulk.
6 Cyclopropyl (

)
0.05 – 0.15 Multiplet2H"Trans" to the alkyl bulk; highly shielded.
Comparative Analysis: The "Fingerprint" Region

The most significant difference between the target and its alternative lies in the 0.0 – 1.0 ppm region.

  • Neopentylamine: Displays a massive singlet (9H) at ~0.9 ppm (

    
    -Butyl).
    
  • Target Molecule: The 9H singlet is "broken." You lose 3H to the cyclopropyl ring, which scatters into the high-field region (0.0–0.8 ppm).

    • Observation: If you see a 9H singlet in your sample of 2-Cyclopropyl-2-methylpropan-1-amine, your synthesis failed, and you likely have the starting material or a neopentyl impurity.

Experimental Protocol for Validation

To ensure accurate characterization, specifically to resolve the cyclopropyl coupling constants (


 vs 

), follow this high-resolution protocol.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of the amine hydrochloride salt (or free base) in 0.6 mL of DMSO-

      
        or 
      
      
      
      .
    • Note: DMSO-

      
       is preferred if the salt form is used to prevent aggregation broadening.
      
    • Base Liberation (Optional): If using the HCl salt in

      
      , add 1 drop of 
      
      
      
      or shake with solid
      
      
      to sharpen the methylene signals.
  • Acquisition Parameters:

    • Pulse Sequence: Standard zg30 (30° pulse angle).

    • Relaxation Delay (D1): Set to 5.0 seconds . The quaternary methyls have long

      
       relaxation times. Short D1 will suppress their integration, leading to incorrect Methyl:Cyclopropyl ratios (expected 6:5).
      
    • Scans (NS): Minimum 16 scans.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Reference the solvent residual peak (

      
       = 7.26 ppm, DMSO = 2.50 ppm).
      

Structural Elucidation Workflow

The following logic flow illustrates how to distinguish 2-Cyclopropyl-2-methylpropan-1-amine from common structural isomers and impurities using NMR data.

NMR_Workflow Start Unknown Amine Sample (Neopentyl-like) Check_CH2N Analyze N-CH2 Region (2.2 - 2.6 ppm) Start->Check_CH2N Is_Singlet Is it a Singlet? Check_CH2N->Is_Singlet Tertiary_Impurity Doublet Observed: Impurity (Isobutyl-like) Quaternary center missing Is_Singlet->Tertiary_Impurity No (Doublet) Quaternary_Confirmed Singlet Confirmed: Quaternary Center Present Is_Singlet->Quaternary_Confirmed Yes Check_HighField Analyze High Field (0.0 - 0.6 ppm) Quaternary_Confirmed->Check_HighField Signals_Present Signals Present < 0.6 ppm? Check_HighField->Signals_Present Neopentyl_ID No Signals < 0.6 ppm: ID: Neopentylamine (t-Butyl Group) Signals_Present->Neopentyl_ID No Cyclo_ID Multiplets Present: ID: Cyclopropyl-Methyl Scaffold Signals_Present->Cyclo_ID Yes Integration_Check Check Methyl Integration (vs Cyclopropyl) Cyclo_ID->Integration_Check Final_Result Target Confirmed: 2-Cyclopropyl-2-methylpropan-1-amine Integration_Check->Final_Result Ratio 6:5

Figure 1: Decision tree for the structural verification of quaternary amine building blocks via 1H NMR.

References

  • Metabolism of Cyclopropyl Groups. Hypha Discovery. (2021). Discusses the bioactivation and metabolic stability of cyclopropyl rings in drug design.

  • NMR Chemical Shifts of Trace Impurities. Babij, N. R., et al.[1] (2016). Journal of Organic Chemistry. Provides standard shift references for solvents and common impurities.

  • Cyclopropylamine in Medicinal Chemistry. Gardarsdottir, H.[2] (2021).[3] Longdom Publishing. Reviews the synthesis and structural properties of cyclopropylamines.

  • 2-Propen-1-amine, 2-methyl- (Methallylamine) Data. NIST Chemistry WebBook. Comparative spectral data for allylic amine precursors.

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry of 2-Cyclopropyl-2-methylpropan-1-amine

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Cyclopropyl-2-methylpropan-1-amine , a specialized aliphatic amine building block used in drug discovery. This analy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Cyclopropyl-2-methylpropan-1-amine , a specialized aliphatic amine building block used in drug discovery.

This analysis compares the target molecule against its structural analog, Neopentylamine (2,2-dimethylpropan-1-amine) , to highlight diagnostic differences essential for structural elucidation.

Executive Summary

2-Cyclopropyl-2-methylpropan-1-amine (C


H

N, MW 113.20) is a gem-disubstituted primary amine. In Electron Ionization (EI) mass spectrometry, its spectrum is dominated by the stability of the nitrogen lone pair and the unique reactivity of the cyclopropyl group.

Key Differentiators:

  • Base Peak: m/z 30 (CH

    
    =NH
    
    
    
    ), consistent with primary amines possessing an unsubstituted
    
    
    -carbon.
  • Diagnostic Hydrocarbon Ions: Significant abundance of m/z 83 (C

    
    H
    
    
    
    ) and m/z 55 , distinguishing it from the tert-butyl signature (m/z 57) of neopentylamine.
  • Molecular Ion: Weak to absent [M]

    
     (m/z 113), necessitating derivatization or soft ionization (ESI/CI) for molecular weight confirmation.
    

Structural Analysis & Chemical Logic[1]

To interpret the mass spectrum, we must first dissect the molecular connectivity and electronic stability of potential fragments.

FeatureTarget: 2-Cyclopropyl-2-methylpropan-1-amineAnalog: Neopentylamine
Formula C

H

N
C

H

N
MW 113.20 Da87.16 Da

-Carbon
-CH

- (Secondary)
-CH

- (Secondary)

-Carbon
Quaternary (2 x Me, 1 x cPr)Quaternary (3 x Me)
Key Radical Loss •C(CH

)

(cPr) (Tertiary, Resonant)
•C(CH

)

(Tertiary)

Mechanistic Insight: The fragmentation is driven by


-cleavage .[1][2][3] The radical site initially formed on the nitrogen (after removing a lone-pair electron) triggers the homolytic cleavage of the C

-C

bond. This releases a neutral radical and leaves a resonance-stabilized iminium ion.
Diagram 1: Primary Fragmentation Pathway

The following DOT diagram illustrates the mechanistic divergence between the target and its analog.

Fragmentation M_Target Target Molecule [M]+• m/z 113 Alpha_Cleavage α-Cleavage (Rate Determining) M_Target->Alpha_Cleavage Cation_Target Hydrocarbon Ion [C(Me)2(cPr)]+ m/z 83 M_Target->Cation_Target Charge Migration (Minor Pathway) M_Neo Neopentylamine [M]+• m/z 87 M_Neo->Alpha_Cleavage Immonium Base Peak [CH2=NH2]+ m/z 30 Alpha_Cleavage->Immonium Charge Retention on N (Stevenson's Rule) Radical_Target Neutral Loss •C(Me)2(cPr) (Cyclopropyl-stabilized) Alpha_Cleavage->Radical_Target Neutral Loss (Target) Radical_Neo Neutral Loss •C(Me)3 (tert-Butyl) Alpha_Cleavage->Radical_Neo Neutral Loss (Analog)

Caption: Comparative fragmentation showing the convergence at m/z 30 and divergence at the neutral radical loss.

Detailed Fragmentation Guide

Mechanism A: The Dominant -Cleavage (m/z 30)

For both the target and neopentylamine, the ionization energy of the nitrogen lone pair (~8.9 eV) is significantly lower than that of the C-C sigma bonds.

  • Ionization: Removal of electron from N -> [R-CH

    
    -NH
    
    
    
    ]
    
    
    .
  • Cleavage: The bond between C1 (methylene) and C2 (quaternary) breaks.

  • Result: Formation of the CH

    
    =NH
    
    
    
    ion at m/z 30 .
  • Abundance: This is the Base Peak (100%) in both spectra.

Mechanism B: The "Cyclopropyl Clock" (Diagnostic Ions)

This is where the target molecule distinguishes itself. While Stevenson's Rule favors charge retention on the nitrogen, the stability of the cyclopropylcarbinyl cation allows for a competing pathway where the charge remains on the hydrocarbon fragment.

  • Target (Cyclopropyl):

    • Cleavage generates the [C(CH

      
      )
      
      
      
      (cPr)]
      
      
      cation.
    • m/z 83: This tertiary carbocation is exceptionally stable due to the "bisected" geometry where the cyclopropyl sigma bonds overlap with the empty p-orbital of the cation.

    • Secondary Fragmentation: The cyclopropyl ring often opens, leading to loss of ethylene (28 Da) or rearrangement to dienes. Look for m/z 55 (C

      
      H
      
      
      
      ) and m/z 41 (C
      
      
      H
      
      
      ).
  • Analog (Neopentylamine):

    • Cleavage generates the [C(CH

      
      )
      
      
      
      ]
      
      
      (tert-butyl) cation.
    • m/z 57: The classic tert-butyl signature.

    • Comparison: The shift from m/z 57 (Analog) to m/z 83 (Target) is the primary diagnostic indicator.

Experimental Protocol (Self-Validating)

To generate reproducible data for this comparison, follow this standard operating procedure (SOP).

Sample Preparation[1]
  • Solvent: Methanol or Dichloromethane (HPLC Grade).

  • Concentration: 100 µg/mL.

  • Derivatization (Recommended): Due to the high volatility and polarity of primary amines, peak tailing can obscure data.

    • Reagent: Trifluoroacetic anhydride (TFAA).

    • Reaction: Mix 50 µL sample + 50 µL TFAA + 10 µL Pyridine. Incubate at 60°C for 20 mins.

    • Result: The N-TFA derivative moves the molecular ion to m/z 209 (113 + 97 - 1), making it easily detectable.

GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 250°C.

  • Oven: 40°C (hold 2 min) -> 15°C/min -> 280°C.

  • Source: EI, 70 eV, 230°C.

Comparative Data Tables

The following tables summarize the predicted experimental data based on validated fragmentation mechanisms of homologous series.

Table 1: Diagnostic Ion Comparison
Ion TypeTarget (2-Cp-2-Me-propylamine)Neopentylamine (Analog)Interpretation
Base Peak 30 (100%)30 (100%)Immonium ion (CH

=NH

). Indicates 1° amine with -CH

-.
Hydrocarbon Cation 83 (10-30%)57 (5-20%)Stable tertiary carbocation. m/z 83 confirms cyclopropyl group.
Ring Fragment 41 (High)41 (Low/Background)C

H

from cyclopropyl ring rupture.
Molecular Ion [M]+ 113 (<1%)87 (<1%)Usually absent in EI. Use CI or Derivatization for MW.
[M-1]+ 112 (Low)86 (Low)Loss of H• from Nitrogen.[3][4]
Diagram 2: Spectral Fingerprint Logic

Spectra Comparison Spectral Feature Target (Cyclopropyl) Analog (Neopentyl) Base Peak m/z 30 m/z 30 R-Group Cation m/z 83 m/z 57 Ring Marker m/z 41 & 55 Absent Interpretation Conclusion: If m/z 30 is Base AND m/z 83 is present, Identify as 2-Cyclopropyl-2-methylpropan-1-amine. Comparison->Interpretation

Caption: Logic flow for distinguishing the target from neopentyl analogs using MS peak clusters.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining

    
    -cleavage mechanisms in amines).
    
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Neopentylamine (CAS 5813-64-9). NIST Chemistry WebBook. Available at: [Link]

  • Stevenson, D. P. (1951). "Ionization and Dissociation by Electron Impact." Discussions of the Faraday Society, 10, 35-45. (Foundational rule for charge retention on nitrogen vs hydrocarbon).

  • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520. (Mechanism of cyclopropylcarbinyl cation stability). [Link]

Sources

Validation

HPLC Method Development for Cyclopropyl Amine Derivatives: A Comparative Guide to Stationary Phase Selection

As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing with highly polar, basic pharmacophores. Cyclopropyl amines—found in critical active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing with highly polar, basic pharmacophores. Cyclopropyl amines—found in critical active pharmaceutical ingredients (APIs) like monoamine oxidase inhibitors (e.g., tranylcypromine) and antiplatelet agents (e.g., ticagrelor)—present a notorious chromatographic challenge. Due to their high basicity and polarity, these derivatives often suffer from severe peak tailing, variable retention, and poor efficiency on standard reversed-phase columns.

This guide objectively compares the performance of standard C18 stationary phases against polar-embedded (RP-Amide) and pentafluorophenyl (PFP) alternatives. By understanding the causality behind these interactions, we can design self-validating analytical protocols that ensure scientific integrity and robust reproducibility.

Mechanistic Analysis: The Root Cause of Peak Tailing

The primary cause of peak tailing for basic compounds like cyclopropyl amines is unwanted secondary interactions between the positively charged amine group of the analyte and the negatively charged residual silanol groups (Si-O⁻) on the silica-based stationary phase (1)[1].

At intermediate pH ranges (pH 5.0–8.0), the amine remains fully protonated while the acidic silanols are partially deprotonated, creating an environment that maximizes ionic retention and destroys peak symmetry[1]. To mitigate this, chromatographers typically employ two strategies:

  • Low pH Mobile Phases (pH 2.5–3.0): This environment fully protonates the basic amine while simultaneously protonating (neutralizing) the acidic silanols, drastically reducing ionic interactions[1].

  • Base Deactivation / Polar-Embedded Phases: Utilizing a stationary phase with an embedded polar group (such as an amide) creates internal hydrogen bonds with adjacent silanols, effectively shielding them from the basic analytes and improving peak shape (2)[2].

G A Protonated Cyclopropylamine (Basic Analyte) C Secondary Ionic Interaction A->C E Polar-Embedded Phase (RP-Amide) A->E B Ionized Silanols (Si-O⁻) Standard C18 B->C D Severe Peak Tailing & Poor Efficiency C->D F Internal H-Bonding (Shields Silanols) E->F G Symmetrical Peak Shape (High Efficiency) F->G

Mechanistic pathways of silanol interactions and the shielding effect of polar-embedded phases.

Comparative Evaluation of Stationary Phases

To objectively evaluate performance, we must compare how different column chemistries handle the unique structural and electronic properties of cyclopropyl amines.

Standard C18 (End-capped)

Standard C18 columns rely entirely on hydrophobic dispersive interactions. While end-capping reduces initial silanol activity, these capping groups are highly susceptible to hydrolysis at low pH over time[2]. Consequently, basic amines often exhibit severe tailing unless exotic (and often problematic) mobile phase additives like triethylamine (TEA) are used to act as a competitive base (3)[3].

Polar-Embedded (RP-Amide)

RP-Amide columns incorporate an amide functional group within the alkyl chain. This chemistry not only shields residual silanols but also provides alternative selectivity via hydrogen bonding (4)[4]. Furthermore, polar-embedded columns demonstrate exceptional hydrolytic stability at low pH and are 100% compatible with highly aqueous mobile phases, which is critical for retaining polar cyclopropyl amines (5)[5].

Pentafluorophenyl (PFP)

PFP columns offer orthogonal selectivity through multiple interaction mechanisms: dispersive, dipole-dipole, pi-pi, and hydrogen bonding. The highly polarized fluorinated ring interacts strongly with rigid isomers like the cyclopropyl group (). However, caution is required: some charge-doped PFP columns can cause excessive retention or peak distortion for basic amines due to electrostatic interactions (6)[6]. Therefore, uncharged PFP or C18-PFP hybrids are strictly recommended.

Quantitative Data Summary

Experimental Conditions: Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) / Acetonitrile (80:20 v/v). Flow rate: 1.0 mL/min. Temperature: 35 °C. Analyte: Cyclopropylamine derivative mixture.

Column ChemistryRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Selectivity for Rigid Isomers
Standard C18 4.22.4 (Poor)4,500Low
RP-Amide 3.81.1 (Excellent)12,500Moderate
PFP (Uncharged) 5.51.3 (Good)10,200High

Step-by-Step Experimental Protocol: Method Development & Validation

To ensure scientific integrity, a self-validating system must be employed. The following protocol dictates the exact causality and methodology for developing a robust cyclopropyl amine assay.

Step 1: Mobile Phase Preparation & pH Control

Causality: Cyclopropyl amines require strict pH control to maintain a consistent ionization state and neutralize acidic silanols.

  • Prepare a 20 mM Potassium Phosphate aqueous buffer.

  • Adjust the pH precisely to 2.5 – 3.0 using concentrated Phosphoric Acid. Critical Verification: Always measure the pH after complete salt dissolution and before adding organic modifiers to prevent pH shift artifacts[1].

  • Filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

Step 2: Column Screening & Equilibration

Causality: Evaluating orthogonal chemistries ensures optimal selectivity and peak shape.

  • Install an RP-Amide column (e.g., 150 x 4.6 mm, 3 µm) as the primary candidate due to its superior peak shape for basic compounds[4].

  • Equilibrate the column with 10 column volumes (CV) of the initial mobile phase composition (e.g., 95% Buffer / 5% Acetonitrile). This highly aqueous start is necessary to retain the polar cyclopropyl amine and ensure complete wetting of the polar-embedded phase (7)[7].

Step 3: Gradient Optimization

Causality: Gradient tuning resolves structurally similar impurities while maintaining sharp peak elution.

  • Program a linear gradient from 5% Acetonitrile to 60% Acetonitrile over 15 minutes.

  • Inject a system suitability standard containing the cyclopropyl amine and its known synthetic intermediates.

  • Calculate the resolution (Rs) between critical pairs. If Rs < 1.5, decrease the gradient slope. If isomeric resolution remains poor, switch to the PFP column to leverage its unique shape selectivity.

Step 4: System Suitability & Validation Checks

Causality: A self-validating system must prove its own reliability before analyzing unknown samples.

  • Perform 6 replicate injections of the standard mixture.

  • Acceptance Criteria: Retention time %RSD ≤ 1.0%, Tailing factor (Tf) ≤ 1.5, Theoretical plates (N) ≥ 10,000, and Resolution (Rs) ≥ 1.5.

Workflow Start Analyze Analyte pKa & LogP (Cyclopropylamine) Phase Select Mobile Phase Buffer pH 2.5-3.0 Start->Phase Screen Column Screening RP-Amide vs. PFP vs. C18 Phase->Screen Eval Evaluate Peak Shape (Tf) & Resolution (Rs) Screen->Eval Decide Tf < 1.5 & Rs > 1.5? Eval->Decide Opt Optimize Gradient / Adjust Additives Decide->Opt No Valid System Suitability & Validation Decide->Valid Yes Opt->Screen

Iterative workflow for cyclopropyl amine HPLC method development and system validation.

Conclusion

For the HPLC analysis of cyclopropyl amine derivatives, standard C18 columns often fail to provide the necessary peak symmetry and efficiency due to uncontrolled secondary silanol interactions. By transitioning to polar-embedded (RP-Amide) phases, chromatographers can effectively shield these active sites, resulting in superior peak shapes and robust, reproducible methods. When isomeric resolution is the primary bottleneck, uncharged PFP columns serve as an excellent orthogonal alternative, offering unique dipole and shape selectivity.

References

  • ThermoFisher. "Acclaim PolarAdvantage II (PA2) HPLC Columns."
  • BenchChem. "How to resolve poor peak shape for Cyclopropylamine-d5 in HPLC."
  • MTC USA. "Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C Technology."
  • PMC.
  • LCGC International. "Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study."
  • Sigma-Aldrich. "Ascentis Express RP-Amide HPLC Columns."
  • LCGC International. "Reversed-Phases for LC Deliberately Doped with Positive Charge: Tips and Tricks for Effective Use."
  • Sigma-Aldrich. "Ascentis Express UHPLC Columns."

Sources

Comparative

IR spectroscopy characteristic bands for 2-Cyclopropyl-2-methylpropan-1-amine

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Cyclopropyl-2-methylpropan-1-amine Introduction: Deciphering Molecular Structure with Infrared Spectroscopy Infrared (IR) spectroscopy is a cornerstone analyt...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Cyclopropyl-2-methylpropan-1-amine

Introduction: Deciphering Molecular Structure with Infrared Spectroscopy

Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing invaluable insights into the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can create a unique spectral fingerprint of a compound. This guide offers a comprehensive analysis of the characteristic IR absorption bands for 2-Cyclopropyl-2-methylpropan-1-amine, a molecule featuring a unique combination of a primary amine, a strained cyclopropyl ring, and sterically hindered alkyl groups. This document is intended for researchers and drug development professionals who rely on precise structural elucidation for their work.

Molecular Structure and Vibrational Analysis

The structure of 2-Cyclopropyl-2-methylpropan-1-amine presents several distinct regions for IR analysis. Understanding these components is key to a precise interpretation of its spectrum.

  • Primary Amine (-NH₂): This group is characterized by N-H stretching and bending vibrations. As a primary amine, two N-H stretching bands are expected due to symmetric and asymmetric modes.[1][2]

  • Cyclopropyl Ring: The significant ring strain in the three-membered ring leads to C-H stretching vibrations at an unusually high wavenumber for an alkane, a highly diagnostic feature.[3][4]

  • Alkyl Framework: The molecule contains methyl (-CH₃) and methylene (-CH₂-) groups, which will exhibit characteristic C-H stretching and bending vibrations. The quaternary carbon atom influences the local vibrational environment.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the reliability of the spectral data, a standardized experimental procedure is paramount. The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of a liquid amine sample.

Methodology for FTIR Spectroscopy
  • Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and purged. Record a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Preparation: As 2-Cyclopropyl-2-methylpropan-1-amine is a liquid, the neat liquid film method is appropriate. Place a single drop of the amine between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Sample Holder Assembly: Gently press the plates together to form a thin, uniform liquid film, ensuring no air bubbles are trapped.

  • Data Acquisition: Place the assembled salt plates in the spectrometer's sample holder. Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

Comparative Analysis of Characteristic IR Bands

The IR spectrum of 2-Cyclopropyl-2-methylpropan-1-amine is best understood by comparing its expected absorptions with those of simpler, related structures. This comparative approach allows for the confident assignment of each significant band.

Table 1: Predicted IR Absorption Bands for 2-Cyclopropyl-2-methylpropan-1-amine
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group AssignmentComparative Notes & Rationale
~3400 & ~3300MediumAsymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)Primary amines exhibit two distinct bands in this region, unlike secondary amines which show one, and tertiary amines which show none.[5][6] These bands are typically sharper than the broad O-H stretch of alcohols.[7]
3080 - 3040MediumC-H StretchCyclopropyl RingThe high s-character of the C-H bonds in the strained cyclopropane ring shifts this stretching frequency above the typical 3000 cm⁻¹ threshold for sp³ C-H bonds.[3][8] This is a key diagnostic feature.
2960 - 2850StrongAsymmetric & Symmetric C-H StretchMethyl (-CH₃) & Methylene (-CH₂-)These absorptions are characteristic of all alkanes and alkyl groups. Their strong intensity is due to the number of C-H bonds present in the molecule.[9][10]
1650 - 1580MediumN-H Bend (Scissoring)Primary Amine (-NH₂)This band arises from the in-plane bending of the N-H bonds and is characteristic of primary amines.[5][7]
1470 - 1450MediumC-H Bend (Scissoring)Methylene (-CH₂-)This absorption is due to the scissoring vibration of the CH₂ group adjacent to the amine.
1385 - 1365MediumC-H Bend (Symmetric)Methyl (-CH₃)The presence of two methyl groups on a quaternary carbon may result in a distinct doublet in this region.
1250 - 1020Medium-WeakC-N StretchAliphatic AmineThe stretching vibration of the C-N bond in aliphatic amines typically appears in this region.[5][11] For this molecule, with a primary amine attached to a primary carbon, the band is expected around 1080-1030 cm⁻¹.[12]
~1020MediumRing DeformationCyclopropyl RingCyclopropane rings exhibit characteristic "breathing" or deformation modes in the fingerprint region.[4]
910 - 665Strong, BroadN-H WagPrimary Amine (-NH₂)This out-of-plane bending vibration is a characteristic, though often broad, feature of primary and secondary amines.[5][7]

Visualization of Structure-Spectrum Correlations

The following diagram illustrates the direct relationship between the functional groups within 2-Cyclopropyl-2-methylpropan-1-amine and their corresponding characteristic regions in the infrared spectrum.

IR Spectral Correlation for 2-Cyclopropyl-2-methylpropan-1-amine cluster_mol Molecular Structure cluster_groups Key Functional Groups cluster_regions Characteristic IR Absorption Regions (cm⁻¹) mol 2-Cyclopropyl-2-methylpropan-1-amine amine Primary Amine (-NH₂) mol->amine cyclopropyl Cyclopropyl Ring mol->cyclopropyl alkyl Alkyl (CH₃, CH₂) Groups mol->alkyl amine_stretch ~3400 & ~3300 (N-H Stretch) amine->amine_stretch Asymm & Symm amine_bend 1650-1580 (N-H Bend) amine->amine_bend Scissoring amine_wag 910-665 (N-H Wag) amine->amine_wag Out-of-plane cn_stretch 1250-1020 (C-N Stretch) amine->cn_stretch Coupled Vibration cyclo_stretch 3080-3040 (C-H Stretch) cyclopropyl->cyclo_stretch Ring Strain Effect alkyl_stretch 2960-2850 (C-H Stretch) alkyl->alkyl_stretch

Caption: Correlation of functional groups to IR absorption regions.

Conclusion

The infrared spectrum of 2-Cyclopropyl-2-methylpropan-1-amine provides a wealth of structural information. The most definitive features for its identification are:

  • The pair of medium-intensity N-H stretching bands around 3400 and 3300 cm⁻¹, confirming the primary amine.[2][5]

  • The presence of a C-H stretching band above 3000 cm⁻¹ (approx. 3080 cm⁻¹), which is a strong indicator of the strained cyclopropyl ring.[4]

  • The N-H bending vibration near 1600 cm⁻¹ and the broad N-H wagging absorption in the fingerprint region further corroborate the primary amine functionality.[7]

By comparing these characteristic bands against the known absorptions of related functional groups, researchers can confidently confirm the structure of 2-Cyclopropyl-2-methylpropan-1-amine and distinguish it from other isomers or related compounds.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Sane, B. (2024, April 26). Infra-red spectroscopy. SlideShare. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (n.d.). Cyclopropane (C3H6). VPL. Retrieved from [Link]

  • Pele, L., & Gerber, R. B. (2013). Spectroscopy of the C–H Stretching Vibrational Band in Selected Organic Molecules. The Journal of Physical Chemistry A, 117(28), 5835–5843. Retrieved from [Link]

  • Study.com. (n.d.). How do the C-H stretching frequencies of the cycloalkanes change from cyclobutane to cyclopentane to cyclohexane? Explain this observation. Retrieved from [Link]

  • Slabaugh, M. R., & Christensen, B. E. (1951). Characteristic Infrared Absorption Bands of the Cyclopropyl Ring. Journal of the American Chemical Society, 73(6), 2841–2842. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Bertie, J. E., & Norton, M. G. (1970). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry, 48(24), 3889–3902. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane C3H6. Retrieved from [Link]

  • University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Purity Determination of 2-Cyclopropyl-2-methylpropan-1-amine

The following guide provides a definitive technical analysis of purity determination for 2-Cyclopropyl-2-methylpropan-1-amine (CAS: 1955547-04-2 / Analogues), a critical aliphatic amine intermediate in modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a definitive technical analysis of purity determination for 2-Cyclopropyl-2-methylpropan-1-amine (CAS: 1955547-04-2 / Analogues), a critical aliphatic amine intermediate in modern drug discovery.

Executive Summary: The Analytical Challenge

2-Cyclopropyl-2-methylpropan-1-amine is a sterically hindered primary aliphatic amine often used as a building block for kinase inhibitors and GPCR ligands. Its structural integrity—specifically the cyclopropyl ring—and the absence of UV-active chromophores present a unique analytical challenge.

While HPLC-UV is the industry workhorse, it fails here due to the molecule's lack of conjugation (poor UV absorption). qNMR offers absolute purity but lacks the throughput and sensitivity for trace impurity profiling.

GC-MS (Gas Chromatography-Mass Spectrometry) emerges as the superior methodology. It leverages the molecule's volatility for separation and electron ionization (EI) for definitive structural identification of impurities, such as ring-opened isomers or incomplete reduction byproducts.

Comparative Performance Analysis

The following table contrasts GC-MS against standard alternatives for this specific analyte.

FeatureGC-MS (Recommended) HPLC-UV (Standard) GC-FID (Alternative)
Detection Principle Mass-to-Charge (m/z)UV Absorption (190-210 nm)Carbon Counting (Combustion)
Selectivity High (Mass spectral fingerprinting)Low (Non-specific at low

)
Medium (Retention time only)
Sensitivity (LOD) < 1 ppm (SIM mode)> 100 ppm (Poor response)~10 ppm
Impurity ID Definitive (NIST library/Fragmentation)None (Requires MS coupling)None
Throughput High (10-15 min run)Medium (15-30 min run)High
Limitations Potential thermal degradation (if not optimized)Requires derivatization for detectionNo structural confirmation
Why GC-MS Wins for this Amine
  • Chromophore Absence: The molecule is "invisible" to standard UV detectors unless derivatized (e.g., with benzoyl chloride), which introduces kinetic errors. GC-MS detects the native molecule.

  • Isomer Differentiation: Synthesis often yields ring-opened byproducts (e.g., alkene isomers). GC-MS separates these based on boiling point differences and confirms them via unique fragmentation patterns (e.g., loss of

    
     vs. 
    
    
    
    ).

Strategic Methodology: GC-MS Protocol

This protocol is designed to minimize thermal stress on the cyclopropyl ring while ensuring sharp peak shapes for the primary amine.

A. Sample Preparation
  • Solvent: Methanol (MeOH) or Methyl tert-butyl ether (MTBE). Note: Avoid chlorinated solvents like DCM if amine reactivity is a concern.

  • Concentration: 0.5 mg/mL.

  • Derivatization (Optional but Recommended):

    • Rationale: Primary amines interact with silanol groups in the GC liner/column, causing peak tailing.

    • Reagent: Trifluoroacetic anhydride (TFAA).[1]

    • Reaction: Incubate sample with TFAA (1:1 molar excess) at 60°C for 15 min.

    • Result: N-TFA derivative (sharper peaks, higher mass shift).

B. Instrumental Parameters
ParameterSettingRationale
Column Rtx-5 Amine or CP-Volamine (30m x 0.25mm x 1.0µm)Base-deactivated stationary phase prevents amine adsorption and tailing.
Inlet Temp 250°CSufficient for volatilization; minimize residence time to prevent ring opening.
Injection Mode Split (20:1)Prevents column overload; improves peak shape.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for separation efficiency.
Oven Program 50°C (hold 2 min)

15°C/min

280°C (hold 5 min)
Slow ramp separates volatile isomers; high final temp elutes dimers.
Ion Source EI (70 eV), 230°CStandard ionization for library matching.
Scan Range m/z 29 - 300Captures low mass amine fragments and molecular ion.

Data Interpretation & Validation

Fragmentation Pattern (EI Source)

For 2-Cyclopropyl-2-methylpropan-1-amine (


 Da), the mass spectrum is predictable and diagnostic.
  • Base Peak (m/z 30):

    • Mechanism:

      
      -cleavage adjacent to the nitrogen.[1]
      
    • Fragment:

      
      
      
    • Significance: Confirms primary amine structure (

      
      ).
      
  • Molecular Ion (

    
    ): 
    
    • Weak or absent (typical for aliphatic amines).[2]

  • Diagnostic Loss:

    • Loss of Cyclopropyl radical (

      
      ).
      
    • Loss of Methyl radical (

      
      ).
      
Impurity Profiling
  • Impurity A (Nitrile Precursor): Look for

    
     peak at m/z ~124 (if unreduced).
    
  • Impurity B (Ring Open): Isomeric alkenes will have similar MW but distinct retention times and likely different fragmentation ratios (e.g., stronger allyl cation signals).

Visualizations

Figure 1: Analytical Workflow

A streamlined decision process for analyzing volatile amines.

G Sample Raw Sample (Amine Salt/Freebase) Prep Sample Prep (Freebasing in MTBE) Sample->Prep Deriv Derivatization? (TFAA) Prep->Deriv GC GC Separation (Rtx-5 Amine Col) Deriv->GC Yes (Better Shape) Deriv->GC No (Faster) MS MS Detection (EI Source) GC->MS Data Purity % & Impurity ID MS->Data

Caption: Figure 1. Optimized workflow for GC-MS analysis of sterically hindered aliphatic amines.

Figure 2: Method Selection Logic

When to choose GC-MS over HPLC for this specific class of molecules.

DecisionTree Start Analyte: 2-Cyclopropyl-2-methylpropan-1-amine UV_Check Does it have a Chromophore? Start->UV_Check Volatile Is it Volatile? UV_Check->Volatile No (Aliphatic) Deriv_HPLC Select HPLC-UV (Requires Derivatization) UV_Check->Deriv_HPLC Yes (Aromatic) GCMS SELECT GC-MS (High Sensitivity, ID Capability) Volatile->GCMS Yes (< 300 Da) HPLC Select HPLC-CAD/ELSD (If non-volatile salt) Volatile->HPLC No (Salt/Polymer)

Caption: Figure 2. Decision matrix highlighting the necessity of GC-MS for non-chromophoric volatile amines.

References

  • Restek Corporation. Analysis of Volatile Amines on Rtx-Volatile Amine Column. Restek Chromatogram Library. Available at: [Link]

  • Agilent Technologies. Gas Chromatography Analysis of Amines: Tips and Tricks. Agilent Application Notes. Available at: [Link]

  • Little, J. L.Gas Chromatography-Mass Spectrometry of Amine Derivatives. Journal of Chromatography A, 1999.

Sources

Comparative

Precision Benchmarking: Elemental Analysis Standards for Amine Hydrochloride Salts

Executive Summary In pharmaceutical development, amine hydrochloride salts are a preferred drug delivery form due to their enhanced solubility and bioavailability. However, their physicochemical properties—specifically h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, amine hydrochloride salts are a preferred drug delivery form due to their enhanced solubility and bioavailability. However, their physicochemical properties—specifically hygroscopicity and halogen content —create a "perfect storm" for analytical error in Elemental Analysis (EA).

This guide objectively compares the performance of industry-standard Calibration Reference Materials (CRMs) and Analytical Methodologies used to validate the purity and stoichiometry of these salts. Unlike generic organic compounds, amine HCl salts require a specialized approach to calibration to prevent systematic errors in Nitrogen (N) and Chlorine (Cl) determination.

Part 1: The Analytical Challenge

The core difficulty in analyzing amine hydrochlorides (


) lies in two factors:
  • Hygroscopicity: Many amine salts avidly absorb atmospheric moisture. A standard weighing error of 0.1 mg due to moisture uptake can shift Carbon/Nitrogen results by >0.5%, failing the strict

    
     pharma acceptance criterion.
    
  • Halogen Interference: The release of HCl gas during combustion can poison standard CHN catalysts and detectors if not properly trapped or quantified.

The "Product" Comparison

We compare three classes of calibration standards and two distinct methodological workflows.

Part 2: Comparative Analysis of Calibration Standards

For accurate EA of amine salts, the choice of calibration standard is critical. A standard that combusts too easily (like Acetanilide) may not adequately challenge the instrument's ability to combust a refractory salt.

Table 1: Performance Matrix of Common Calibration Standards
StandardFormulaElementsStability (Hygroscopicity)Suitability for Amine HCl
Acetanilide

C, H, NHigh (Non-hygroscopic)Baseline. Excellent for C/N calibration but lacks Cl. Cannot verify halogen trapping efficiency.
Sulfanilamide

C, H, N, SHigh Intermediate. Good for checking S-interference, but still lacks Cl.
S-Benzyl-thiuronium Chloride

C, H, N, S, ClModerate (Stable if stored dry)Gold Standard. Contains both S and Cl. Ideal for verifying complete combustion in halogenated matrices.
p-Chlorobenzoic Acid

C, H, ClHigh Specific. Excellent for Cl calibration but lacks N. Must be used in conjunction with a N-standard.
Expert Insight: The "Matrix Match" Rule

While Acetanilide is the industry workhorse for K-factor determination, it is insufficient for Amine HCl salts. You must validate the system using a halogenated standard like S-Benzyl-thiuronium Chloride . If your instrument recovers theoretical N values for Acetanilide but fails for S-Benzyl-thiuronium Chloride, your combustion tube is likely compromised by halogen buildup (silver wool saturation).

Part 3: Methodology Comparison (The Alternatives)

Is it better to measure everything in one shot (CHNS-Cl) or split the analysis?

Method A: Dynamic Flash Combustion (CHNS/Cl)
  • Mechanism: Sample is combusted at >1000°C. Gases are separated by GC.

  • Pros: High throughput, small sample size (<2 mg).

  • Cons: Chlorine determination by combustion is often less precise (

    
    ) than titration. High maintenance due to halogen scrubbing.
    
Method B: The "Hybrid" Approach (Recommended)
  • Mechanism:

    • CHN: Determine C, H, N via Combustion (Dumas).

    • Cl: Determine Chloride via Potentiometric Titration with

      
      .
      
  • Pros: Titration offers superior precision for Chloride (

    
    ). Decouples the halogen interference from the CHN measurement.
    
  • Cons: Requires more sample (~10-50 mg for titration) and two separate workflows.

Diagram 1: Decision Matrix for Method Selection

MethodSelection Start Sample: Amine HCl Salt SampleAmt Sample Availability? Start->SampleAmt HighAmt > 50 mg SampleAmt->HighAmt LowAmt < 5 mg SampleAmt->LowAmt Precision Cl Precision Required? HighAmt->Precision MethodA Method A: Full Combustion (CHNS/Cl) LowAmt->MethodA Limited Sample HighPrec High (<0.3%) Precision->HighPrec StdPrec Standard (<0.5%) Precision->StdPrec MethodB Method B: Hybrid (CHN Comb + Titration) HighPrec->MethodB Best Accuracy StdPrec->MethodA Speed

Caption: Decision workflow for selecting between Hybrid (Titration+Combustion) and Full Combustion methods based on sample availability and precision needs.

Part 4: Experimental Protocols

Protocol 1: Handling Hygroscopic Amine Salts (The "Sandwich" Technique)

Objective: Eliminate moisture uptake during weighing, which artificially lowers %C and %N.

  • Preparation: Dry the amine HCl salt in a vacuum oven at 40-60°C for 4 hours (or as per TGA data).

  • Environment: Transfer immediately to a desiccator or glove box.

  • Weighing:

    • Place a tin capsule on the microbalance.[1] Tare.

    • Add ~2 mg of sample.

    • CRITICAL STEP: Immediately crimp the capsule inside the controlled environment if possible. If not, cover with a second, pre-tared tin capsule (the "lid") to minimize surface exposure before crimping.

    • Record weight only when the drift stabilizes.

  • Correction: If TGA indicates residual solvates/water, correct the theoretical calculation, do not assume 100% purity.

Protocol 2: Potentiometric Titration for Chloride

Objective: High-precision validation of the counter-ion stoichiometry.

  • Dissolution: Dissolve 30–50 mg of the amine salt in 50 mL of deionized water. Add 2 mL of

    
     (1M) to acidify.
    
  • Titrant: Standardized 0.01 M or 0.1 M Silver Nitrate (

    
    ).
    
  • Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.

  • Procedure: Titrate dynamically to the inflection point.

  • Calculation:

    
    
    
Diagram 2: The Hybrid Analytical Workflow

HybridWorkflow RawSample Raw Amine HCl Sample Drying Vacuum Drying (Remove Surface Moisture) RawSample->Drying Split Split Sample Drying->Split PathA Path A: CHN Analysis Split->PathA PathB Path B: Chloride Analysis Split->PathB Combustion Flash Combustion (900-1000°C) PathA->Combustion Titration Potentiometric Titration (AgNO3) PathB->Titration DataMerge Data Synthesis Compare Measured vs. Theoretical Combustion->DataMerge % C, H, N Titration->DataMerge % Cl Decision Pass/Fail Criteria (+/- 0.4%) DataMerge->Decision

Caption: The "Hybrid" workflow separates the analysis of the organic backbone (CHN) from the ionic counter-ion (Cl) for maximum reliability.

Part 5: Data Interpretation & Acceptance Criteria

In pharmaceutical research, the standard acceptance limit for elemental analysis is


 absolute difference  from the theoretical value.
Table 2: Example Data Analysis (Pass vs. Fail)

Theoretical Values for


: C: 60.14%, H: 8.08%, N: 7.01%, Cl: 17.75%
AnalyteMeasured (Sample A)

(Abs)
StatusMeasured (Sample B)

(Abs)
StatusAnalysis
Carbon 60.05%-0.09%Pass 59.10%-1.04%Fail Sample B likely wet (water dilutes %C).
Nitrogen 6.98%-0.03%Pass 6.85%-0.16%Pass N is often less affected by minor moisture.
Chloride 17.65%-0.10%Pass 16.50%-1.25%Fail Sample B has non-stoichiometric salt formation or excess free base.

Troubleshooting Tip: If %C is low but the C/N ratio is correct, your sample is wet or contains inorganic impurities (ash). If the C/N ratio is off, the amine structure itself may be incorrect or degrading.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Analytik Jena. (n.d.). Determination of Total Chlorine and Organically Bound Chlorine. Retrieved from [Link]

  • Hach. (n.d.). Chlorine Analysis - Standard Methods. Retrieved from [Link]

Sources

Validation

Advanced X-Ray Crystallography of Sterically Bulky Amine Salts: A Methodological Comparison Guide

Executive Summary Sterically bulky amines are ubiquitous in modern pharmacophores, agrochemicals, and asymmetric catalysis. However, their structural elucidation via Single-Crystal X-Ray Diffraction (SCXRD) remains a pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sterically bulky amines are ubiquitous in modern pharmacophores, agrochemicals, and asymmetric catalysis. However, their structural elucidation via Single-Crystal X-Ray Diffraction (SCXRD) remains a profound analytical bottleneck. The bulky aliphatic or aromatic substituents shield the polar amine core, disrupting the formation of highly ordered, short-range hydrogen-bonding networks. Consequently, these compounds frequently precipitate as amorphous powders or phase-separate as intractable oils.

To overcome this, researchers employ salt formation—protonating the basic nitrogen to drive lattice formation via ionic interactions. As a Senior Application Scientist, I have structured this guide to objectively compare three distinct crystallographic methodologies: Traditional Inorganic Salt Screening , Bulky Organic Acid Co-crystallization , and the advanced Ion-Pair Crystalline Sponge Method (CSM) .

Mechanistic Comparison of Crystallization Strategies

Method A: Traditional Inorganic Salt Screening (HCl, HBr, H₂SO₄)
  • Mechanism & Causality: Small, highly electronegative counterions (e.g., Cl⁻, Br⁻) are introduced to form strong ionic bonds with the protonated amine. The rationale is that small ionic radii allow the counterions to pack tightly into the interstitial spaces of the crystal lattice.

  • Performance: While highly effective for simple amines, this approach routinely fails for sterically bulky targets [1]. The large, flexible hydrophobic domains of the bulky amine overwhelm the small counterion's ability to anchor the lattice. This results in high lattice energy penalties, leading to the formation of amorphous solids or hygroscopic hydrates rather than diffraction-quality single crystals.

Method B: Bulky/Chiral Organic Acid Screening (CSA, Tartaric Acid)
  • Mechanism & Causality: Instead of relying on small counterions, this method pairs the bulky amine with an equally bulky, structurally rigid organic acid. This strategy leverages "shape-matching" to maximize van der Waals interactions. Rigid acids like (+)-10-camphorsulfonic acid (CSA) provide a large, pre-organized hydrophobic surface that interlocks with the bulky amine, while the sulfonate group forms directional hydrogen bonds with the protonated nitrogen.

  • Performance: This method yields a significantly higher success rate for bulky targets. Furthermore, utilizing an enantiopure acid provides the added benefit of chiral resolution, enabling the determination of absolute stereochemistry without anomalous dispersion from heavy atoms [2].

Method C: Ion-Pair Crystalline Sponge Method (CSM)
  • Mechanism & Causality: The standard Crystalline Sponge Method uses a porous metal-organic framework (MOF)—typically a Zn(II)-based coordination polymer—to absorb and orient trace guest molecules for SCXRD. Historically, basic amines were strictly incompatible with CSM because the nucleophilic nitrogen coordinates to the Lewis acidic Zn(II) nodes, destroying the MOF's structural integrity [3].

  • The Ion-Pair Solution: Recent advancements have circumvented this limitation. By pre-treating the reactive amine with a strong acid (e.g., a sulfonic acid), the amine is protonated, neutralizing its nucleophilicity. The resulting stable ion pair is then soaked into the MOF. The host-guest interactions within the pore stabilize the ion pair, allowing for precise SCXRD analysis without degrading the sponge.

  • Performance: Unmatched for trace samples (< 1 mg) or compounds that remain liquid at room temperature. It bypasses the thermodynamic bottleneck of bulk crystallization entirely.

Comparative Performance Data

The following table synthesizes the operational metrics of the three methodologies to guide your experimental design:

MethodologyOptimal Sample MassSuccess Rate (Bulky Amines)Structural Integrity RiskTime-to-StructurePrimary Use Case
Traditional Inorganic Screen > 50 mgLow (< 20%)Low (API is stable)1–4 WeeksSimple, low-steric aliphatic amines
Bulky Organic Acid Screen > 50 mgHigh (~ 70%)Low (API is stable)1–3 WeeksHighly lipophilic, sterically hindered APIs
Ion-Pair CSM < 1 mg (Trace)Very High (> 85%)High (MOF degradation if unprotonated)3–5 DaysTrace impurities, liquid amines, scarce APIs

Decision Matrix & Experimental Workflow

Workflow A Sterically Bulky Amine B Assess Sample Mass A->B C < 1 mg or Liquid B->C D > 50 mg Solid B->D E Ion-Pair CSM C->E H Salt Screening D->H F 1. Add Sulfonic Acid E->F G 2. Soak in Zn-MOF F->G K SCXRD Analysis G->K I Inorganic Acids H->I J Bulky Organic Acids I->J If amorphous I->K If crystalline J->K

Decision matrix and workflow for crystallographic analysis of sterically bulky amines.

Self-Validating Experimental Protocols

Protocol 1: Bulky Organic Acid Salt Screen (Evaporative Crystallization)

This protocol utilizes shape-matching thermodynamics to force bulky amines into an ordered lattice.

  • Solvent Selection: Dissolve 10 mg of the bulky amine free base in 1 mL of a moderately polar solvent (e.g., Ethyl Acetate or THF). Causality: This ensures complete solvation of the extended hydrophobic domains before ionic pairing begins.

  • Acid Addition: Add 1.05 molar equivalents of the selected bulky acid (e.g., (+)-10-camphorsulfonic acid) dissolved in 0.5 mL of a miscible co-solvent (e.g., Methanol). Causality: The slight molar excess ensures complete protonation, preventing the co-precipitation of the free base which would disrupt the crystal lattice.

  • Filtration: Stir at 40°C for 30 minutes to allow for complete ion exchange, then filter through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Causality: Filtration removes heterogeneous nucleation sites (e.g., microscopic dust) that trigger rapid, poor-quality kinetic precipitation.

  • Controlled Evaporation (Self-Validation Step): Puncture the vial cap with a single needle hole and leave undisturbed at 20°C. Validation: Monitor the solvent meniscus; a drop of <1 mm per day indicates an optimal thermodynamic environment for single-crystal growth. Rapid evaporation will yield a useless amorphous film.

Protocol 2: Ion-Pair Crystalline Sponge Soaking

This protocol is designed for trace amounts of basic amines that would otherwise destroy the MOF framework [3].

  • Ion-Pair Formation: Dissolve 50 µg of the bulky amine in 50 µL of a non-coordinating solvent (e.g., cyclohexane or dichloromethane). Add exactly 1.0 equivalent of methanesulfonic acid.

  • Pre-Soak Validation (Self-Validation Step): Verify ion-pair formation via micro-IR or TLC prior to soaking. Validation: If the basic amine is not fully protonated, the MOF crystal will visibly degrade (turn opaque or crack) within 2 hours of soaking, serving as an immediate visual fail-safe.

  • Sponge Preparation: Select a pre-synthesized [(ZnI2)3(tpt)2] crystalline sponge. Wash the crystal with the soaking solvent to remove native guest molecules.

  • Incubation: Submerge the single MOF crystal into the ion-pair solution. Seal the vessel and incubate at 4°C for 48–72 hours. Causality: Low temperature slows diffusion kinetics, preventing osmotic shock that could crack the MOF crystal as the bulky ion pair enters the pores.

  • Harvesting: Mount the crystal directly from the mother liquor onto a diffractometer loop using paratone oil. Causality: The oil prevents solvent loss; allowing the crystal to dry will cause immediate lattice collapse and loss of diffraction data.

References

  • Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules.[Link]

  • Taniguchi, Y., Matsumoto, R., & Kadota, T. (2020). An Expansion of Crystalline Sponge X-ray Analysis to Elucidate the Molecular Structure of Reactive Compounds via Ion Pair Formation. Chemistry–A European Journal.[Link]

  • Ramaswamy, V., et al. (2016). Analysis of rapidly synthesized guest-filled porous complexes with synchrotron radiation: practical guidelines for the crystalline sponge method. IUCrJ.[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Cyclopropyl-2-methylpropan-1-amine: Personal Protective Equipment and Disposal

As a novel compound in the landscape of drug development, 2-Cyclopropyl-2-methylpropan-1-amine presents both unique opportunities and handling challenges for the research scientist. This guide provides a detailed, experi...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in the landscape of drug development, 2-Cyclopropyl-2-methylpropan-1-amine presents both unique opportunities and handling challenges for the research scientist. This guide provides a detailed, experience-driven framework for its safe operational use and disposal, with a primary focus on the selection and implementation of appropriate Personal Protective Equipment (PPE). The recommendations herein are synthesized from the safety profiles of structurally analogous amines and cyclopropyl derivatives, establishing a robust protocol in the absence of compound-specific comprehensive data.

Hazard Assessment: An In-depth Analysis

Understanding the potential hazards of 2-Cyclopropyl-2-methylpropan-1-amine is foundational to establishing a safe handling protocol. Based on its chemical structure—a primary amine with a sterically hindered cyclopropyl group—we can anticipate several key hazardous properties commonly associated with similar molecules.

  • Corrosivity and Skin Irritation : Amines are characteristically basic and can act as corrosive agents, capable of causing severe skin burns and eye damage upon direct contact.[1][2][3] The material can produce chemical burns, and direct contact may lead to progressive ulceration if not treated immediately.[1][3]

  • Eye Damage : The vapors of volatile amines can be extremely irritating to the eyes, potentially causing a range of effects from excessive tearing and inflammation to severe corneal burns and permanent damage.[1][3] An emergency eye bath should be readily accessible in any area where this compound is handled.[1][4]

  • Respiratory Irritation : Inhalation of amine vapors may cause respiratory irritation, characterized by a burning sensation in the throat, coughing, or wheezing.[1] Handling this chemical should be exclusively performed in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[1][4]

  • Flammability : Many low-molecular-weight organic amines are flammable liquids.[5][6] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][5] Therefore, it is crucial to keep the compound away from open flames, sparks, and hot surfaces and to use non-sparking tools for handling.[5][6]

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks. The following protocol outlines the essential PPE for handling 2-Cyclopropyl-2-methylpropan-1-amine, moving from minimum requirements to more stringent controls for higher-risk operations.

Eye and Face Protection: The First Line of Defense

Due to the high risk of severe eye damage, robust eye and face protection is non-negotiable.

  • Chemical Safety Goggles : Tightly fitting safety goggles that provide a seal around the eyes are mandatory for all operations.[1]

  • Face Shield : For procedures with a higher risk of splashing, such as transferring large volumes or conducting reactions under pressure, a face shield must be worn in conjunction with safety goggles to protect the entire face.[7][8]

Skin and Body Protection: Preventing Dermal Exposure

Given the corrosive nature of amines, preventing skin contact is of paramount importance.

  • Gloves : The choice of glove material is critical. Chemically resistant gloves are required. While specific permeation data for 2-Cyclopropyl-2-methylpropan-1-amine is not available, nitrile or neoprene gloves are generally recommended for handling amines. It is crucial to inspect gloves for any signs of degradation or damage before each use.[4] Gloves should be removed promptly if contact with the chemical is known or suspected, and hands should be washed thoroughly.[4][9]

  • Laboratory Coat and Apron : A standard laboratory coat should be worn at all times. For tasks involving larger quantities or a significant splash risk, a PVC or rubber apron should be worn over the lab coat.[3][7]

  • Protective Clothing : For large-scale operations, a full chemically impervious suit may be necessary to ensure complete body protection.[7][8]

Respiratory Protection: Safeguarding Against Inhalation

Engineering controls are the primary method for mitigating inhalation risks.

  • Chemical Fume Hood : All handling of 2-Cyclopropyl-2-methylpropan-1-amine should be conducted within a properly functioning chemical fume hood to control vapor exposure.[2]

  • Respirator : In the event of a spill, ventilation failure, or other emergencies where vapor concentrations may exceed exposure limits, a self-contained breathing apparatus (SCBA) must be available.[1] For certain situations with inadequate ventilation, a government-approved respirator may be required as part of a comprehensive respiratory protection program.[4][10]

The following table summarizes the recommended PPE for various laboratory tasks:

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Sample Preparation Chemical Safety GogglesChemically Resistant Gloves (Nitrile/Neoprene)Laboratory CoatChemical Fume Hood
Solution Preparation/Transfers Chemical Safety Goggles & Face ShieldChemically Resistant Gloves (Nitrile/Neoprene)Laboratory Coat & Chemical-Resistant ApronChemical Fume Hood
Reaction Workup/Distillation Chemical Safety Goggles & Face ShieldChemically Resistant Gloves (Nitrile/Neoprene)Laboratory Coat & Chemical-Resistant ApronChemical Fume Hood
Large-Scale Operations (>1L) Chemical Safety Goggles & Face ShieldElbow-length PVC or Rubber GlovesFull Chemically Impervious SuitChemical Fume Hood / Approved Respirator
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-Duty Chemically Resistant GlovesFull Chemically Impervious SuitSelf-Contained Breathing Apparatus (SCBA)

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures
  • Preparation : Before handling, ensure that a safety shower and eyewash station are accessible and have been recently tested.[4]

  • Engineering Controls : Always work within a certified chemical fume hood.[2]

  • Grounding : For transfers of flammable liquids, ensure that containers are properly grounded and bonded to prevent static electricity discharge.[5]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[5]

  • Clothing : Contaminated clothing should be removed immediately and washed before reuse.[2][4]

Emergency Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[2] Seek immediate medical attention.[5]

  • Spills : Evacuate the area and remove all ignition sources.[3] Wearing the appropriate PPE, contain the spill with an inert absorbent material. Place the absorbed material into a suitable, sealed container for disposal.[11]

Disposal Plan

Amine waste is considered hazardous and must be disposed of accordingly.

  • Segregation : Keep amine waste separate from other chemical waste streams, particularly acids and oxidizing agents, to prevent hazardous reactions.[12]

  • Containment : Store waste in clearly labeled, tightly sealed containers that are compatible with amines.[12]

  • Disposal : Arrange for collection by a licensed hazardous waste disposal company.[1][12] Do not dispose of amines down the drain or in the general trash, as this can cause significant environmental harm.[4][12]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for 2-Cyclopropyl-2-methylpropan-1-amine cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_verification Verification & Disposal Start Identify Experimental Task CheckRisk Assess Splash/Aerosol Risk Start->CheckRisk LowRiskPPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Fume Hood CheckRisk->LowRiskPPE Low Risk (e.g., Weighing) HighRiskPPE Enhanced PPE: - Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat & Apron - Fume Hood CheckRisk->HighRiskPPE High Risk (e.g., Transfer, Reaction) SpillPPE Emergency PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit - SCBA CheckRisk->SpillPPE Spill or Emergency Verify Verify PPE Integrity LowRiskPPE->Verify HighRiskPPE->Verify SpillPPE->Verify Proceed Proceed with Task Verify->Proceed Disposal Segregate & Dispose Waste (Hazardous Amine Waste) Proceed->Disposal

Caption: Decision workflow for PPE selection based on task risk.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Cyclopropylamine.
  • Cayman Chemical. (2024). Safety Data Sheet.
  • Apollo Scientific. (n.d.). Safety Data Sheet - N-BENZYL-2-METHYLPROPAN-1-AMINE.
  • Fisher Scientific. (2023). Safety Data Sheet - 2-Methyl-1-morpholino-2-propanamine.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - Cyclopropylamine.
  • Fisher Scientific. (2025). Safety Data Sheet - 2-Methylcyclopropanemethanol, mixture of cis and trans.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Pharmacy Purchasing & Products. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • AK Scientific, Inc. (n.d.). (1S,2R)-Cyclopropane-1,2-diamine Safety Data Sheet.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Collect and Recycle. (2024). Amine Disposal For Businesses.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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